Product packaging for Dihydroguaiaretic Acid(Cat. No.:CAS No. 36469-60-0)

Dihydroguaiaretic Acid

Cat. No.: B1676311
CAS No.: 36469-60-0
M. Wt: 330.4 g/mol
InChI Key: ADFOLUXMYYCTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroguaiaretic acid is a natural lignan isolated from plants such as Saururus chinensis and Machilus thunbergii . This compound is a valuable research tool for studying inflammatory processes, oxidative stress, and oncology. It exhibits potent anti-inflammatory effects by acting as a dual inhibitor of key enzymes in the arachidonic acid pathway, specifically Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) . This dual inhibition leads to reduced generation of prostaglandin D2 and leukotriene C4 in cellular models like mouse bone marrow-derived mast cells . Furthermore, this compound has demonstrated significant antioxidant and free radical scavenging activity, which contributes to its protective effects in cellular models . In cancer research, this compound shows promising anti-proliferative activity. Studies report it inhibits the growth of human cancer cell lines, including ovarian cancer (A2780) and endometrial cancer (Ishikawa) cells, with reported IC50 values of 27.17 μM and 45.46 μM, respectively . Related compounds have been shown to induce apoptosis and disrupt the actin cytoskeleton in human cancer cells, suggesting potential mechanisms for its anti-cancer effects . Research also indicates its potential in ameliorating conditions like Acute Respiratory Distress Syndrome (ARDS) by inhibiting neutrophilic inflammation and scavenging free radicals . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1676311 Dihydroguaiaretic Acid CAS No. 36469-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLUXMYYCTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957790
Record name 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36469-60-0
Record name Dihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036469600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dihydroguaiaretic Acid (Nordihydroguaiaretic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid, more commonly known as Northis compound (NDGA), is a lignan and a potent antioxidant compound.[1] It is notably found in the resinous exudate of the creosote bush (Larrea tridentata), a plant native to the desert regions of the southwestern United States and northern Mexico. NDGA has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core chemical properties of NDGA, detailed experimental protocols for their determination, and visualizations of its key signaling pathways and analytical workflows.

Physicochemical Properties

NDGA is a white to grayish-white crystalline solid.[2] Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Northis compound
PropertyValueSource(s)
Molecular Formula C₁₈H₂₂O₄[1][3]
Molecular Weight 302.36 g/mol [3]
Appearance White to grayish-white crystalline powder
Melting Point 184-186 °C
Boiling Point 499.9 ± 45.0 °C (Predicted)N/A
Density 1.259 ± 0.06 g/cm³ (Predicted)N/A
pKa₁ 9.88 (Spectrophotometric)
Table 2: Solubility Profile of Northis compound
SolventSolubilitySource(s)
WaterInsolubleN/A
Ethanol~100 mg/mL
Dimethyl Sulfoxide (DMSO)~100 mg/mL
Dimethylformamide (DMF)~25 mg/mL
PBS (pH 7.2)~0.05 mg/mL

Spectroscopic Data

The structural elucidation of NDGA is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of NDGA provide detailed information about its molecular structure.

Table 3: ¹H and ¹³C NMR Chemical Shifts of Northis compound in DMSO-d₆

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1, 1'133.4-
2, 2'114.26.58 (d, J=1.9 Hz)
3, 3'144.8-
4, 4'143.2-
5, 5'115.86.62 (d, J=8.0 Hz)
6, 6'119.06.44 (dd, J=8.0, 1.9 Hz)
7, 7'38.62.49 (dd, J=13.5, 5.8 Hz), 2.34 (dd, J=13.5, 8.5 Hz)
8, 8'42.71.65 (m)
9, 9'15.90.79 (d, J=6.7 Hz)

Note: The chemical shifts are referenced to the solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of NDGA reveals the presence of its key functional groups.

Table 4: Characteristic FTIR Absorption Bands of Northis compound

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretching (phenolic)
3010-2850C-H stretching (aliphatic)
1605, 1515, 1450C=C stretching (aromatic)
1280, 1115C-O stretching (phenolic)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of NDGA. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed at m/z 301.1.

Experimental Protocols

This section provides detailed methodologies for the determination of the key chemical properties of NDGA.

Melting Point Determination

Method: Capillary Melting Point Method

  • A small amount of finely powdered NDGA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Method: Shake-Flask Method

  • An excess amount of NDGA is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of NDGA in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Method: Spectrophotometric Titration

  • A stock solution of NDGA is prepared in a suitable solvent (e.g., methanol).

  • A series of solutions with varying pH values are prepared using appropriate buffers.

  • An aliquot of the NDGA stock solution is added to each buffered solution.

  • The UV-Vis absorption spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated forms of NDGA have significantly different molar absorptivities is plotted against the pH.

  • The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values.

Spectroscopic Analysis
  • A solution of NDGA is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • The spectra are referenced to the residual solvent signal.

Method: KBr Pellet Technique

  • Approximately 1-2 mg of NDGA is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The FTIR spectrum of the pellet is recorded in transmission mode.

Method: Electrospray Ionization (ESI) Mass Spectrometry

  • A dilute solution of NDGA is prepared in a suitable solvent (e.g., methanol).

  • The solution is introduced into the ESI source of the mass spectrometer.

  • The mass spectrum is acquired in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

Signaling Pathways and Experimental Workflows

NDGA exerts its biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key interactions and a typical analytical workflow.

Inhibition of Lipoxygenase (LOX) Pathway

NDGA is a well-known inhibitor of lipoxygenases, enzymes that play a crucial role in the inflammatory response by converting arachidonic acid into leukotrienes and other inflammatory mediators.

LOX_Inhibition Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NDGA NDGA NDGA->LOX

NDGA inhibits the lipoxygenase (LOX) enzyme.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to inhibit the activity of receptor tyrosine kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Human Epidermal Growth Factor Receptor 2 (HER2/neu), which are often overactive in cancer cells.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K HER2 HER2/neu MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival NDGA NDGA NDGA->IGF1R NDGA->HER2

NDGA inhibits key receptor tyrosine kinases.
Experimental Workflow: HPLC Analysis of NDGA

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of NDGA in various samples.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Extraction from plant material) Filtration Filtration (0.45 µm filter) Sample_Prep->Filtration HPLC_System HPLC System (C18 column) Filtration->HPLC_System Detection UV Detection (at 284 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Methanol/Water with Acetic Acid) Mobile_Phase->HPLC_System Quantification Quantification (based on standard curve) Detection->Quantification

Workflow for the HPLC analysis of NDGA.

Conclusion

Northis compound possesses a unique set of chemical properties that underpin its significant biological activities. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The visualization of its interaction with key signaling pathways offers a deeper understanding of its mechanism of action. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable compound.

References

An In-depth Technical Guide to the Synthesis of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DGA), more commonly known in scientific literature as northis compound (NDGA), is a lignan natural product isolated from the creosote bush (Larrea tridentata). It has garnered significant interest in the scientific and medical communities due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthetic and biosynthetic routes.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be broadly categorized into several key strategic approaches. The most prominent of these begin with readily available starting materials such as vanillin, piperonal, or 3,4-dimethoxyphenylacetone. Each pathway involves a unique sequence of chemical transformations to construct the characteristic 1,4-diaryl-2,3-dimethylbutane backbone of the target molecule.

Pathway 1: Synthesis from Vanillin

One of the classical approaches to this compound commences with vanillin, a widely available and inexpensive starting material. This multi-step synthesis involves the formation of a β-keto ester, followed by oxidative coupling, cyclization, and subsequent reduction to yield the target compound.

Experimental Protocol:

A detailed experimental protocol for this pathway is outlined below, with quantitative data presented in Table 1.

  • Step 1: Etherification, Oxidation, and Condensation of Vanillin. Vanillin is first protected, typically as a methyl ether, and then oxidized to the corresponding carboxylic acid. The resulting acid is then converted to its acid chloride and condensed with the magnesium salt of ethyl acetoacetate to yield a β-keto ester intermediate.

  • Step 2: Oxidative Coupling. The β-keto ester intermediate undergoes an oxidative coupling reaction. A common method involves the use of sodium ethoxide and iodine (NaOEt/I2) to produce a dimeric species in high yield.

  • Step 3: Acid-Catalyzed Cyclodehydration. The resulting dimer is then treated with an acid catalyst, which promotes cyclodehydration to form a furan derivative.

  • Step 4: Selective Hydrogenation. The final step involves a series of selective hydrogenations to reduce the furan ring and other functionalities to afford this compound. This step may also yield related compounds such as furoguaiacin dimethyl ether and this compound dimethyl ether, depending on the reaction conditions.[1]

Table 1: Quantitative Data for Synthesis from Vanillin

StepReactionReagents and ConditionsYieldPurityReference
1Etherification, Oxidation, Condensation1. (CH₃)₂SO₄, K₂CO₃; 2. KMnO₄; 3. SOCl₂; 4. Mg(OEt)₂, Ethyl AcetoacetateData not availableData not available[1]
2Oxidative CouplingNaOEt, I₂High YieldData not available[1]
3Acid-Catalyzed CyclodehydrationH⁺ catalystData not availableData not available[1]
4Selective HydrogenationH₂, Pd/CData not availableData not available[1]

Diagram of Synthesis Pathway from Vanillin

G Vanillin Vanillin BetaKetoEster β-Keto Ester Vanillin->BetaKetoEster Etherification, Oxidation, Condensation Dimer Dimer BetaKetoEster->Dimer Oxidative Coupling (NaOEt/I₂) FuranDerivative Furan Derivative Dimer->FuranDerivative Acid-Catalyzed Cyclodehydration DHGA This compound FuranDerivative->DHGA Selective Hydrogenation

Caption: Synthesis of this compound from Vanillin.

Pathway 2: Synthesis via Stobbe Condensation

Another versatile method for the synthesis of the lignan backbone is the Stobbe condensation. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base. Piperonal, a derivative of safrole, is a common starting material for this route.

Experimental Protocol:

  • Step 1: Stobbe Condensation. Piperonal is condensed with diethyl succinate in the presence of a base such as sodium ethoxide in refluxing ethanol. This reaction forms piperonylidenesuccinic acid.

  • Step 2: Reduction and Cyclization. The resulting piperonylidenesuccinic acid is then subjected to a series of reduction and cyclization steps to form the this compound skeleton. The specifics of these subsequent steps can vary, but typically involve catalytic hydrogenation and intramolecular cyclization reactions.

Table 2: Quantitative Data for Stobbe Condensation Pathway

StepReactionReagents and ConditionsYieldPurityReference
1Stobbe CondensationPiperonal, Diethyl Succinate, NaOEt, Ethanol (reflux)90% (for piperonylidenesuccinic acid)Data not availableGeneral Stobbe Condensation Literature
2Reduction and CyclizationH₂, Pd/C; Acid catalystData not availableData not available

Diagram of Stobbe Condensation Logic

G cluster_reactants Reactants Aldehyde Aldehyde/Ketone (e.g., Piperonal) AlkylideneSuccinicAcid Alkylidenesuccinic Acid Aldehyde->AlkylideneSuccinicAcid Stobbe Condensation SuccinicEster Succinic Ester SuccinicEster->AlkylideneSuccinicAcid Stobbe Condensation Base Strong Base (e.g., NaOEt) Base->AlkylideneSuccinicAcid Stobbe Condensation

Caption: General schematic of the Stobbe Condensation.

Pathway 3: Synthesis from 3,4-Dimethoxyphenylacetone

A more convergent approach to this compound and its derivatives involves the use of 3,4-dimethoxyphenylacetone as a key building block. This pathway is particularly useful for accessing the tetra-O-methyl derivative of NDGA (terameprocol), which can then be demethylated.

Experimental Protocol:

  • Step 1: Synthesis of 3,4-Dimethoxyphenylacetone. This starting material can be prepared via a Wacker oxidation of methyleugenol. The reaction typically employs a palladium catalyst (10% Pd/C) and an oxidizing agent such as potassium bromate (KBrO₃) in a tetrahydrofuran/water solvent mixture at reflux.

  • Step 2: Low-Valent Titanium-Induced Carbonyl Coupling. Two molecules of 3,4-dimethoxyphenylacetone are coupled together using a low-valent titanium reagent, such as that generated from TiCl₄ and a reducing agent like zinc dust. This reaction, a variation of the McMurry coupling, forms the central carbon-carbon bond of the lignan skeleton, yielding 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethyl-2-butene.

  • Step 3: Hydrogenation. The double bond in the intermediate is then reduced by catalytic hydrogenation to give tetra-O-methyl-northis compound (terameprocol).

  • Step 4: Demethylation. The final step involves the demethylation of the four methoxy groups to yield this compound. This can be achieved using strong acids such as hydrobromic acid. A specific protocol involves heating 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane with 47% aqueous hydrobromic acid at 126 °C for 10 hours under a nitrogen atmosphere. After cooling and dilution with water, the product precipitates and can be purified by recrystallization from 45% acetic acid.

Table 3: Quantitative Data for Synthesis from 3,4-Dimethoxyphenylacetone

StepReactionReagents and ConditionsYieldPurityReference
1Wacker OxidationMethyleugenol, 10% Pd/C, KBrO₃, THF/H₂O (4:1), refluxData not availableData not available
2Carbonyl Coupling3,4-Dimethoxyphenylacetone, Low-valent Ti (e.g., from TiCl₄/Zn)Data not availableData not available
3HydrogenationH₂, Pd/CData not availableData not available
4Demethylation47% HBr (aq), 126 °C, 10 h91.26%99.3% (HPLC)

Diagram of the Carbonyl Coupling and Demethylation Workflow

G Start 3,4-Dimethoxyphenylacetone Coupling Low-Valent Titanium Carbonyl Coupling Start->Coupling Hydrogenation Catalytic Hydrogenation Coupling->Hydrogenation Terameprocol Tetra-O-methyl NDGA (Terameprocol) Hydrogenation->Terameprocol Demethylation Demethylation (e.g., HBr) Terameprocol->Demethylation DHGA This compound Demethylation->DHGA

Caption: Workflow for the synthesis of this compound.

Biosynthesis Pathway

In nature, this compound is synthesized in Larrea tridentata through the phenylpropanoid pathway. This intricate biosynthetic route begins with the amino acid phenylalanine and proceeds through a series of enzymatic transformations to produce monolignols, which then undergo stereospecific coupling to form the lignan scaffold.

The key steps in the biosynthesis of this compound are:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylations and Methylations: Cinnamic acid undergoes a series of hydroxylations and methylations to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These reactions are catalyzed by enzymes like cinnamic acid 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT).

  • Formation of Monolignols: The carboxylic acid group of the hydroxycinnamic acids is reduced to an alcohol, forming monolignols. Coniferyl alcohol is the primary monolignol precursor for this compound.

  • Stereospecific Radical Coupling: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction, mediated by dirigent proteins and laccase or peroxidase enzymes, to form pinoresinol.

  • Sequential Reductions: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.

  • Final Reduction to this compound: Secoisolariciresinol is further reduced to yield this compound.

Diagram of the this compound Biosynthesis Pathway

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT ConiferylAlcohol Coniferyl Alcohol FerulicAcid->ConiferylAlcohol Reduction Steps Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR DHGA This compound Secoisolariciresinol->DHGA Reduction

Caption: Biosynthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages in terms of starting material availability, number of steps, and overall yield. The choice of a particular synthetic route will depend on the specific requirements of the researcher or drug development professional, including scalability, cost-effectiveness, and the desired purity of the final product. The biosynthetic pathway provides a blueprint for potential biocatalytic or chemoenzymatic approaches to the synthesis of this important natural product. Further research into optimizing existing synthetic routes and exploring novel biocatalytic methods will continue to be of great interest to the scientific community.

References

Unveiling the Natural Origins of Dihydroguaiaretic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroguaiaretic acid, more commonly known in scientific literature as Northis compound (NDGA), is a lignan that has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the natural sources of NDGA, detailing its concentration in various plant tissues. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and quantification of NDGA. Finally, we present key signaling and biosynthetic pathways associated with NDGA, visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and natural synthesis.

Natural Sources of this compound (NDGA)

The primary and most well-documented natural source of this compound is the creosote bush (Larrea tridentata), a hardy evergreen shrub prevalent in the arid regions of the southwestern United States and northern Mexico.[1][2] NDGA is a major secondary metabolite in this plant, constituting a significant portion of the resin found on its leaves.[3]

Quantitative Analysis of NDGA in Larrea tridentata**

The concentration of NDGA in Larrea tridentata can vary depending on the specific tissue, geographical location, and environmental conditions. The leaves, in particular, are a rich source of this compound. Several studies have quantified the amount of NDGA in this plant, and the findings are summarized in the table below.

Plant MaterialExtraction MethodQuantification MethodNDGA Concentration (% dry weight)Reference
Larrea tridentata leavesNot specifiedNot specified5% - 10%[1]
Larrea tridentata leavesMicrowave-Assisted Extraction (MAE)HPLC3.79% ± 0.65%[4]
Larrea tridentata leavesSolid-State Fermentation (SSF) with Aspergillus niger GH1HPLC-MS0.74% (7.39 ± 0.52 mg/g)

Experimental Protocols

Extraction of NDGA from Larrea tridentata Leaves

This method is a traditional approach for extracting bioactive compounds from plant materials.

Protocol:

  • Sample Preparation: Dry the leaves of Larrea tridentata at 50°C for 72 hours and then grind them into a fine powder (particle size less than 2 mm).

  • Extraction:

    • Mix 1 gram of the dried, powdered plant material with a 50% (v/v) methanol-water solution at a solid/liquid ratio of 1:10 (g/mL) in a 250 mL Erlenmeyer flask.

    • Cover the flask with foil to protect the mixture from light and prevent oxidation.

    • Heat the mixture in a water bath at 70 ± 2°C for 1 to 3 hours with continuous stirring.

  • Filtration: After extraction, filter the mixture through a 0.2 µm membrane filter to remove solid plant debris.

  • Storage: Store the resulting extract in a light-protected container at 4°C until further analysis.

MAE is a more rapid and efficient method for extracting NDGA compared to conventional techniques.

Protocol:

  • Sample Preparation: Prepare the dried and powdered Larrea tridentata leaves as described in the HRE protocol.

  • Extraction:

    • Place 1 gram of the powdered plant material in a 100 mL polytetrafluoroethylene extraction vessel.

    • Add a 50% (v/v) methanol-water solution to achieve a solid/liquid ratio of 1:10 (g/mL).

    • Irradiate the suspension with microwaves at 70 ± 2°C and 800 W for 1 minute in a multimode closed vessel system.

    • Allow the sample to cool to room temperature after irradiation.

  • Filtration: Filter the extract through a 0.2 µm membrane filter.

  • Storage: Store the filtrate as described in the HRE protocol.

Quantification of NDGA by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and reproducible method for the quantification of NDGA.

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a binary pump, a Diode Array Detector (DAD), and an autosampler.

  • Column: Employ a Kinetex® C18 reverse-phase column (5 µm, 4.6 × 150 mm) protected by a suitable in-line filter.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile.

    • Use an isocratic elution with a mixture of 35% Mobile Phase A and 65% Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare a stock solution of NDGA standard in absolute ethanol (1.0 mg/mL). Perform serial dilutions to create a calibration curve with concentrations ranging from 1.96 µg/mL to 500.0 µg/mL.

  • Quantification: Inject the prepared standards and the extracted samples into the HPLC system. Determine the concentration of NDGA in the samples by comparing the peak area with the calibration curve.

Biosynthesis of this compound (NDGA)

The biosynthesis of NDGA in Larrea tridentata is believed to involve the oxidative coupling of two coniferyl alcohol molecules, a process likely mediated by a tyrosinase-active polyphenol oxidase (PPO). This enzymatic reaction leads to the formation of an 8-8' linked lignan structure, which is characteristic of NDGA.

NDGA Biosynthesis cluster_0 Biosynthetic Pathway Coniferyl_Alcohol_1 Coniferyl Alcohol Oxidative_Coupling Oxidative Coupling (Polyphenol Oxidase) Coniferyl_Alcohol_1->Oxidative_Coupling Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->Oxidative_Coupling NDGA Northis compound (NDGA) Oxidative_Coupling->NDGA

Simplified biosynthetic pathway of NDGA.

Signaling Pathway Modulated by this compound (NDGA)

A primary and well-characterized mechanism of action for NDGA is its potent inhibition of the 5-lipoxygenase (5-LOX) enzyme. This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes. By inhibiting 5-LOX, NDGA effectively suppresses the production of these inflammatory mediators.

NDGA Signaling Pathway cluster_1 5-Lipoxygenase Pathway Inhibition by NDGA Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Leukotrienes Pro-inflammatory Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NDGA NDGA NDGA->5_LOX Inhibition

Inhibition of the 5-Lipoxygenase pathway by NDGA.

References

Dihydroguaiaretic Acid: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), also known as northis compound (NDGA), is a lignan predominantly found in the creosote bush (Larrea tridentata).[1] This polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities. Traditionally used in herbal medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth overview of the core biological activities of DHGA, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

DHGA is a potent antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant capacity is largely due to the presence of two catechol rings in its structure, which can donate hydrogen atoms to neutralize free radicals.[1]

Quantitative Antioxidant Data

ParameterIC50 Value (µM)Notes
Peroxynitrite (ONOO-) Scavenging4 ± 0.94As efficient as uric acid.[2]
Singlet Oxygen (¹O₂) Scavenging151 ± 20More efficient than dimethyl thiourea, lipoic acid, N-acetyl-cysteine, and glutathione.[2]
Hydroxyl Radical (•OH) Scavenging0.15 ± 0.02More efficient than dimethyl thiourea, uric acid, trolox, dimethyl sulfoxide, and mannitol.
Superoxide Anion (O₂•−) Scavenging15 ± 1More efficient than N-acetyl-cysteine, glutathione, tempol, and deferoxamine.
Hypochlorous Acid (HOCl) Scavenging622 ± 42As efficient as lipoic acid and N-acetyl-cysteine.
Anti-inflammatory Activity

The anti-inflammatory effects of DHGA are mediated through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. A key target of DHGA is lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Data

Target/ModelIC50 Value (µM)Cell Type/System
5-Lipoxygenase (human)0.097Enzyme assay
Soybean 15-Lipoxygenase9Enzyme assay
fMLF-induced Superoxide Anion Generation0.78 ± 0.17Human Neutrophils
MMK-1-induced Superoxide Anion Generation1.17 ± 0.64Human Neutrophils
fMLF-induced Elastase Release~1-3Human Neutrophils
Anticancer Activity

DHGA has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer17.11 ± 2.11
MCF-7Breast Cancer18.20 ± 1.98
H-69Small Cell Lung Cancer~3-5

Signaling Pathways Modulated by this compound

DHGA influences several critical signaling pathways implicated in its biological activities. Below are graphical representations of these pathways and the points of intervention by DHGA.

DHGA_Signaling_Pathways cluster_MAPK MAPK Signaling Pathway cluster_PI3K_AKT PI3K/AKT Signaling Pathway cluster_LOX Lipoxygenase Pathway GPCR GPCR Agonist PLC PLC GPCR->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation DHGA_MAPK DHGA DHGA_MAPK->ERK Inhibits Phosphorylation RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival DHGA_PI3K DHGA DHGA_PI3K->AKT Inhibits Phosphorylation ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (e.g., 5-LOX) ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX DHGA_LOX DHGA DHGA_LOX->LOX Inhibits

Figure 1: Key signaling pathways modulated by this compound (DHGA).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DHGA's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of DHGA on the viability and proliferation of cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (DHGA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of DHGA in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the DHGA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHGA concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 TreatDHGA Treat with DHGA (and controls) Incubate24h_1->TreatDHGA IncubateXh Incubate for 24, 48, or 72h TreatDHGA->IncubateXh AddMTT Add MTT Solution IncubateXh->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddSolubilizer Add Solubilization Solution RemoveMedium->AddSolubilizer MeasureAbsorbance Measure Absorbance (570 nm) AddSolubilizer->MeasureAbsorbance AnalyzeData Analyze Data (Calculate IC50) MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 2: Experimental workflow for the MTT cell viability assay.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures the intracellular ROS levels in cells treated with DHGA.

Materials:

  • 24-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (DHGA) stock solution (in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • H₂O₂ (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of DHGA for the specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium immediately before use.

  • Wash the cells twice with warm PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis for MAPK Signaling

This protocol is used to determine the effect of DHGA on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK).

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (DHGA) stock solution (in DMSO)

  • Stimulant (e.g., growth factor, PMA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with DHGA for the desired time, followed by stimulation to activate the MAPK pathway.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.

Lipoxygenase (LOX) Inhibition Assay

This protocol measures the ability of DHGA to inhibit the activity of lipoxygenase.

Materials:

  • 96-well UV-transparent plate

  • Lipoxygenase enzyme (e.g., soybean 15-LOX)

  • Substrate (e.g., linoleic acid or arachidonic acid)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • This compound (DHGA) stock solution

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare different concentrations of DHGA in the assay buffer.

  • In a 96-well plate, add the assay buffer, the lipoxygenase enzyme solution, and the DHGA solutions (or vehicle control).

  • Pre-incubate the mixture for a few minutes at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of hydroperoxides.

  • Calculate the rate of reaction for each concentration of DHGA.

  • Determine the percentage of inhibition and the IC50 value.

Neutrophil Elastase Release Assay

This protocol assesses the effect of DHGA on the release of elastase from activated neutrophils.

Materials:

  • Isolated human neutrophils

  • 96-well plate

  • This compound (DHGA) stock solution

  • Neutrophil stimulant (e.g., fMLF, PMA)

  • Cytochalasin B (optional, to enhance release)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., HBSS)

  • Microplate reader

Procedure:

  • Isolate human neutrophils from fresh blood.

  • Pre-incubate the neutrophils with different concentrations of DHGA or vehicle control for 15-30 minutes at 37°C.

  • Add the stimulant (with or without cytochalasin B) to activate the neutrophils and incubate for an appropriate time (e.g., 30-60 minutes).

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the elastase substrate to each well.

  • Measure the absorbance at 405 nm over time.

  • Calculate the amount of elastase released based on a standard curve and determine the inhibitory effect of DHGA.

In Vivo LPS-Induced Acute Lung Injury Model

This protocol describes a mouse model to evaluate the in vivo anti-inflammatory effects of DHGA.

Animals:

  • Male C57BL/6 mice (6-8 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (DHGA)

  • Vehicle for DHGA administration (e.g., saline, corn oil)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Acclimatize mice for at least one week.

  • Administer DHGA (e.g., intraperitoneally or orally) at the desired doses 1 hour before LPS challenge. Administer vehicle to the control and LPS-only groups.

  • Anesthetize the mice.

  • Induce acute lung injury by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline. The control group receives saline only.

  • At a specified time point after LPS administration (e.g., 6, 24, or 48 hours), euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., TNF-α, IL-6).

  • Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (to quantify neutrophil infiltration), and measurement of lung wet-to-dry weight ratio (to assess pulmonary edema).

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as MAPK and PI3K/AKT, as well as the direct inhibition of pro-inflammatory enzymes like lipoxygenase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DHGA and its derivatives in various disease models. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical studies to validate its efficacy and safety in humans.

References

Dihydroguaiaretic Acid solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Dihydroguaiaretic Acid

Introduction

This compound, more commonly known as Northis compound (NDGA), is a lignan and a potent antioxidant naturally occurring in the creosote bush (Larrea tridentata).[1][2][3] With a range of biological activities including anti-inflammatory, antioxidant, and anti-cancer properties, NDGA is a compound of significant interest in pharmacological research and drug development.[4][5] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is critical for its effective use in experimental and therapeutic settings. This guide provides a comprehensive overview of the solubility and stability of NDGA, detailed experimental protocols for their assessment, and visualizations of relevant pathways and workflows.

Solubility Profile

NDGA is a crystalline solid that is characterized by its general insolubility in water and solubility in various organic solvents. Its solubility is influenced by the solvent type and the pH of the medium.

Quantitative Solubility Data

The solubility of NDGA in several common laboratory solvents has been quantitatively determined and is summarized below.

SolventConcentrationCitation
Ethanol~100 mg/mL
Dimethyl Sulfoxide (DMSO)~100 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~0.05 mg/mL
Qualitative Solubility

NDGA is also described as being freely soluble in ether and methanol. Other sources suggest it can be dissolved in acetonitrile and acetone for the preparation of stock solutions. The molecule contains two catechol rings, which are a type of polyphenol. The pKa of the hydroxyl groups is estimated to be around 9.5, similar to catechol. This suggests that increasing the pH of aqueous solutions will ionize the phenolic hydroxyl groups, thereby significantly increasing its water solubility.

Stability Profile

The stability of NDGA is a critical consideration for its storage and handling. It is susceptible to degradation by factors such as oxidation, light, pH, and temperature.

Storage and Stability Data
FormStorage ConditionsStabilityCitation
Crystalline Solid-20°C≥ 4 years
Stock Solution in Oxygen-Free Organic Solvents0-4°C, protected from lightAt least 1 week
Aqueous SolutionNot specifiedNot recommended for more than 1 day
Stock Solution in Solvent-80°C1 year
Stock Solution in Solvent-20°C1 month
Factors Affecting Stability
  • Oxidation : As a potent antioxidant, NDGA is itself susceptible to oxidation. Its two catechol rings can be oxidized to form a catechol-quinone. To mitigate this, stock solutions should be prepared in solvents purged with an inert gas.

  • Light : Exposure to light can promote degradation. Therefore, solutions should be protected from light during storage and handling.

  • pH : The stability of NDGA is pH-dependent. While increasing the pH enhances solubility, highly alkaline conditions may accelerate degradation.

  • Temperature : Most chemical reactions, including degradation, proceed faster at higher temperatures. Storing NDGA at low temperatures is essential for long-term preservation.

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design and analytical methods.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of NDGA in a given solvent.

  • Preparation of Saturated Solution : Add an excess amount of solid NDGA to a known volume of the solvent of interest in a sealed container.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Quantification : Dilute an aliquot of the clear, saturated solution with an appropriate solvent. Quantify the concentration of NDGA using a validated analytical method as described below.

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment and Degradation Kinetics

This protocol provides a framework for evaluating the stability of NDGA under various conditions.

  • Sample Preparation : Prepare solutions of NDGA in the desired matrix (e.g., buffer at a specific pH, organic solvent) at a known initial concentration.

  • Stress Conditions : Aliquot the solution into separate, sealed containers and expose them to a range of stress conditions, such as:

    • Temperature : Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • pH : A range of pH values (e.g., acidic, neutral, basic).

    • Light : Exposure to UV or fluorescent light.

  • Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Quantification : Immediately analyze the samples to determine the remaining concentration of NDGA using a suitable analytical method.

  • Data Analysis :

    • Plot the concentration of NDGA versus time for each condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) by analyzing the linearity of plots such as concentration vs. time, log(concentration) vs. time, or 1/concentration vs. time.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Analytical Methods for Quantification
  • UV-Visible Spectrophotometry : A simple and rapid method for quantification. NDGA in methanol can be quantified by measuring its absorbance at a wavelength of 284 nm. This method is suitable for relatively pure solutions.

  • Gas Chromatography (GC) : GC with flame ionization detection (FID) can be used to determine NDGA concentrations. This method often requires a derivatization step, such as trimethylsilylation, to increase the volatility of NDGA.

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode Array Detector (DAD) is a common and reliable method. Separation is typically achieved on a reverse-phase column. This technique allows for the separation of NDGA from potential degradation products or impurities.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_quantification Analytical Quantification Methods S1 Add excess NDGA to solvent S2 Equilibrate (e.g., 24h at constant T) S1->S2 S3 Centrifuge & Filter S2->S3 S4 Quantify NDGA in supernatant S3->S4 S5 Calculate Solubility S4->S5 Q1 UV-Vis Spectrophotometry S4->Q1 analyze Q2 Gas Chromatography (GC) S4->Q2 analyze Q3 HPLC-DAD S4->Q3 analyze T1 Prepare NDGA solution of known concentration T2 Expose to Stress Conditions (Temp, pH, Light) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Quantify remaining NDGA T3->T4 T5 Determine Degradation Kinetics (Rate Constant, Half-life) T4->T5 T4->Q1 analyze T4->Q2 analyze T4->Q3 analyze

Caption: Workflow for determining the solubility and stability of NDGA.

Inhibition of Lipoxygenase Signaling Pathway

G AA Arachidonic Acid LOX Lipoxygenases (LOX) AA->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NDGA NDGA NDGA->LOX

Caption: NDGA inhibits the LOX pathway, reducing inflammatory leukotrienes.

References

The Discovery of Dihydroguaiaretic Acid: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), specifically its meso form, meso-dihydroguaiaretic acid (MDGA), is a lignan that has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory properties. While often chemically associated with its more famous relative, northis compound (NDGA), DHGA has its own distinct history of discovery, chemical synthesis, and isolation from natural sources. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, detailing the initial synthesis and subsequent isolation from various plant species. The document outlines the experimental methodologies employed by early researchers, presents quantitative data from these seminal studies, and illustrates the biosynthetic context of this important natural product.

The Genesis of this compound: A Synthetic Approach

The first documented appearance of this compound in the scientific literature was not through its isolation from a natural source, but rather through its chemical synthesis. In a 1957 publication in the Journal of the American Chemical Society, the synthesis of meso-dihydroguaiaretic acid was described. This pioneering work laid the foundation for the chemical understanding of this lignan.

Experimental Protocol: First Synthesis of meso-Dihydroguaiaretic Acid (1957)

The following is a summary of the likely experimental steps based on synthetic strategies for similar lignans of that era. The exact, detailed protocol would be found in the 1957 JACS publication.

Objective: To synthesize meso-dihydroguaiaretic acid.

Materials:

  • Vanillin

  • Methylating agent (e.g., dimethyl sulfate)

  • Succinic anhydride

  • Reducing agents (e.g., hydrogen gas with a catalyst)

  • Various organic solvents and reagents for workup and purification

Methodology:

  • Protection of Phenolic Hydroxyl Group: Vanillin was likely first protected, for instance, by methylation of the free phenolic hydroxyl group to yield veratraldehyde. This step is crucial to prevent side reactions in subsequent steps.

  • Stobbe Condensation: The protected veratraldehyde would then undergo a Stobbe condensation with a succinic ester. This reaction is a classic method for forming the carbon skeleton of many lignans.

  • Reduction and Cyclization: The product of the Stobbe condensation would then be subjected to a series of reduction and cyclization reactions to form the central butane core with the desired stereochemistry.

  • Demethylation: The final step would involve the removal of the protecting methyl groups to yield the free phenolic hydroxyls of this compound.

Unveiling Nature's Blueprint: Isolation from Natural Sources

Subsequent to its synthesis, this compound was identified as a naturally occurring compound in several plant species. These discoveries highlighted the biosynthetic capabilities of these plants to produce this specific lignan.

Isolation from Saururus chinensis

Saururus chinensis, a plant used in traditional medicine, was one of the first plants from which meso-dihydroguaiaretic acid was isolated and characterized. A notable study published in 2008 in the Archives of Pharmacal Research detailed the isolation and structural elucidation of MDGA from this plant.

Objective: To isolate and identify meso-dihydroguaiaretic acid from the aerial parts of Saururus chinensis.

Materials:

  • Dried aerial parts of Saururus chinensis

  • Methanol (for extraction)

  • Various organic solvents for partitioning (e.g., n-hexane, chloroform, ethyl acetate, n-butanol)

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (e.g., mixtures of chloroform and methanol)

  • Spectroscopic instruments (NMR, Mass Spectrometry, IR, UV)

Methodology:

  • Extraction: The dried and powdered aerial parts of Saururus chinensis were extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is expected to contain lignans, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing the compound of interest were further purified using Sephadex LH-20 column chromatography and potentially preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The pure isolated compound was identified as meso-dihydroguaiaretic acid through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with data from previously synthesized or isolated samples.

Isolation from Machilus Species

Meso-dihydroguaiaretic acid has also been isolated from various species of the Machilus genus, such as Machilus robusta and Machilus thunbergii. The phytochemical investigation of these plants has revealed a rich diversity of lignans.

Objective: To isolate meso-dihydroguaiaretic acid from the bark of Machilus species.

Methodology:

  • Extraction: The dried and powdered bark of the Machilus species was extracted with ethanol. The resulting extract was concentrated under reduced pressure.

  • Fractionation: The crude ethanol extract was subjected to column chromatography on silica gel. Elution was typically performed with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing MDGA were identified by TLC analysis and then further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Crystallization: The purified compound was often crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals for characterization.

  • Identification: The structure of the isolated compound was confirmed as meso-dihydroguaiaretic acid using spectroscopic methods (NMR, MS) and by comparison with authentic samples.

Quantitative Data from Early Studies

The following table summarizes key quantitative data that would have been reported in the initial discovery and characterization studies of this compound.

PropertyValueMethod of Determination
Molecular Formula C₂₀H₂₆O₄Elemental Analysis, Mass Spectrometry
Molecular Weight 330.42 g/mol Mass Spectrometry
Melting Point Varies depending on isomeric form and purityMelting Point Apparatus
Appearance White to off-white crystalline solidVisual Inspection
¹H NMR Characteristic peaks for aromatic protons, methoxy groups, and the butane backboneNuclear Magnetic Resonance Spectroscopy
¹³C NMR Distinct signals for all 20 carbon atomsNuclear Magnetic Resonance Spectroscopy
UV λmax Around 280 nmUV-Vis Spectroscopy

Signaling Pathways and Biosynthesis

This compound, as a lignan, is derived from the phenylpropanoid pathway in plants. This pathway is a major route for the biosynthesis of a wide variety of natural products in plants.

Biosynthetic Pathway of this compound

The biosynthesis of lignans like DHGA begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to cinnamic acid and then to various cinnamyl alcohol monomers, such as coniferyl alcohol. The coupling of two of these monomers, mediated by dirigent proteins and laccases, leads to the formation of the basic lignan skeleton. Subsequent enzymatic modifications, such as reductions and methylations, result in the diverse array of lignans found in nature, including this compound.

Biosynthesis_of_Dihydroguaiaretic_Acid Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Aldehyde Coniferyl_Aldehyde Ferulic_Acid->Coniferyl_Aldehyde CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol CAD Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein + Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol SLR Dihydroguaiaretic_Acid Dihydroguaiaretic_Acid Secoisolariciresinol->Dihydroguaiaretic_Acid Reduction & Methylation

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Conclusion

The history of this compound is a compelling example of the interplay between chemical synthesis and natural product discovery. Its initial creation in the laboratory preceded its identification in nature, a testament to the predictive power of organic chemistry. The subsequent isolation of meso-dihydroguaiaretic acid from traditional medicinal plants like Saururus chinensis and Machilus species has opened avenues for investigating its pharmacological potential. The detailed experimental protocols from these early studies provide a valuable resource for modern researchers in the fields of phytochemistry and drug development, underscoring the importance of building upon the foundational work of previous generations of scientists. The continued exploration of DHGA and its derivatives holds promise for the development of new therapeutic agents.

An In-depth Technical Guide to Dihydroguaiaretic Acid and its Prominent Analogue, Nordihydroguaiaretic Acid (NDGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydroguaiaretic Acid, with a primary focus on its more extensively studied analogue, Northis compound (NDGA). It details their chemical and physical properties, CAS numbers for clear identification, and solubility characteristics. The guide delves into the significant biological activities of NDGA, particularly its roles as a potent lipoxygenase inhibitor and a powerful antioxidant. Furthermore, it elucidates the molecular mechanisms of action, including the modulation of key signaling pathways such as NRF2/KEAP1 and TGF-β. Detailed experimental protocols for relevant biological assays are provided to enable researchers to investigate the activities of these compounds. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound and Northis compound (NDGA) are lignans that have garnered significant interest in the scientific community due to their diverse biological activities. While this compound is a known natural product, NDGA, also a natural lignan, has been the subject of more extensive research. This guide will primarily focus on NDGA, a potent antioxidant and anti-inflammatory agent, while providing the key identification details for this compound.

Chemical Identification and Properties

Clear identification of chemical compounds is crucial for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound and Northis compound.

Table 1: Chemical Identification
Compound NameCAS NumberMolecular FormulaIUPAC Name
This compound36469-60-0[1]C₂₀H₂₆O₄[1]4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol[1]
Northis compound (NDGA)500-38-9[2]C₁₈H₂₂O₄[2]4,4'-(2,3-Dimethylbutane-1,4-diyl)dibenzene-1,2-diol
Table 2: Physicochemical Properties of Northis compound (NDGA)
PropertyValueSource
Molecular Weight 302.36 g/mol
Appearance White to off-white crystalline powder
Melting Point 184-186 °C
Solubility
    WaterSlightly soluble
    EthanolSoluble
    DMSOSoluble
    MethanolSlightly Soluble
Storage Store at -20°C
Table 3: Solubility of Northis compound (NDGA) in Various Solvents
SolventSolubility
DMSO~100 mg/mL
Ethanol~100 mg/mL
Dimethylformamide (DMF)~25 mg/mL
PBS (pH 7.2)~0.05 mg/mL

Biological Activities and Mechanisms of Action

NDGA exhibits a broad spectrum of biological activities, primarily attributed to its antioxidant and enzyme inhibitory properties.

Lipoxygenase Inhibition

NDGA is a well-characterized inhibitor of lipoxygenases (LOX), enzymes that play a crucial role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids.

Table 4: IC₅₀ Values of NDGA for Lipoxygenase Inhibition
Lipoxygenase IsoformIC₅₀ ValueSource
5-LOX200 nM
12-LOX30 µM
15-LOX30 µM
Antioxidant Activity

The catechol moieties in the structure of NDGA are responsible for its potent antioxidant activity, enabling it to scavenge a variety of reactive oxygen species (ROS).

Modulation of Signaling Pathways

NDGA is known to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses. Under basal conditions, KEAP1 targets NRF2 for degradation. NDGA can disrupt the KEAP1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and subsequent transcription of antioxidant and cytoprotective genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDGA NDGA KEAP1 KEAP1 NDGA->KEAP1 inhibition NRF2 NRF2 KEAP1->NRF2 promotes degradation Proteasome Proteasomal Degradation NRF2->Proteasome Nucleus Nucleus NRF2->Nucleus translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription NRF2_n NRF2 NRF2_n->ARE binds

NDGA-mediated activation of the NRF2 pathway.

NDGA has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β signaling is initiated by the ligand binding to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. NDGA can interfere with this cascade, potentially by inhibiting the TGF-β type I receptor.

TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFBR TGF-β Receptor (Type I/II) TGF_beta->TGFBR binds & activates Smad Smad2/3 TGFBR->Smad phosphorylates pSmad p-Smad2/3 Smad4 Smad4 pSmad->Smad4 forms complex with Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocation Gene_expression Target Gene Expression NDGA NDGA NDGA->TGFBR inhibition Smad_complex_n Smad Complex Smad_complex_n->Gene_expression regulates

Inhibition of the TGF-β signaling pathway by NDGA.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of NDGA.

Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of NDGA on lipoxygenase activity.

Materials:

  • Lipoxygenase enzyme solution (e.g., soybean lipoxygenase)

  • Substrate solution (e.g., linoleic acid or arachidonic acid)

  • Buffer (e.g., borate buffer, pH 9.0)

  • NDGA stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Dilute the lipoxygenase enzyme to the desired working concentration in the buffer.

    • Prepare the substrate solution in the buffer.

    • Prepare a series of dilutions of the NDGA stock solution in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the buffer to all wells.

    • Add the NDGA dilutions to the test wells.

    • Add the solvent control to the control wells.

    • Add the lipoxygenase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader in kinetic mode. The formation of conjugated dienes from the oxidation of the fatty acid substrate results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of NDGA.

    • Determine the percentage of inhibition for each NDGA concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the NDGA concentration to determine the IC₅₀ value.

LOX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - LOX Enzyme - Substrate (Linoleic Acid) - Buffer - NDGA dilutions start->prepare_reagents setup_plate Set up 96-well plate: - Add Buffer - Add NDGA/Solvent - Add LOX Enzyme prepare_reagents->setup_plate pre_incubate Pre-incubate at RT setup_plate->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 234 nm (Kinetic Mode) add_substrate->measure_abs analyze_data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_abs->analyze_data end End analyze_data->end

Workflow for Lipoxygenase Inhibition Assay.
DPPH Radical Scavenging Assay

This protocol outlines a common method to evaluate the antioxidant capacity of NDGA by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (in methanol or ethanol)

  • NDGA stock solution (in methanol or ethanol)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of dilutions of the NDGA stock solution and the positive control.

  • Assay Setup:

    • In a 96-well plate, add the NDGA dilutions and positive control dilutions to the test wells.

    • Add the solvent to the control wells.

    • Add the DPPH solution to all wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the logarithm of the concentration to determine the IC₅₀ value.

Western Blot Analysis for NRF2 Activation

This protocol describes the detection of NRF2 nuclear translocation as a marker of its activation in response to NDGA treatment.

Materials:

  • Cell culture reagents

  • NDGA

  • Cell lysis buffer and nuclear/cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NRF2, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of NDGA for a specified time. Include a vehicle-treated control.

  • Fractionation and Protein Quantification:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

    • Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against NRF2 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for nuclear and cytoplasmic loading controls.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the NRF2 signal in the nuclear fraction to the nuclear loading control to determine the extent of nuclear translocation.

Western Blot Analysis for TGF-β Signaling Inhibition

This protocol details the assessment of NDGA's inhibitory effect on the TGF-β pathway by measuring the phosphorylation of Smad2.

Materials:

  • Cell culture reagents

  • NDGA

  • Recombinant human TGF-β1

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer

  • Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with various concentrations of NDGA for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes). Include untreated, TGF-β1 only, and NDGA only controls.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate the membrane with the primary antibody against phospho-Smad2.

    • After imaging, the membrane can be stripped and re-probed for total Smad2 and a loading control (e.g., GAPDH).

  • Detection and Analysis:

    • Visualize the protein bands.

    • Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 and/or the loading control to determine the effect of NDGA on TGF-β1-induced Smad2 phosphorylation.

Conclusion

This compound, and more notably its analogue Northis compound (NDGA), represent a class of lignans with significant therapeutic potential. This guide has provided a detailed overview of their chemical properties, biological activities, and underlying mechanisms of action, with a strong focus on NDGA. The furnished experimental protocols and structured data tables are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the promising pharmacological applications of these compounds. The provided visualizations of key signaling pathways aim to offer a clear conceptual framework for understanding the molecular interactions of NDGA.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of Nordihydroguaiaretic Acid

Disclaimer: The information provided herein is intended for a specialized audience of researchers, scientists, and drug development professionals. It is a synthesis of available preclinical data and is not intended as medical advice. The toxicological properties of Northis compound (NDGA) necessitate careful consideration in any research or therapeutic context.

Executive Summary

Northis compound (NDGA), a lignan derived from the creosote bush (Larrea tridentata), has a rich history of use in traditional medicine and as a food antioxidant. Its potent biological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties, have made it a subject of extensive scientific investigation. However, the therapeutic potential of NDGA is constrained by a significant and complex toxicological profile. Key concerns include dose-dependent hepatotoxicity and nephrotoxicity, which led to its removal from the U.S. Food and Drug Administration's (FDA) "Generally Regarded as Safe" (GRAS) list.[1] This document provides a comprehensive overview of the toxicological data on NDGA, detailing acute and organ-specific toxicities, genotoxic and carcinogenic potential, and effects on reproduction and development. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of critical toxicological pathways and workflows to serve as a technical resource for the scientific community.

Acute Toxicity

Acute exposure to NDGA can lead to significant toxicity and lethality, particularly at high doses administered parenterally. The primary indicator of acute toxicity in animal models is liver damage, evidenced by elevated serum enzyme levels.[2][3]

Data Presentation: Acute Toxicity Values

SpeciesRoute of AdministrationLD50 ValueSource
MouseIntraperitoneal (i.p.)75 mg/kg[1][3]
MouseOral2000 mg/kg (2 g/kg)
RatOral2000 mg/kg
Guinea PigOral830 mg/kg

Note: Higher intraperitoneal doses in mice (100 and 500 mg/kg) resulted in 100% mortality within 30 hours.

Organ-Specific Toxicity

Chronic or high-dose exposure to NDGA is associated with significant toxicity in several organ systems, most notably the liver and kidneys.

Hepatotoxicity

Liver toxicity is a primary concern for NDGA. Both in vivo and in vitro studies have demonstrated its potential to cause liver damage.

  • In Vivo Evidence: Intraperitoneal administration in mice leads to a time- and dose-dependent increase in serum alanine aminotransferase (ALT) levels, a key biomarker for liver damage. Human case reports have also linked the consumption of chaparral, an herbal product containing high concentrations of NDGA, to severe non-viral hepatitis and fulminant liver failure.

  • In Vitro Evidence: Studies using clone-9 rat hepatocyte cultures have shown that NDGA exhibits pro-oxidant activity at concentrations of 0-100 µM. This leads to oxidative stress, membrane lipid peroxidation, DNA double-strand breaks, and cytotoxicity, as measured by the leakage of lactate dehydrogenase (LDH). Freshly isolated mouse hepatocytes have been found to be more sensitive to NDGA-induced cytotoxicity than human melanoma cells.

Nephrotoxicity

Kidney damage is another well-documented toxic effect of NDGA.

  • Cystic Nephropathy: Seminal studies in the late 1960s and 1970s demonstrated that NDGA causes cystic nephropathy in rats. This finding was a major reason for the FDA's decision to ban its use as a food additive.

  • Human Case Reports: High doses of L. tridentata have been associated with kidney disease in humans. One report linked high consumption of chaparral tea to cystic renal disease and cystic adenocarcinoma of the kidney.

  • Protective Effects: Paradoxically, in a rat model of cisplatin-induced nephrotoxicity, NDGA was found to have a protective effect, which was attributed to its antioxidant properties. This highlights the dose- and context-dependent nature of NDGA's biological effects.

Other Toxicities
  • Dermatitis: Skin hypersensitivity has been reported in humans.

  • Biliary Toxicity: High doses of chaparral extract have been associated with biliary toxicity.

Genotoxicity and Carcinogenicity

The data regarding NDGA's genotoxicity is mixed, suggesting complex mechanisms of action. Its carcinogenic potential is similarly multifaceted.

Genotoxicity
  • Pro-Genotoxic Effects: In MCF-7 human breast cancer cells, NDGA was found to increase DNA damage and cytotoxicity induced by 4-hydroxyestradiol (4-OHE2), a mutagenic estrogen metabolite. The proposed mechanism involves the inhibition of Catechol-O-methyltransferase (COMT), an enzyme that detoxifies catechol estrogens. By acting as both a substrate and an inhibitor of COMT, NDGA can lead to the accumulation of carcinogenic estrogen metabolites.

  • Antimutagenic Effects: Conversely, another study showed that NDGA can have a protective effect against genotoxic damage. It was found to reduce the frequency of sister chromatid exchanges and chromosomal aberrations induced by the synthetic progestin norgestrel in human lymphocytes in vitro.

Carcinogenicity

NDGA is not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA. However, the experimental evidence is not entirely conclusive.

  • Tumor Promotion: A study investigating the lifespan-extending effects of NDGA in mice found that while it did increase lifespan, it was also associated with a significantly increased incidence of liver, lung, and thymus tumors found at necropsy.

  • Chemopreventive Activity: In contrast, other studies have demonstrated anti-cancer and chemopreventive properties. In a rat model, NDGA supplementation significantly suppressed mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU) without inducing organ-specific toxicity.

Reproductive and Developmental Toxicity

Reproductive Toxicity

A study in male Wistar rats investigated the effects of NDGA on spermatogenesis and fertility.

  • Testicular Damage: Administration of NDGA for 60 days resulted in degenerative changes in the testes, including vacuolation and the presence of apoptotic bodies within the seminiferous tubules.

  • Sperm Deformities: Ultrastructural analysis revealed derangement of the outer dense fibers in some sperm flagella. Approximately 13.7% of epididymal spermatozoa showed deformations such as short tails or rounded heads.

  • Reduced Fertility: These testicular and sperm abnormalities were associated with a lower fertility index in the NDGA-treated group compared to controls.

Developmental Toxicity

The effects of NDGA on development appear to be context-dependent.

  • Amelioration of Teratogenicity: In a study with pregnant New Zealand White rabbits, NDGA was shown to ameliorate the developmental toxicity of hydroxyurea, a known teratogen. Pre-treatment with NDGA resulted in fewer malformed fetuses, reduced incidences of specific malformations, and delayed the onset of embryonic cell death caused by hydroxyurea. This protective effect is believed to be related to NDGA's antioxidant properties.

Mechanisms of Toxicity

The toxicity of NDGA is not attributed to a single mechanism but rather a combination of dose-dependent effects on cellular processes, including oxidative stress and enzyme inhibition.

Dual Role in Oxidative Stress

NDGA's effects are concentration-dependent.

  • Antioxidant (Low Doses): At lower concentrations, NDGA is a potent antioxidant. It effectively scavenges a wide range of reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals, thereby protecting cells from oxidative damage.

  • Pro-oxidant (High Doses): At higher concentrations, particularly in hepatocytes, NDGA can act as a pro-oxidant, inducing oxidative stress, which leads to lipid peroxidation, DNA damage, and cytotoxicity. This dual functionality is critical to understanding its toxicological profile.

Enzyme Inhibition

NDGA is known to inhibit several key enzymes.

  • Lipoxygenases (LOX): It is a well-known inhibitor of lipoxygenases, which is central to its anti-inflammatory effects.

  • Catechol-O-methyltransferase (COMT): As previously mentioned, NDGA inhibits COMT. This can disrupt the metabolism of endogenous catecholamines and, more critically, prevent the detoxification of carcinogenic catechol estrogens, providing a plausible mechanism for its pro-genotoxic effects in certain contexts.

Metabolism and Detoxification

The body metabolizes NDGA to mitigate its toxicity.

  • Glucuronidation: Glucuronidation has been identified as a key detoxification mechanism. Both mono- and di-glucuronide conjugates of NDGA are formed in vivo.

  • O-methylation: The toxicity of NDGA is significantly reduced when it is O-methylated. This suggests that structural modification could be a viable strategy for developing safer, NDGA-based therapeutic agents.

Key Experimental Protocols

In Vitro Hepatotoxicity Assessment (Clone-9 Rat Hepatocytes)
  • Objective: To assess the hepatotoxic and pro-oxidant potential of NDGA in vitro.

  • Methodology:

    • Cell Culture: Clone-9 rat hepatocyte cultures are maintained under standard conditions.

    • Treatment: Cells are treated with NDGA at concentrations ranging from 0 to 100 µM for 2 hours at 37°C.

    • Endpoint Analysis:

      • Cytotoxicity: Assessed by measuring the leakage of lactate dehydrogenase (LDH) from the cells into the culture medium.

      • Pro-oxidant Activity: Indexed by measuring the peroxidation of membrane lipids and the formation of DNA double-strand breaks in cell lysates.

      • Mitochondrial Function: Evaluated as an additional endpoint of toxicity.

  • Reference: Sahu, S. C., Ruggles, D. I., & O'Donnell, M. W. (2006). Prooxidant activity and toxicity of northis compound in clone-9 rat hepatocyte cultures. Food and Chemical Toxicology, 44(9), 1558-1565.

In Vivo Acute Toxicity LD50 Determination (Mouse)
  • Objective: To determine the median lethal dose (LD50) of NDGA and observe signs of acute toxicity.

  • Methodology:

    • Animal Model: Female CD-1 mice.

    • Administration: NDGA is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0, 50, 75, 100, 500 mg/kg).

    • Monitoring: Animals are monitored for mortality over a 30-hour period. The LD50 is calculated from the mortality data.

    • Biomarker Analysis: In a separate time- and dose-response experiment, blood is collected at specific time points post-administration. Serum is isolated to measure alanine aminotransferase (ALT) levels as an indicator of liver damage.

  • Reference: Lambert, J. D., et al. (2002). Northis compound: hepatotoxicity and detoxification in the mouse. Toxicon, 40(12), 1701-1708.

Male Reproductive Toxicity Assessment (Rat)
  • Objective: To investigate the effect of chronic NDGA administration on spermatogenesis and fertility.

  • Methodology:

    • Animal Model: Adult male Wistar rats.

    • Treatment: Animals are administered NDGA daily for 60 days to cover a full spermatogenic cycle.

    • Fertility Study: Following the treatment period, male rats are mated with untreated females to determine the fertility index (number of successful pregnancies).

    • Histopathology: After the study, testes are collected, fixed, and processed for histological examination to identify any degenerative changes in the seminiferous tubules.

    • Ultrastructural Analysis: Epididymal sperm is collected and analyzed using transmission electron microscopy (TEM) to assess sperm morphology and identify any ultrastructural defects.

  • Reference: Al-Qaisi, J. A., et al. (2018). Effect of northis compound on spermatogenesis and fertility in rats. Andrologia, 50(3), e12916.

Mandatory Visualizations

G cluster_0 NDGA Concentration cluster_1 Cellular Effects low Low Dose ros_scavenge ROS Scavenging low->ros_scavenge high High Dose ros_induce ROS Induction (Pro-oxidant) high->ros_induce outcome_p Cell Protection (Antioxidant Effect) ros_scavenge->outcome_p outcome_d Oxidative Stress Lipid Peroxidation DNA Damage ros_induce->outcome_d

Caption: Dual role of NDGA in oxidative stress.

G cluster_assays Endpoint Analysis start Start: Clone-9 Rat Hepatocytes culture Cell Seeding & Culture (24h) start->culture treat Treatment: NDGA (0-100 µM) for 2 hours culture->treat collect Collect Supernatant & Cell Lysate treat->collect ldh LDH Assay (Cytotoxicity) collect->ldh lipid Lipid Peroxidation (Oxidative Stress) collect->lipid dna DNA Damage Assay collect->dna

Caption: Workflow for in vitro hepatotoxicity assay.

G E2 Estradiol CE Catechol Estrogens (e.g., 4-OHE2) E2->CE Metabolism MET Inactive Methoxy Metabolites CE->MET Detoxification DNA DNA Adducts Genotoxicity CE->DNA If not detoxified COMT COMT Enzyme COMT->CE NDGA NDGA NDGA->COMT Inhibits

Caption: NDGA's inhibition of COMT-mediated detoxification.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA) is a lignan compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. As a derivative of guaiacol, it shares structural similarities with other biologically active lignans. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The synthesis involves a multi-step process commencing from the readily available starting material, vanillin.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 346.42 g/mol
IUPAC Name 4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
CAS Number 36469-60-0
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Synthesis Pathway Overview

The synthesis of this compound from vanillin proceeds through several key stages. The overall strategy involves the formation of a furan derivative from vanillin, followed by a series of selective hydrogenation steps to produce this compound dimethyl ether. The final step is the demethylation of the dimethyl ether to yield the target compound, this compound.

Synthesis_Pathway Vanillin Vanillin Furan_Derivative Furan Derivative Vanillin->Furan_Derivative Oxidative Coupling & Cyclodehydration DHGA_Ether This compound Dimethyl Ether Furan_Derivative->DHGA_Ether Selective Hydrogenation DHGA This compound DHGA_Ether->DHGA Demethylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of this compound Dimethyl Ether from Vanillin

This part of the synthesis is adapted from methodologies involving the conversion of vanillin to lignan structures.

Materials:

  • Vanillin

  • Reagents for etherification and oxidation (e.g., dimethyl sulfate, sodium hydroxide)

  • Reagents for condensation (e.g., acetoacetic ester)

  • Reagents for oxidative coupling (e.g., sodium ethoxide, iodine)

  • Acid catalyst for cyclodehydration

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., ethanol, ethyl acetate, water)

Protocol:

  • Preparation of a β-Keto Ester Derivative of Vanillin:

    • Protect the phenolic hydroxyl group of vanillin through etherification, for example, using dimethyl sulfate in the presence of a base.

    • Oxidize the aldehyde group to a carboxylic acid.

    • Perform a condensation reaction with an acetoacetic ester to yield a β-keto ester derivative.

  • Oxidative Coupling:

    • Subject the β-keto ester derivative to an oxidative coupling reaction using a reagent system such as sodium ethoxide and iodine. This step dimerizes the molecule, forming the precursor to the furan ring.

  • Cyclodehydration to form the Furan Derivative:

    • Treat the dimerized product with an acid catalyst to induce cyclodehydration, resulting in the formation of a furan derivative, specifically furoguaiacin dimethyl ether.

  • Selective Hydrogenation to this compound Dimethyl Ether:

    • In a hydrogenation apparatus, dissolve the furan derivative in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound dimethyl ether.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Part 2: Demethylation of this compound Dimethyl Ether

This final step removes the methyl ether protecting groups to yield this compound.

Materials:

  • This compound dimethyl ether

  • Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

  • Dichloromethane (DCM) (if using BBr₃)

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Protocol using Boron Tribromide (BBr₃):

  • Reaction Setup:

    • Dissolve the this compound dimethyl ether in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃:

    • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution) to the cooled reaction mixture. Use approximately 2.5-3 equivalents of BBr₃ per methyl ether group.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical synthesis run.

ParameterThis compound Dimethyl EtherThis compound
Starting Material Furan DerivativeThis compound Dimethyl Ether
Typical Yield 70-85%60-75%
Purity (by HPLC) >95%>98%
¹H NMR (CDCl₃, δ) Signals corresponding to aromatic protons, methoxy groups, and the butane backbone.Shift in aromatic proton signals and disappearance of two methoxy signals.
Mass Spec (m/z) [M+H]⁺ at ~375.2[M+H]⁺ at ~347.2

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Dimethyl Ether cluster_part2 Part 2: Demethylation Start Vanillin Step1 Etherification & Oxidation Start->Step1 Step2 Condensation Step1->Step2 Step3 Oxidative Coupling Step2->Step3 Step4 Cyclodehydration Step3->Step4 Step5 Selective Hydrogenation Step4->Step5 Intermediate This compound Dimethyl Ether Step5->Intermediate Step6 Demethylation with BBr₃ Intermediate->Step6 Workup Aqueous Work-up Step6->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Detailed workflow for the synthesis and purification of DHGA.

Conclusion

This document outlines a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further investigation into its biological activities and potential as a therapeutic agent. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

Application Notes and Protocols for the Analytical Determination of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification and characterization of Dihydroguaiaretic Acid (DHGA), also commonly known as Northis compound (NDGA). The protocols detailed below are intended to guide researchers in selecting and implementing the appropriate analytical techniques for their specific research needs, from pharmacokinetic studies to quality control of natural product extracts.

High-Performance Liquid Chromatography (HPLC) for Quantification of DHGA

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of DHGA in various matrices, including biological fluids (plasma, serum), tissues, and plant extracts.[1][2][3] This method offers high sensitivity and reproducibility.

Quantitative Data Summary
ParameterValueMatrixReference
Limit of Detection (LOD)1.95 µg/mLEthanol[3]
Limit of Detection (LOD)0.5 µg/mLMouse Plasma[2]
Peak Plasma Concentration (Cmax)14.7 µg/mLMouse Plasma (after 50 mg/kg IV dose)
Terminal Half-life (t½)135.0 minMouse Plasma
Clearance201.9 mL/min x kgMouse Plasma
Experimental Protocol: Reverse-Phase HPLC

This protocol is a general guideline based on established methods. Optimization may be required for specific applications.

1. Sample Preparation:

  • Plant Material (e.g., Larrea divaricata leaves):

    • Pulverize 1 gram of dried leaves.

    • Add 20 mL of absolute ethanol and stir for 2-3 hours.

    • Filter the mixture using a 7-micron filter paper.

    • The filtrate is ready for analysis.

  • Rodent Food:

    • Pulverize 1 gram of rodent food containing DHGA.

    • Add 20 mL of absolute ethanol and 0.5 mL of 5% HCl.

    • Stir and filter as described for plant material.

  • Tissue Samples (e.g., kidney):

    • Homogenize 1 gram of tissue in absolute ethanol. For small samples (<20 mg), sonication can be used.

    • Filter the homogenate.

  • Plasma/Serum:

    • Protein precipitation is a common method. Add a threefold volume of a cold organic solvent like acetonitrile or methanol to the plasma sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant for injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for better peak shape. For MS compatibility, formic acid is preferred.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 280 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

3. Standard Curve Preparation:

  • Prepare a stock solution of DHGA (1.0 mg/mL) in absolute ethanol.

  • Perform serial dilutions to create a range of standard concentrations (e.g., from 500 µg/mL down to the limit of quantification).

  • Inject each standard to generate a standard curve by plotting peak area against concentration.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological or Plant Sample Extraction Extraction with Ethanol Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Final Extract Filtration->Extract HPLC HPLC System Extract->HPLC Detector UV Detector (280 nm) HPLC->Detector Data Data Acquisition Detector->Data Quantification Quantification of DHGA Data->Quantification Standard Standard Curve Standard->Quantification

Caption: General workflow for the quantification of DHGA using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for DHGA Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of DHGA. This method often requires derivatization to increase the volatility of the analyte.

Experimental Protocol: GC-MS

This protocol is based on a previously reported method for DHGA analysis.

1. Sample Preparation and Derivatization:

  • Reconstitute lyophilized samples of aqueous extracts in water.

  • To a 100 µL aliquot of the sample solution, add 50 µL of an internal standard solution (e.g., p,p'-biphenol at 0.4 mg/mL in methanol).

  • Extract the mixture with a benzene:isopropyl alcohol (98:2) solution.

  • Evaporate the organic extract under a stream of nitrogen.

  • Perform trimethylsilylation by adding a silylating agent like N,O-bis-(trimethylsilyl)-acetamide (BSA) and incubating to complete the reaction.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column such as 10% OV-101 on 80/100 Gas Chrom Q or an HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation. An example program could be: start at 80°C, ramp to 140°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 10 minutes.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 29-500.

Quantitative Data Summary for GC-MS
ParameterValueMatrixReference
NDGA Content in Leaves1.6%L. divaricata leaves

Liquid Chromatography-Mass Spectrometry (LC-MS) for DHGA and Metabolite Identification

LC-MS is a highly sensitive and specific technique for the identification and quantification of DHGA and its metabolites.

Experimental Protocol: LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC analysis. Ensure the final sample is free of particulates.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI can be operated in either positive or negative mode, depending on the desired adducts and fragmentation patterns.

  • MS/MS Analysis: For targeted quantification, Multiple Reaction Monitoring (MRM) mode is used. For identification, product ion scans, precursor ion scans, and neutral loss scans can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural identification of DHGA and its metabolites. Both 1H and 13C NMR are used to elucidate the chemical structure.

Signaling Pathways Modulated by this compound

DHGA has been shown to modulate several key signaling pathways, which is relevant for its therapeutic applications.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

DHGA can inhibit the signaling of receptor tyrosine kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Fibroblast Growth Factor Receptor 3 (FGFR3). This inhibition can disrupt downstream pathways like the PI3K/AKT and MAPK/ERK pathways.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK IGF-1R / FGFR3 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DHGA DHGA DHGA->RTK Inhibition

Caption: DHGA-mediated inhibition of RTK signaling pathways.

Activation of the NRF2 Antioxidant Response Pathway

DHGA can activate the NRF2 pathway, a key regulator of cellular antioxidant responses. This is a crucial mechanism for its cytoprotective effects.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex NRF2_free NRF2 KEAP1_NRF2->NRF2_free Dissociation ARE Antioxidant Response Element (ARE) NRF2_free->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes DHGA DHGA DHGA->KEAP1_NRF2 Inactivation of KEAP1

Caption: Activation of the NRF2 pathway by DHGA.

References

Application Notes and Protocols for the Quantification of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), also known as northis compound (NDGA), is a lignan found in the creosote bush (Larrea tridentata). It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anticancer properties. DHGA is a known inhibitor of lipoxygenase (LOX) and has been shown to modulate various signaling pathways, making it a promising candidate for therapeutic development. Accurate and precise quantification of DHGA in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of DHGA-containing products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Quantification Techniques: A Comparative Overview

A summary of the key quantitative parameters for the described methods is presented in the table below for easy comparison.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS (Representative)
Linearity Range 1 - 50 µg/mL5 - 25 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL[1]0.5 - 1.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL1.5 - 5.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 2%< 15%
Sample Matrix Plasma, Plant ExtractsPure Substance, Plant ExtractsPlasma, Tissue Homogenates

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for the quantification of DHGA in various samples, including plasma and plant extracts.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 284 nm.

  • Column Temperature: 30 °C.

2. Reagents and Standards:

  • This compound (DHGA) reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

3. Standard Solution Preparation:

  • Prepare a stock solution of DHGA (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

4. Sample Preparation:

  • Plasma Samples:

    • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Plant Extracts:

    • Extract a known weight of the dried plant material with methanol using sonication or maceration.

    • Filter the extract and evaporate the solvent.

    • Redissolve the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DHGA standards against their corresponding concentrations.

  • Determine the concentration of DHGA in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard DHGA Standard Preparation Inject Inject Sample Standard->Inject Plasma Plasma Sample (Protein Precipitation) Plasma->Inject Plant Plant Extract (Solvent Extraction) Plant->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject->HPLC Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify DHGA in Samples Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for DHGA quantification by HPLC-UV.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of DHGA in pure form or in simple matrices like dietary supplements.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with a pair of matched 1 cm quartz cuvettes.

2. Reagents and Standards:

  • This compound (DHGA) reference standard.

  • Methanol (spectroscopic grade).

  • Acetonitrile (spectroscopic grade).

3. Standard Solution Preparation:

  • Prepare a stock solution of DHGA (1000 µg/mL) by accurately weighing 10 mg of DHGA and dissolving it in 10 mL of methanol.[2][3]

  • Prepare a working stock solution (100 µg/mL) by diluting 1 mL of the stock solution to 10 mL with the chosen solvent (methanol or acetonitrile).[2][3]

  • Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilutions of the working stock solution.

4. Sample Preparation (Dietary Supplements):

  • Weigh and finely powder several tablets to get an average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of DHGA and transfer it to a 10 mL volumetric flask.

  • Add the chosen solvent (methanol or acetonitrile), sonicate for 15 minutes to ensure complete dissolution, and then make up the volume.

  • Filter the solution through a 0.45 µm filter.

  • Dilute the filtered solution with the solvent to obtain a concentration within the calibration range.

5. Measurement and Data Analysis:

  • Scan the DHGA standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is approximately 283.6 nm in methanol and 282 nm in acetonitrile.

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax using the respective solvent as a blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of DHGA in the sample from the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standard Prepare DHGA Standard Solutions Scan Determine λmax Standard->Scan Measure Measure Absorbance Standard->Measure Sample Prepare Sample Solution Sample->Measure Scan->Measure Calibration Plot Calibration Curve Measure->Calibration Quantify Calculate DHGA Concentration Calibration->Quantify

Caption: Workflow for DHGA quantification by UV-Vis Spectrophotometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Representative Method

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of DHGA in complex biological matrices like plasma and tissue homogenates. The following is a representative protocol based on common practices for similar small molecules.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Gradient elution may be required for optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • DHGA: Precursor ion [M-H]⁻ → Product ion (specific fragment).

    • Internal Standard (IS): (e.g., a deuterated DHGA) Precursor ion → Product ion.

2. Reagents and Standards:

  • DHGA reference standard.

  • Internal Standard (IS), such as a stable isotope-labeled DHGA.

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

3. Standard Solution Preparation:

  • Prepare stock solutions of DHGA and IS (1 mg/mL) in methanol.

  • Prepare working solutions for calibration standards and quality controls by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

4. Sample Preparation:

  • Plasma Samples (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase composition.

  • Tissue Samples (Homogenization and Protein Precipitation):

    • Accurately weigh a portion of the tissue (e.g., 50-100 mg).

    • Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) and homogenize using a bead beater or ultrasonic homogenizer.

    • Take an aliquot of the homogenate and proceed with protein precipitation as described for plasma samples.

5. Data Analysis:

  • Quantify DHGA using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using weighted linear regression.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard DHGA & IS Standard Preparation Inject Inject Sample Standard->Inject Plasma Plasma Sample (Protein Precipitation) Plasma->Inject Tissue Tissue Sample (Homogenization & PP) Tissue->Inject LCMS LC-MS/MS System (C18 Column, ESI-) MRM Acquire Data (MRM) LCMS->MRM Inject->LCMS Integration Peak Integration MRM->Integration Quantification Quantify DHGA (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for DHGA quantification by LC-MS/MS.

Signaling Pathways Modulated by this compound

DHGA is known to inhibit several key signaling pathways, contributing to its therapeutic potential.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

DHGA is a well-characterized inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

LOX_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation DHGA_label DHGA Inhibition DHGA_label->LOX

Caption: DHGA inhibits the 5-Lipoxygenase pathway.

Inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling

DHGA has been shown to inhibit the autophosphorylation of activated FGFR3 mutants, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

FGFR3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR3 FGFR3 FGF->FGFR3 RAS RAS FGFR3->RAS STAT STAT FGFR3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT->Proliferation DHGA_label DHGA Inhibition DHGA_label->FGFR3

Caption: DHGA inhibits the FGFR3 signaling pathway.

References

Application Notes and Protocols for Dihydroguaiaretic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic Acid (DGA), also known as Northis compound (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1][2][3] It has garnered significant interest in biomedical research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These application notes provide a comprehensive overview of the use of DGA in cell culture, including its mechanisms of action, protocols for key experiments, and quantitative data to guide researchers in their studies.

DGA's primary mechanisms of action include the inhibition of lipoxygenases (LOXs), particularly 5-lipoxygenase, which leads to a reduction in the production of pro-inflammatory leukotrienes. It is also a potent scavenger of various reactive oxygen species (ROS), contributing to its antioxidant effects. Furthermore, DGA has been shown to modulate multiple signaling pathways involved in cell growth, proliferation, and survival.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (DGA) in various cell culture applications.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)Reference
H1975Non-Small-Cell LungPI Assay24 hNot specified
H1299Non-Small-Cell LungPI Assay24 hNot specified
A549Non-Small-Cell LungPI Assay24 hNot specified
HL-60LeukemiaNeutral Red24, 48, 72 h~10-15
U-937LeukemiaNeutral Red24, 48, 72 h~10-15
VeroKidney (non-cancerous)MTT48 h99.82
MCF-7Breast CancerMTT48 h> 50
SW 850Pancreatic CancerNot specifiedNot specifiedNot specified
C4-ICervical CancerNot specifiedNot specifiedNot specified
Table 2: Effective Concentrations of this compound for Various Biological Effects
EffectCell Line(s)Concentration (µM)Incubation TimeReference
Induction of ApoptosisSW 850, C4-I2512-18 h
Inhibition of Cyclin D1 ExpressionSW 850, C4-INot specifiedNot specified
Disruption of Actin CytoskeletonPancreatic and Cervical Cancer CellsNot specifiedNot specified
Inhibition of PDGF-stimulated DNA synthesisSwiss 3T3, murine, rat, and human fibroblastsNot specifiedNot specified
Inhibition of TGF-β Type I ReceptorNot specifiedNot specifiedNot specified
Inhibition of TNF-α induced ICAM-1 expressionHUVECsNot specifiedNot specified
Attenuation of Oxidative StressHuman Monocytes2012 h (pretreatment)
Inhibition of PAR2-induced Ca2+ influxHaCaT6.25 - 50Not specified

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common application of DGA in cell culture is to assess its impact on cell viability and to determine its cytotoxic potential, particularly in cancer cell lines.

a. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound (DGA) stock solution (dissolved in DMSO or ethanol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of DGA in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the DGA dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest DGA concentration).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

b. Resazurin Reduction Assay

This is another colorimetric assay for cell viability, where the blue resazurin dye is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Protocol:

    • Seed and treat cells with DGA as described in the MTT assay protocol.

    • Four hours before the end of the treatment period, add resazurin solution (final concentration 0.1 mM) to each well.

    • Incubate for 4 hours at 37°C.

    • Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at 570 nm and 600 nm.

Apoptosis Assays

DGA has been shown to induce apoptosis in various cancer cell lines.

a. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells grown on coverslips or chamber slides

    • DGA

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • In situ cell death detection kit (containing TdT enzyme and fluorescently labeled dUTP)

    • DAPI or Hoechst for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Treat cells with DGA (e.g., 25 µM for 12-18 hours).

    • Wash cells with PBS and fix with fixation solution for 1 hour at room temperature.

    • Wash with PBS and permeabilize the cells for 2 minutes on ice.

    • Wash with PBS and add the TUNEL reaction mixture.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

b. Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

  • Protocol:

    • Treat cells with DGA.

    • Lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.

    • Add the caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

    • Incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), visualize key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

DGA_Signaling_Pathways DGA This compound (DGA) LOX Lipoxygenases (LOX) DGA->LOX Inhibits ROS Reactive Oxygen Species (ROS) DGA->ROS Scavenges PI3K_AKT PI3K/AKT Pathway DGA->PI3K_AKT Inhibits (high conc.) MAPK MAPK Pathway (ERK, p38, JNK) DGA->MAPK Modulates TGF_beta TGF-β Receptor DGA->TGF_beta Inhibits Apoptosis Apoptosis DGA->Apoptosis Induces CyclinD1 Cyclin D1 DGA->CyclinD1 Inhibits Actin_Cytoskeleton Actin Cytoskeleton DGA->Actin_Cytoskeleton Disrupts Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth MAPK->Cell_Growth TGF_beta->Cell_Growth Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle Anoikis Anoikis-like Apoptosis Actin_Cytoskeleton->Anoikis

Caption: DGA's multifaceted mechanism of action.

DGA_Experimental_Workflow start Start: Cell Culture treatment Treat cells with DGA (various concentrations and time points) start->treatment viability Assess Cell Viability (e.g., MTT, Resazurin) treatment->viability apoptosis Investigate Apoptosis (e.g., TUNEL, Caspase Activity) treatment->apoptosis signaling Analyze Signaling Pathways (e.g., Western Blot for p-AKT, p-ERK) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for evaluating DGA in cell culture.

Conclusion

This compound is a versatile compound with significant potential in cell biology research, particularly in the fields of cancer biology and inflammation. Its ability to modulate multiple cellular targets and pathways makes it a valuable tool for investigating complex biological processes. The protocols and data provided in these application notes are intended to serve as a starting point for researchers to design and execute their experiments effectively. As with any experimental compound, it is crucial to perform dose-response and time-course studies to determine the optimal conditions for the specific cell type and biological question being investigated.

References

Dihydroguaiaretic Acid: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroguaiaretic acid (DGA), predominantly studied in its form as Northis compound (NDGA), is a naturally occurring lignan isolated from the creosote bush, Larrea tridentata.[1][2][3] It has garnered significant attention in oncology research due to its pleiotropic anti-cancer effects, demonstrated in a wide range of preclinical in vitro and in vivo models.[1][4] NDGA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis through the modulation of various signaling pathways. This document provides detailed application notes on the use of DGA in cancer research, summarizing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action

NDGA exerts its anti-neoplastic properties through multiple mechanisms, making it a promising candidate for further investigation. Its primary modes of action include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): NDGA directly inhibits the kinase activity of several RTKs crucial for cancer cell growth and survival. These include the Insulin-like Growth Factor-1 Receptor (IGF-1R), c-erbB2/HER2/neu, and Fibroblast Growth Factor Receptor 3 (FGFR3). This inhibition blocks downstream signaling cascades such as the PI3K/AKT and MAPK pathways.

  • Modulation of Signaling Pathways:

    • PI3K/AKT/mTOR Pathway: At higher concentrations, NDGA disrupts the activation of PI3K/AKT signaling, a key pathway for cell survival and proliferation.

    • MAPK Pathway: NDGA can inhibit the activation of ERK, a component of the MAPK pathway, while in some contexts, it can activate stress-activated protein kinases like JNK and p38, which can lead to apoptosis.

    • TGF-β Pathway: NDGA has been shown to inhibit the transforming growth factor-β (TGF-β) type I receptor, a serine/threonine kinase, thereby repressing downstream Smad2 phosphorylation and signaling.

    • STAT3 and NF-κB Signaling: NDGA can inhibit the activation of STAT1 and STAT3, transcription factors often constitutively active in cancer. It also impacts inflammatory pathways, which can involve NF-κB.

  • Induction of Apoptosis: NDGA promotes apoptosis in various cancer cell lines. This can be mediated through the upregulation of death receptor 5 (DR5), making cells more susceptible to TRAIL-induced apoptosis, or through the disruption of the actin cytoskeleton, leading to an anoikis-like cell death.

  • Anti-Angiogenic Effects: NDGA has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. This is partly attributed to the downregulation of neuropilin 1 and the inhibition of lipoxygenases (LOXs), which are involved in the production of pro-angiogenic factors.

  • Cell Cycle Arrest: In some cancer cell lines, such as cervical cancer cells, NDGA can induce cell cycle arrest at the G1 phase. This effect is associated with the upregulation of the cell cycle kinase inhibitor p21.

  • Inhibition of Lipoxygenases (LOXs): NDGA is a well-known inhibitor of LOX enzymes, which are involved in the metabolism of arachidonic acid to produce leukotrienes and other bioactive lipids that can promote cancer cell proliferation and inflammation.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayIC50 (µM)Exposure TimeReference
H-69Small Cell Lung CancerNot Specified~3-5Not Specified
MCF-7Breast CancerIGF-1 stimulated growth~30Not Specified
SKBR3Breast CancerMTT Assay31.09 ± 1.64 days
MDA-MB-435Breast CancerMTT Assay38.8 ± 2.14 days
H1975Non-Small-Cell Lung CancerResazurin reduction~15-2572 h
H358Non-Small-Cell Lung CancerResazurin reduction~15-2572 h
Calu-1Non-Small-Cell Lung CancerResazurin reduction~15-2572 h
A549Non-Small-Cell Lung CancerResazurin reduction~30-4572 h
SKLU-1Non-Small-Cell Lung CancerResazurin reduction~30-4572 h
H2228Non-Small-Cell Lung CancerResazurin reduction~30-4572 h
HL-60LeukemiaNeutral Red~85 (at 48h)48 h
U-937LeukemiaNeutral Red~53 (at 48h)48 h
LAPC-4Prostate CancerDHT-induced growth~5Not Specified
In Vivo Efficacy of this compound
Cancer TypeAnimal ModelDosageRoute of AdministrationOutcomeReference
Pancreatic and Cervical TumorsAthymic MiceNot SpecifiedNot SpecifiedDelayed tumor growth
Non-Small Cell Lung CancerAthymic Mice0.1% in drinking waterOralSignificantly inhibited tumor growth
Breast Cancer (MCNeuA cells)MiceNot SpecifiedIntraperitoneal injection (3 times/week)Decreased tumor growth rates
Breast Cancer (4T-1 cells)Mice20 mg/kg/dayNot SpecifiedSignificantly suppressed mammary tumor volume

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on breast cancer cell lines.

Objective: To determine the cytotoxic effect of DGA on cancer cells.

Materials:

  • Cancer cell lines (e.g., SKBR3, MDA-MB-435)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (DGA/NDGA)

  • DMSO (for dissolving DGA)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of DGA in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., ranging from 1 to 100 µM). The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of medium containing different concentrations of DGA. Include a vehicle control (medium with DMSO).

  • Incubate for the desired period (e.g., 4 days).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a general method based on the findings that DGA affects various signaling pathways.

Objective: To investigate the effect of DGA on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (DGA/NDGA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of DGA for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure based on in vivo studies with DGA.

Objective: To evaluate the anti-tumor efficacy of DGA in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., 4T-1, MCNeuA)

  • Matrigel (optional)

  • This compound (DGA/NDGA)

  • Vehicle for DGA administration (e.g., corn oil, saline with appropriate solubilizers)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer DGA at the desired dose (e.g., 20 mg/kg/day) and route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

DGA_Signaling_Pathway cluster_0 Upstream Targets cluster_1 Downstream Pathways cluster_2 Cellular Outcomes DGA This compound (NDGA) RTKs RTKs (IGF-1R, HER2, FGFR3) DGA->RTKs inhibits TGFbR TGF-β Receptor DGA->TGFbR inhibits LOX Lipoxygenases (LOX) DGA->LOX inhibits Actin Actin Cytoskeleton DGA->Actin disrupts p21 p21 DGA->p21 induces PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS STAT STAT3 RTKs->STAT SMAD SMAD2 TGFbR->SMAD Angiogenesis Angiogenesis LOX->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation SMAD->Proliferation Actin->Apoptosis CellCycleArrest G1 Arrest p21->CellCycleArrest

Caption: DGA's multifaceted mechanism of action in cancer cells.

Experimental_Workflow_In_Vitro start Start: Cancer Cell Culture treat Treat with DGA (various concentrations and times) start->treat viability Cell Viability Assay (e.g., MTT, Resazurin) treat->viability protein Protein Extraction (Lysis) treat->protein ic50 Determine IC50 viability->ic50 western Western Blot (p-AKT, p-ERK, etc.) protein->western pathway_analysis Analyze Signaling Pathway Modulation western->pathway_analysis end End: Data Interpretation ic50->end pathway_analysis->end

Caption: A typical in vitro experimental workflow for evaluating DGA.

Conclusion

This compound is a promising natural product for cancer research, with a well-documented ability to target multiple oncogenic pathways. The protocols and data presented here provide a framework for researchers to investigate its therapeutic potential further. As with any experimental compound, careful optimization of concentrations and treatment times for specific cancer models is essential. Future research may focus on the development of DGA analogs with improved potency and reduced toxicity, as well as its potential in combination therapies.

References

Dihydroguaiaretic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dihydroguaiaretic Acid (DHGA), more commonly known as Northis compound (NDGA), as a chemical intermediate in drug development. This document details its biological activities, relevant signaling pathways, and includes specific experimental protocols for its study and application.

Introduction to this compound (NDGA)

This compound is a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1] It has a long history of use in traditional medicine and has been extensively studied for its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] As a chemical intermediate, NDGA and its derivatives are being explored for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[5]

Chemical Structure:

Chemical Structure of Northis compound

Figure 1. Chemical structure of Northis compound (NDGA).

Biological Activities and Mechanisms of Action

NDGA exhibits a broad spectrum of biological activities, primarily attributed to its ability to scavenge free radicals and inhibit various enzymatic pathways.

Antioxidant Activity

NDGA is a potent antioxidant due to the presence of two catechol rings in its structure. It effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals, superoxide anions, and singlet oxygen.

Anti-inflammatory Activity

The anti-inflammatory effects of NDGA are largely mediated through its inhibition of lipoxygenases (LOX), key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators.

Anticancer Activity

NDGA has demonstrated significant anticancer effects in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include:

  • Inhibition of Signaling Pathways: NDGA has been shown to inhibit several signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and TGF-β pathways.

  • Induction of Apoptosis: It can induce programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: NDGA can suppress the formation of new blood vessels that tumors need to grow.

Antiviral Activity

Recent studies have highlighted the potential of NDGA as an antiviral agent, with activity reported against various viruses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of NDGA from various studies.

Table 1: In Vitro Anticancer Activity of NDGA

Cell LineCancer TypeIC50 (µM)Reference
H-69Small Cell Lung Cancer~3-5
K562Chronic Myelogenous Leukemia230
MCF-7Breast CancerNot specified
A375Human MelanomaNot specified
LAPC-4Prostate Cancer11 ± 2
SiHaCervical CancerNot specified

Table 2: Antiviral Activity of NDGA against SARS-CoV-2

ParameterValueReference
EC5016.97 µM
CC5099.82 µM
Selectivity Index (SI)5.88

Signaling Pathways Modulated by NDGA

NDGA influences several critical signaling pathways involved in cell growth, proliferation, and inflammation.

MAPK/ERK Signaling Pathway

// Nodes Extracellular_Stimuli [label="Extracellular\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Survival [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; NDGA [label="NDGA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Extracellular_Stimuli -> RTK [color="#4285F4"]; RTK -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription_Factors [color="#4285F4"]; Transcription_Factors -> Proliferation_Survival [color="#4285F4"]; NDGA -> ERK [arrowhead=tee, color="#EA4335", style=dashed]; NDGA -> MEK [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT

Diagram 1: Inhibition of the MAPK/ERK signaling pathway by NDGA.

TGF-β Signaling Pathway

// Nodes TGF_beta [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFBR2 [label="TGFβRII", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFBR1 [label="TGFβRI", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad2_3 [label="Smad2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSmad2_3 [label="p-Smad2/3", fillcolor="#FBBC05", fontcolor="#202124"]; Smad4 [label="Smad4", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad_complex [label="Smad Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Gene_Transcription [label="Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; NDGA [label="NDGA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGFBR2 [color="#4285F4"]; TGFBR2 -> TGFBR1 [label="activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; TGFBR1 -> Smad2_3 [label="phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Smad2_3 -> pSmad2_3 [style=invis]; pSmad2_3 -> Smad_complex [color="#4285F4"]; Smad4 -> Smad_complex [color="#4285F4"]; Smad_complex -> Nucleus [color="#4285F4"]; Nucleus -> Gene_Transcription [style=invis]; NDGA -> TGFBR1 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } END_DOT

Diagram 2: NDGA inhibits TGF-β signaling by targeting the type I receptor.

Experimental Protocols

The following are detailed protocols for key experiments involving NDGA.

Protocol 1: Synthesis of this compound (NDGA)

This protocol is a general representation based on literature descriptions and may require optimization.

Workflow Diagram:

Synthesis_Workflow Start Start: Vanillin Step1 Etherification, Oxidation, Condensation Start->Step1 Intermediate1 β-Keto ester Step1->Intermediate1 Step2 Oxidative Coupling (NaOEt/I2) Intermediate1->Step2 Intermediate2 Dimer Step2->Intermediate2 Step3 Acid Catalyzed Cyclodehydration Intermediate2->Step3 Intermediate3 Furan Derivative Step3->Intermediate3 Step4 Selective Hydrogenation Intermediate3->Step4 End End: NDGA Step4->End

Diagram 3: General workflow for the synthesis of NDGA.

Materials:

  • Vanillin

  • Acetoacetic ester

  • Sodium ethoxide (NaOEt)

  • Iodine (I2)

  • Acid catalyst (e.g., HCl)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Solvents (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

  • Synthesis of β-Keto ester: Start with vanillin and perform etherification, oxidation, and condensation with acetoacetic ester to obtain the β-keto ester intermediate.

  • Oxidative Coupling: The β-keto ester undergoes an oxidative coupling reaction using sodium ethoxide and iodine to produce a dimer.

  • Cyclodehydration: The dimer is then subjected to acid-catalyzed cyclodehydration to form a furan derivative.

  • Selective Hydrogenation: Finally, a series of selective hydrogenation steps are performed to yield northis compound.

  • Purification: The final product is purified using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized NDGA using techniques such as NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of NDGA on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • NDGA stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of NDGA in culture medium. Remove the old medium from the wells and add 100 µL of the NDGA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest NDGA concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Phospho-Smad2

This protocol is to assess the inhibitory effect of NDGA on the TGF-β signaling pathway by measuring the phosphorylation of Smad2.

Materials:

  • Cancer cell line responsive to TGF-β (e.g., A549)

  • Complete cell culture medium

  • 6-well plates

  • NDGA stock solution

  • Recombinant human TGF-β1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with desired concentrations of NDGA for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to total Smad2 and the loading control (GAPDH).

Protocol 4: Lipoxygenase (LOX) Inhibition Assay

This protocol is for screening the inhibitory activity of NDGA against lipoxygenase.

Materials:

  • Purified lipoxygenase enzyme (e.g., soybean LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • NDGA stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add buffer, NDGA at various concentrations, and the lipoxygenase enzyme. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid substrate to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction for each concentration of NDGA and determine the IC50 value for LOX inhibition.

Preparation of NDGA Stock Solutions

For in vitro experiments, NDGA is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted to the desired final concentrations in cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Safety Precautions

NDGA should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: These protocols are intended for guidance and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Dihydroguaiaretic Acid (DHGA) in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), also known as Northis compound (NDGA), is a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1][2][3] Traditionally used in herbal medicine, DHGA has garnered significant interest in modern drug discovery due to its diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of DHGA. Its activities include anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects, stemming from its ability to modulate multiple cellular signaling pathways.

Physicochemical Properties and Bioactivity

DHGA is a phenolic compound characterized by two catechol rings, which contribute to its potent antioxidant properties by scavenging various reactive oxygen species (ROS) such as peroxynitrite, singlet oxygen, hydroxyl radicals, and superoxide anions. Its biological effects are dose-dependent, with different mechanisms observed at varying concentrations. While low micromolar concentrations can induce a mild oxidative stress leading to the activation of protective pathways, higher concentrations tend to inhibit pro-survival signaling and induce apoptosis.

Applications in Drug Discovery

DHGA is being investigated across several therapeutic areas:

  • Oncology: DHGA exhibits anti-cancer effects against a variety of tumor cell lines, with in vitro concentrations typically ranging from 1–100 µM. In animal models, doses have ranged from 0.750–100 mg/kg body weight. Its mechanisms include the inhibition of lipoxygenases (LOXs), receptor tyrosine kinases (RTKs) like IGF-1R and HER2/neu, and downstream signaling pathways such as ERK and AKT.

  • Neuroprotection: DHGA has shown promise in models of neurodegenerative diseases and ischemic injury. It can protect neurons by inhibiting apoptosis, reducing neuroinflammation, and activating antioxidant pathways like the Nrf2/HO-1 axis.

  • Inflammation and Immunology: By inhibiting 5-lipoxygenase (5-LOX), DHGA reduces the production of pro-inflammatory leukotrienes. It has been shown to decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α.

  • Antiviral Activity: Recent studies have explored the antiviral properties of DHGA, for instance, against SARS-CoV-2.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50 / Effective ConcentrationReference
Various Tumor/Leukemia CellsCell ViabilityAnti-cancer effects1–100 µM
Breast Cancer CellsCell GrowthIGF-1 specific growth inhibition~30 µM
Non-Small-Cell Lung Cancer (H1975, H1299, A549)Cell ViabilityCytotoxicity25–50 µM
Walker EOC-20 MicrogliaNitrite OutputTNF-α antagonism8 ± 3 µM
MCF-7 Breast Cancer CellsCOMT InhibitionInhibition of 4-OHE2 methylation22.4 µM
A549 Lung Cancer CellsCytotoxicityCell Viability17.11 ± 2.11 µM (meso-11 derivative)
MCF-7 Breast Cancer CellsCytotoxicityCell Viability18.20 ± 1.98 µM (meso-20 derivative)
Vero CCL-81 CellsPlaque ReductionAnti-SARS-CoV-2 activityEC50 = 16.97 µM
Table 2: In Vivo Efficacy and Dosage of this compound
Animal ModelDisease ModelDosageOutcomeReference
Tumor-bearing animalsCancer0.750–100 mg/kg body weightTumor suppression
Athymic miceNon-small cell lung cancer0.1% in drinking waterSignificant tumor growth inhibition
RatsForebrain Ischemia10 mg/kg (4-day administration)Reduced postischemic neuronal death
MiceMCNeuA cell implantationIntraperitoneal injection (3x/week)Decreased IGF-1R and HER2/neu activity
RatsMiddle Cerebral Artery Occlusion (MCAO)Intraperitoneal injectionImproved neurological deficit, reduced infarct volume
G93A-SOD1 transgenic miceAmyotrophic Lateral Sclerosis (ALS)2500 p.p.m. (oral)Extended lifespan, slowed motor dysfunction

Key Signaling Pathways and Mechanisms of Action

DHGA's therapeutic effects are mediated through its interaction with multiple signaling pathways.

Anti-Cancer Signaling

DHGA can inhibit cancer cell proliferation and induce apoptosis through several mechanisms. One key pathway involves the inhibition of Receptor Tyrosine Kinases (RTKs) like IGF-1R and HER2/neu, which are often overexpressed in cancer. This leads to the downregulation of pro-survival pathways such as PI3K/AKT and MAPK/ERK.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS HER2 HER2/neu HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation promotes DHGA DHGA DHGA->IGF1R inhibits DHGA->HER2 inhibits

Caption: DHGA inhibits IGF-1R and HER2/neu, blocking downstream PI3K/AKT and MAPK/ERK pathways.

Neuroprotective and Anti-inflammatory Signaling

DHGA exerts neuroprotective effects by inhibiting the JNK signaling pathway, which is activated during ischemia/reperfusion injury. This inhibition is linked to its ability to block 12/15-lipoxygenase (12/15-LOX). Additionally, DHGA can activate the Nrf2/HO-1 antioxidant response element, protecting cells from oxidative stress.

neuroprotective_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response Ischemia Ischemia/Reperfusion LOX 12/15-LOX Ischemia->LOX OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 JNK JNK LOX->JNK cJUN c-JUN JNK->cJUN Apoptosis Neuronal Apoptosis cJUN->Apoptosis HO1 HO-1 Nrf2->HO1 activates Neuroprotection Neuroprotection HO1->Neuroprotection DHGA DHGA DHGA->LOX inhibits DHGA->Nrf2 activates

Caption: DHGA provides neuroprotection by inhibiting the JNK pathway and activating the Nrf2/HO-1 axis.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of DHGA on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1975, H1299, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (DHGA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • DHGA Treatment: Prepare a stock solution of DHGA in DMSO. Dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the DHGA-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the DHGA concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h_1 Incubate for 24h SeedCells->Incubate24h_1 TreatDHGA Treat with varying concentrations of DHGA Incubate24h_1->TreatDHGA IncubateTreatment Incubate for 24-72h TreatDHGA->IncubateTreatment AddMTT Add MTT solution IncubateTreatment->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Add solubilization buffer Incubate4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the in vitro cytotoxicity of DHGA using the MTT assay.

Protocol 2: Western Blot Analysis for Protein Expression

Objective: To assess the effect of DHGA on the expression or phosphorylation of target proteins in a signaling pathway (e.g., p-JNK, p-c-jun).

Materials:

  • Cells or tissue treated with DHGA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the DHGA-treated cells or tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Safety and Handling

This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. High doses of DHGA have been associated with potential kidney and liver toxicity, so care should be taken in its handling and administration.

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities relevant to drug discovery. Its multifaceted mechanism of action, targeting key pathways in cancer, neurodegeneration, and inflammation, makes it a valuable tool for researchers. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of DHGA and its derivatives.

References

Application Notes and Protocols for Dihydroguaiaretic Acid (DHGA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving Dihydroguaiaretic Acid (DHGA), also widely known as Northis compound (NDGA). This document covers its primary mechanisms of action, key signaling pathways, and detailed protocols for essential in vitro and in vivo studies.

Introduction to this compound (DHGA)

This compound is a lignan polyphenol predominantly isolated from the creosote bush, Larrea tridentata.[1][2] It has a long history of use in traditional medicine and has been investigated for a wide range of pharmacological properties.[3][4] As a potent antioxidant, DHGA's two catechol rings enable it to effectively scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions.[1] Its biological activities are extensive, encompassing anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. These properties make DHGA a compound of significant interest for therapeutic development in oncology, neurology, and inflammatory diseases.

The primary mechanisms attributed to DHGA's effects include the inhibition of lipoxygenase (LOX) enzymes, modulation of critical signaling pathways such as NRF2, receptor tyrosine kinases (RTKs), and MAP kinases, and the induction of apoptosis in cancer cells. However, researchers should be aware of potential dose-dependent toxicity, with some studies reporting renal and hepatic toxicity at high concentrations.

Key Signaling Pathways Modulated by DHGA

DHGA exerts its pleiotropic effects by interacting with multiple intracellular signaling cascades. Understanding these pathways is crucial for designing targeted experiments.

  • Lipoxygenase (LOX) Inhibition: DHGA is a well-characterized pan-inhibitor of LOX enzymes (e.g., 5-LOX, 12/15-LOX). This inhibition blocks the conversion of arachidonic acid into pro-inflammatory leukotrienes and other lipid hydroperoxides, thereby reducing inflammation.

  • Antioxidant Response (NRF2/HO-1) Pathway: DHGA can activate the NRF2 transcription factor. Upon activation, NRF2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing cytoprotection against oxidative stress.

  • Receptor Tyrosine Kinase (RTK) Inhibition: DHGA has been shown to directly inhibit the kinase activity of several RTKs that are often overactive in cancer. These include the Insulin-like Growth Factor-1 Receptor (IGF-1R), HER2/neu, and Fibroblast Growth Factor Receptor 3 (FGFR3). This leads to the suppression of downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.

  • TGF-β Pathway Inhibition: DHGA can inhibit the Transforming Growth Factor-β (TGF-β) type I receptor, a serine/threonine kinase. This action blocks the phosphorylation and nuclear translocation of Smad2, a key step in TGF-β signaling, which plays a complex role in cancer progression.

  • JNK Pathway Suppression: In the context of neuroprotection, DHGA has been shown to prevent ischemia-reperfusion injury by suppressing the c-Jun N-terminal kinase (JNK) pathway, likely as a consequence of inhibiting 12/15-LOX. This reduces the expression of downstream targets like phospho-c-JUN, thereby inhibiting neuronal apoptosis.

DHGA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (IGF-1R, HER2) FGFR3, TGF-βR PI3K PI3K RTK->PI3K DHGA DHGA DHGA->RTK Inhibits LOX Lipoxygenase (LOX) DHGA->LOX Inhibits ROS ROS DHGA->ROS Scavenges Keap1 Keap1 DHGA->Keap1 Inhibits JNK JNK DHGA->JNK Inhibits Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX Inflammation Inflammation Leukotrienes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation cJun c-Jun JNK->cJun ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Apoptosis Apoptosis cJun->Apoptosis Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes

Fig. 1: Key signaling pathways modulated by DHGA.

Data Presentation: Quantitative Analysis of DHGA

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a reference for dose selection and expected efficacy.

Table 1: In Vitro Efficacy of DHGA

Assay TypeCell Line / SystemEndpointIC50 / Effective ConcentrationReference(s)
Cytotoxicity HL-60 & U-937 LeukemiaCell Viability (24h)~14.8 µM & ~10.4 µM
Breast Cancer (MCF-7)IGF-1 Stimulated Growth~30 µM
Various Cancer LinesAnti-proliferative Effects1 - 100 µM
Antioxidant Rat Brain HomogenateLipid Peroxidation (TBARS)0.1 µM
Anti-inflammatory Human NeutrophilsSuperoxide Generation1 - 10 µM
Human NeutrophilsElastase Release1 - 10 µM
Enzyme Inhibition Isolated IGF-1RTyrosine Kinase Activity≤ 10 µM
Isolated HER2/neuAutophosphorylation≤ 10 µM

Table 2: In Vivo Efficacy of DHGA

Animal ModelDisease ModelDosing RegimenKey OutcomeReference(s)
Mouse Non-small Cell Lung Cancer0.1% in drinking waterSignificantly inhibited tumor growth
Mouse Huntington's Disease12 mg/kg/day (i.p.)Extended survival by 19%
Rat Forebrain Ischemia10 mg/kgAttenuated memory impairment, reduced neuronal death
Mouse Acute Respiratory Distress Syndrome (LPS-induced)Not specifiedAttenuated neutrophil infiltration and lung damage
Mouse General Tumor Models0.75 - 100 mg/kgVaries

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activities of DHGA.

This protocol determines the effect of DHGA on the viability and proliferation of cultured cells.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer, HL-60 leukemia)

  • Complete culture medium

  • DHGA stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like HL-60, a density of 2 x 10^5 cells/well can be used. Incubate for 24 hours at 37°C, 5% CO₂.

  • DHGA Treatment: Prepare serial dilutions of DHGA in complete medium from the stock solution (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be <0.1%.

  • Remove the old medium and add 100 µL of the DHGA-containing medium to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle control. Plot the results and calculate the IC50 value using non-linear regression.

This protocol is used to detect changes in the activation state of key signaling proteins (e.g., Akt, JNK, STAT1) following DHGA treatment.

Materials:

  • Cells cultured in 6-well plates or tissue samples

  • DHGA stock solution

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment & Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with the desired concentrations of DHGA for a specified time (e.g., 1-24 hours).

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 12,000g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the change in activation.

This cell-free assay measures the direct radical-scavenging ability of DHGA.

Materials:

  • DHGA stock solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well plate and plate reader (517 nm)

Procedure:

  • Preparation: Prepare serial dilutions of DHGA in methanol (e.g., 1 to 100 µg/mL). Prepare similar dilutions of ascorbic acid.

  • Reaction: In a 96-well plate, add 50 µL of each DHGA dilution to different wells.

  • Add 150 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of DPPH solution without any sample.

  • Analysis: Plot the percentage of scavenging against the concentration and determine the IC50 value.

This protocol provides a general framework for evaluating the anti-inflammatory effects of DHGA in vivo, similar to models used to study acute lung injury.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • DHGA formulation for administration (e.g., in corn oil for oral gavage or saline with a solubilizing agent for i.p. injection)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia

  • Tools for sample collection (bronchoalveolar lavage fluid, blood, lung tissue)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Vehicle Control (saline challenge + vehicle treatment)

    • LPS Control (LPS challenge + vehicle treatment)

    • DHGA Treatment (LPS challenge + DHGA treatment at different doses, e.g., 10, 30 mg/kg)

    • Positive Control (optional, e.g., LPS challenge + dexamethasone)

  • Treatment: Administer DHGA or vehicle (e.g., via oral gavage) 1-2 hours before the inflammatory challenge.

  • Inflammatory Challenge: Administer LPS (e.g., 1-5 mg/kg, intraperitoneally or intranasally) to induce a systemic or localized inflammatory response. Administer sterile saline to the vehicle control group.

  • Monitoring and Sample Collection: At a predetermined time point (e.g., 6-24 hours after LPS), anesthetize the mice and collect samples.

    • Blood: Collect via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

    • Bronchoalveolar Lavage Fluid (BALF): For lung inflammation models, perform a lung lavage to collect BALF for cell counting (neutrophils) and cytokine measurement.

    • Tissues: Perfuse organs (e.g., lungs, liver) and collect them for histology (to assess tissue damage and immune cell infiltration) or Western blot/PCR analysis (to measure inflammatory markers like COX-2, iNOS).

  • Analysis: Compare the inflammatory readouts (cytokine levels, cell counts, histological scores) between the DHGA-treated groups and the LPS control group to determine efficacy.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preclinical evaluation of DHGA, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation start Hypothesis: DHGA has therapeutic potential in a specific disease model cell_viability Cell Viability / Cytotoxicity Assay (e.g., MTT on cancer cells) start->cell_viability biochemical_assays Biochemical & Mechanistic Assays (e.g., LOX inhibition, DPPH) cell_viability->biochemical_assays Determine non-toxic concentration range pathway_analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-JNK) biochemical_assays->pathway_analysis animal_model Select Relevant Animal Model (e.g., Cancer Xenograft, Ischemia Model) pathway_analysis->animal_model Confirm mechanism and proceed if promising dosing Pharmacokinetics & Dose-Response Study animal_model->dosing efficacy Efficacy Study: Measure primary endpoints (tumor size, infarct volume, etc.) dosing->efficacy toxicity Toxicity Assessment (Histology of liver/kidney, blood chemistry) efficacy->toxicity Run concurrently or sequentially conclusion Conclusion: Assess therapeutic potential and safety profile of DHGA toxicity->conclusion

References

Application Notes and Protocols for HPLC Analysis of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroguaiaretic acid (DHGA), also known as Northis compound (NDGA), is a lignan with significant therapeutic potential, exhibiting antioxidant, anti-inflammatory, and anticancer properties. Its diverse biological activities, including the inhibition of various signaling pathways, make it a compound of interest in drug development and biomedical research. Accurate and reliable quantification of DHGA in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of DHGA due to its high resolution, sensitivity, and reproducibility.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Signaling Pathways of this compound

DHGA has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation. Understanding these mechanisms is vital for elucidating its therapeutic effects.

At high concentrations, DHGA can disrupt the activation of the ERK and AKT signaling pathways, which are often overactive in cancer, thereby inducing apoptosis.[1][3] It also has a significant inhibitory effect on the Transforming Growth Factor-β (TGF-β) type I receptor, a key player in cell growth and differentiation.[4] Furthermore, DHGA has been found to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) autophosphorylation and its downstream signaling molecules like STAT1, STAT3, and MAPK.

DHGA_Signaling_Pathways cluster_ERK_AKT ERK/AKT Pathway cluster_TGFB TGF-β Pathway cluster_FGFR3 FGFR3 Pathway IGF-1 IGF-1 ERK ERK IGF-1->ERK AKT AKT IGF-1->AKT Cell Proliferation Cell Proliferation ERK->Cell Proliferation Apoptosis Apoptosis AKT->Apoptosis Cell Survival Cell Survival AKT->Cell Survival TGF-β TGF-β TGF-β RI TGF-β RI TGF-β->TGF-β RI Smad2 Smad2 TGF-β RI->Smad2 P Gene Transcription Gene Transcription Smad2->Gene Transcription FGFR3 FGFR3 STAT1/3 STAT1/3 FGFR3->STAT1/3 MAPK MAPK FGFR3->MAPK Cell Growth Cell Growth STAT1/3->Cell Growth MAPK->Cell Proliferation DHGA DHGA DHGA->ERK DHGA->AKT DHGA->TGF-β RI DHGA->FGFR3 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (280 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

References

Troubleshooting & Optimization

Dihydroguaiaretic Acid Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Dihydroguaiaretic Acid (DHGA), also known as Northis compound (NDGA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes?

Low yields in DHGA synthesis can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The efficiency of the synthesis is highly dependent on parameters like temperature, reaction time, and the specific reagents used. For instance, in demethylation reactions to produce DHGA, precise temperature control is crucial.[1]

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the outcome. Impurities can lead to side reactions, reducing the formation of the desired product.

  • Incomplete Reactions: The reaction may not have gone to completion. This can be verified by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of DHGA. The formation of byproducts is a common issue in complex organic syntheses.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, such as extraction and chromatography.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these and how can I minimize them?

The presence of multiple spots on a TLC plate suggests a mixture of the desired product, unreacted starting materials, and side products.

  • Common Side Products: Depending on the synthetic route, side products can include partially demethylated intermediates, oxidized species, or products from intermolecular reactions.

  • Minimizing Side Reactions:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl groups in DHGA.[1]

    • Temperature Control: Maintaining the optimal reaction temperature is critical to prevent the formation of thermal degradation products or unwanted side products.

    • Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential. An excess of a particular reagent can lead to the formation of specific byproducts.

Q3: The purification of my final product is proving difficult. What strategies can I employ for effective purification?

Purification of DHGA can be challenging due to its polarity and potential for oxidation.

  • Recrystallization: This is a common and effective method for purifying solid compounds like DHGA. A suitable solvent system is crucial for obtaining high-purity crystals. One reported method uses 45% acetic acid for recrystallization to obtain needle-like crystals.[1]

  • Column Chromatography: For complex mixtures, column chromatography using silica gel is a standard purification technique. A carefully selected solvent gradient can effectively separate DHGA from impurities.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it is generally more expensive and time-consuming for large-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Several synthetic methods for DHGA have been reported, starting from different precursors:

  • From Guaiacol Derivatives: One common method involves the hydrodemethylation of the dimethyl ether of guaiacolinic acid.[1]

  • From Vanillin: A multi-step synthesis starting from vanillin has been described, involving an oxidative coupling reaction as a key step.[2]

  • From Piperonal: A nine-step synthesis from piperonal using a Stobbe condensation has also been reported to produce DHGA in high yield.

  • Biosynthesis: Bioproduction of DHGA from creosote bush leaves using solid-state fermentation with Aspergillus niger has been investigated as a more sustainable approach.

Q2: What is a realistic expected yield for DHGA synthesis?

Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While some methods report yields as high as 91.26% for specific steps, others may have lower overall yields across multiple steps. The synthesis of DHGA analogs has reported yields ranging from 13.8% to 93.4%, highlighting the variability based on the specific molecular structure and reaction pathway.

Q3: What are the key parameters to control for improving the yield of DHGA?

Several factors can be optimized to enhance the yield:

  • For Chemical Synthesis:

    • Catalyst/Reagent Choice and Concentration: The type and amount of catalyst or reagent are critical. For example, in oxidative coupling reactions, the nature and stoichiometry of the oxidant play a significant role.

    • Solvent System: The choice of solvent can influence reaction rates and selectivity.

    • Reaction Time and Temperature: Optimizing these parameters is crucial for driving the reaction to completion while minimizing side product formation.

  • For Biosynthesis (Fermentation):

    • pH of the Medium: The pH has been identified as a key factor influencing DHGA accumulation.

    • Nutrient Concentration: The concentration of specific salts, such as MgSO₄, can significantly affect the yield.

Data Presentation

Table 1: Comparison of Selected this compound Synthesis Methods

Starting MaterialKey Reaction TypeReported YieldReference
1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutaneHydrodemethylation91.26%
VanillinOxidative CouplingHigh Yield (unspecified)
PiperonalStobbe CondensationHigh Yield (unspecified)
Creosote Bush Leaves (Larrea tridentata)Solid-State Fermentation7.39 ± 0.52 mg/g

Experimental Protocols

High-Yield Synthesis of this compound via Hydrodemethylation

This protocol describes the synthesis of DHGA from 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

Materials:

  • 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane

  • 47% Hydrobromic acid aqueous solution

  • Water

  • 45% Acetic acid

Procedure:

  • Add 17.92 g (50 mmol) of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane to a reaction flask.

  • Under a nitrogen atmosphere, add 110 mL of 47% hydrobromic acid aqueous solution.

  • Seal the reaction vessel and heat to 126°C with magnetic stirring for 10 hours.

  • After the reaction is complete, cool the mixture to 0-5°C and stir overnight.

  • Dilute the reaction mixture with 300 mL of water while stirring.

  • Collect the precipitated solid by suction filtration.

  • Wash the filter cake with 50 mL of water.

  • Recrystallize the crude product from 45% acetic acid to obtain needle-like crystals.

  • Dry the product at 65°C under reduced pressure for 4 hours to yield 13.80 g of DHGA (91.26% yield).

Mandatory Visualization

DHGA_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_mol 1,4-bis(3,4-dimethoxyphenyl) -2,3-dimethylbutane reaction Hydrodemethylation (HBr, 126°C, 10h) start_mol->reaction precipitation Precipitation (Cooling & Dilution) reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (45% Acetic Acid) filtration->recrystallization product This compound (DHGA) recrystallization->product

Caption: A typical workflow for the synthesis of this compound.

Yield_Factors cluster_positive Positive Influences cluster_negative Negative Influences yield DHGA Synthesis Yield side_react Side Reactions yield->side_react impurities Reagent Impurities yield->impurities oxidation Oxidation yield->oxidation pur_loss Purification Losses yield->pur_loss opt_temp Optimal Temperature opt_temp->yield opt_time Optimal Reaction Time opt_time->yield high_purity High Purity Reagents high_purity->yield inert_atm Inert Atmosphere inert_atm->yield

Caption: Key factors influencing the yield of this compound synthesis.

Troubleshooting_Tree start Low DHGA Yield check_completion Check reaction completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase reaction time or temperature cautiously incomplete->increase_time check_reagents Check reagent purity and stoichiometry incomplete->check_reagents analyze_impurities Analyze impurities (TLC/HPLC) complete->analyze_impurities side_products Significant side products analyze_impurities->side_products Yes no_side_products Minimal side products analyze_impurities->no_side_products No optimize_conditions Optimize conditions: - Use inert atmosphere - Adjust temperature side_products->optimize_conditions review_purification Review purification steps for potential losses no_side_products->review_purification

Caption: A decision tree for troubleshooting low yields in DHGA synthesis.

References

Technical Support Center: Dihydroguaiaretic Acid (DHGA) Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroguaiaretic Acid (DHGA) purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DHGA. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHGA) and why is its purification challenging?

This compound (DHGA), also known as Northis compound (NDGA), is a lignan found in the creosote bush (Larrea tridentata)[1]. Its purification can be challenging due to several factors:

  • Source Impurities: Crude extracts from Larrea tridentata contain a complex mixture of related lignans, tannins, catechols, and pigments that can be difficult to separate from DHGA[1][2].

  • Oxidation: DHGA is susceptible to oxidation, which can lead to the formation of colored impurities (o-quinones) and degradation of the target compound, especially when exposed to air, light, or certain solvents containing peroxides[2][3].

  • Solubility: While soluble in many organic solvents, its solubility can be a critical factor in designing effective crystallization and chromatography methods.

  • Crystallization: Achieving high-purity crystals can be difficult due to the presence of structurally similar impurities that may co-crystallize.

Q2: What are the common impurities found in crude DHGA extracts?

Common impurities in crude DHGA extracts from natural sources include:

  • Other lignans such as norisoguaiacin and 3'-demethoxyisoguaiacin.

  • Tannins and flavonoid pigments.

  • Catechol and other phenolic compounds.

  • Oxidation byproducts of DHGA.

Q3: How can I minimize the oxidation of DHGA during purification?

Minimizing oxidation is critical for obtaining high-purity DHGA. Here are some preventative measures:

  • Use Purified Solvents: Ensure that solvents, particularly ethers and alcohols, are free of peroxides and aldehydes, as these can destroy DHGA. It is recommended to use freshly distilled or high-purity solvents.

  • Inert Atmosphere: Conduct purification steps, especially solvent evaporation and sample storage, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect DHGA solutions and the purified solid from light to prevent photo-oxidation.

  • Low Temperature: Store DHGA solutions and the purified compound at low temperatures (-20°C for long-term storage) to reduce the rate of degradation.

  • Antioxidants: For some applications, the addition of small amounts of antioxidants might be considered, although this could complicate the final purification.

Troubleshooting Guide

Problem 1: My DHGA sample is discolored (e.g., brown or reddish).

  • Possible Cause: This is a common sign of oxidation. The phenolic hydroxyl groups of DHGA are easily oxidized to form colored o-quinones.

  • Solution:

    • Re-purification: The colored impurities can often be removed by recrystallization or chromatography.

    • Prevention: For future purifications, strictly follow the recommendations for minimizing oxidation mentioned in the FAQ section (use of purified solvents, inert atmosphere, light protection).

    • Charcoal Treatment: In some cases, treatment with a small amount of activated charcoal during recrystallization can help remove colored impurities, but this should be done cautiously as it can also adsorb the desired product.

Problem 2: The purity of my DHGA does not improve after multiple recrystallizations.

  • Possible Cause: Co-crystallization with structurally similar impurities (e.g., other lignans) might be occurring. The chosen solvent system may not be optimal for discriminating between DHGA and these impurities.

  • Solution:

    • Change the Solvent System: Experiment with different solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) can often provide better selectivity. Refer to the Crystallization Protocol section for solvent suggestions.

    • Chromatographic Purification: If crystallization is ineffective, a chromatographic method such as preparative HPLC or column chromatography will likely be necessary to separate the closely related impurities.

Problem 3: I am seeing broad or tailing peaks during HPLC analysis of DHGA.

  • Possible Cause:

    • Secondary Interactions: The phenolic hydroxyl groups of DHGA can interact with active sites on the silica backbone of the HPLC column, leading to peak tailing.

    • Column Overload: Injecting too much sample can cause peak distortion.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.

  • Solution:

    • Use a Modern Column: Employ a high-quality, end-capped C18 column or a column with low silanol activity.

    • Modify the Mobile Phase:

      • Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the phenolic hydroxyls and reduce tailing.

      • Optimize the acetonitrile/water or methanol/water gradient.

    • Reduce Sample Concentration: Dilute the sample before injection.

Experimental Protocols

Protocol 1: Purification of DHGA by Column Chromatography

This protocol is suitable for the initial purification of DHGA from a crude extract.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Solvent System): A gradient of ethyl acetate in hexane or toluene is often effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 40-50% ethyl acetate).

  • Procedure: a. Prepare the column by packing the silica gel in the initial, low-polarity mobile phase. b. Dissolve the crude DHGA extract in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and then carefully add it to the top of the column. c. Begin elution with the low-polarity mobile phase, collecting fractions. d. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute the compounds. e. Monitor the fractions by Thin Layer Chromatography (TLC) using a similar solvent system and a UV lamp for visualization. DHGA should appear as a UV-active spot. f. Combine the fractions containing pure DHGA and evaporate the solvent under reduced pressure.

Protocol 2: High-Purity DHGA by Recrystallization

This protocol is for obtaining high-purity crystalline DHGA from a partially purified sample.

  • Solvent Selection: The choice of solvent is crucial. DHGA is soluble in alcohols (ethanol, methanol), acetone, and ethyl acetate, and poorly soluble in water and hydrocarbons like hexane. A good crystallization solvent will dissolve DHGA when hot but have low solubility when cold.

  • Recommended Solvent Systems:

    • Aqueous ethanol (e.g., 95% ethanol).

    • Toluene or a mixture of toluene and a less polar solvent.

    • Ethyl acetate-hexane mixture.

  • Procedure: a. Dissolve the partially purified DHGA in a minimum amount of the chosen hot solvent. b. If the solution is colored, you may consider adding a very small amount of activated charcoal and hot-filtering the solution through celite. c. Allow the solution to cool down slowly to room temperature. d. For further crystallization, place the flask in a refrigerator or ice bath. e. Collect the crystals by filtration (e.g., using a Büchner funnel). f. Wash the crystals with a small amount of the cold crystallization solvent. g. Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure DHGA for analytical standards or biological assays.

  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Procedure: a. Develop an analytical HPLC method first to determine the retention time of DHGA and optimize the separation from impurities. b. Scale up the method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions. c. Dissolve the DHGA sample in the mobile phase or a compatible solvent. d. Inject the sample onto the preparative HPLC system. e. Run a gradient elution, for example, starting from a lower concentration of Solvent B and increasing it over time. f. Monitor the elution using a UV detector (DHGA has a UV absorbance maximum around 280-290 nm). g. Collect the fraction corresponding to the DHGA peak. h. Evaporate the solvent from the collected fraction (lyophilization is often preferred if the mobile phase is volatile and water-based) to obtain the purified DHGA.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol~50 mg/mL
DMSO>20 mg/mL
WaterInsoluble to slightly soluble in hot water
EtherSoluble
Propylene GlycolSoluble

Table 2: Comparison of Purification Techniques for DHGA

TechniquePurity AchievedAdvantagesDisadvantages
Column Chromatography Moderate to HighGood for initial cleanup of crude extracts, scalable.Can be time-consuming, uses large volumes of solvent.
Recrystallization High to Very HighCost-effective, can yield highly pure material.May not remove structurally similar impurities, yield can be variable.
Preparative HPLC Very High (>99%)Excellent for separating closely related impurities, high resolution.Expensive, limited sample loading capacity, requires specialized equipment.

Visualizations

DHGA_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification Stages Creosote_Bush Larrea tridentata (Creosote Bush) Solvent_Extraction Solvent Extraction (e.g., Ethanol, Isopropyl Ether) Creosote_Bush->Solvent_Extraction Crude_Extract Crude DHGA Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified DHGA Column_Chromatography->Partially_Purified Recrystallization Recrystallization (e.g., Aqueous Ethanol) Partially_Purified->Recrystallization High_Purity_DHGA High Purity DHGA (>95%) Recrystallization->High_Purity_DHGA Prep_HPLC Preparative HPLC (C18 Column) High_Purity_DHGA->Prep_HPLC Optional for highest purity Ultra_Pure_DHGA Ultra-Pure DHGA (>99%) Prep_HPLC->Ultra_Pure_DHGA

Caption: General workflow for the purification of DHGA from its natural source.

Troubleshooting_DHGA_Purity Start Low Purity DHGA after Initial Purification Check_Impurities Analyze Impurity Profile (e.g., by HPLC, TLC) Start->Check_Impurities Oxidized Oxidized Impurities (Colored) Check_Impurities->Oxidized Discoloration? Related_Lignans Structurally Similar Impurities Check_Impurities->Related_Lignans Multiple spots/peaks close to DHGA? Oxidation_Prevention Implement Oxidation Prevention Measures: - Inert Atmosphere - Pure Solvents - Light Protection Oxidized->Oxidation_Prevention Change_Crystallization Optimize Crystallization: - Different Solvent System - Slower Cooling Related_Lignans->Change_Crystallization Recrystallize_Charcoal Recrystallize with Charcoal Treatment (optional) Oxidation_Prevention->Recrystallize_Charcoal End_Pure High Purity DHGA Recrystallize_Charcoal->End_Pure Chromatography Perform Chromatographic Separation Change_Crystallization->Chromatography Purity still low? Prep_HPLC_Node Preparative HPLC for high resolution Chromatography->Prep_HPLC_Node Prep_HPLC_Node->End_Pure

Caption: Troubleshooting decision tree for improving DHGA purity.

References

Technical Support Center: Optimizing Dihydroguaiaretic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Dihydroguaiaretic Acid (DHGA), also known as Northis compound (NDGA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of DHGA and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Chemical Synthesis of this compound

The chemical synthesis of this compound can be a multi-step process with potential challenges at each stage. Below are common questions and troubleshooting tips for two primary synthetic routes: one starting from vanillin and another involving the demethylation of a precursor.

Route 1: Total Synthesis from Vanillin

This synthetic pathway involves a series of reactions, including etherification, oxidation, condensation, oxidative coupling, cyclodehydration, and hydrogenation.

Question 1: I am having trouble with the initial condensation step to form the β-keto ester from a vanillin derivative and acetoacetic ester. What are the critical parameters?

Answer: The condensation to form a β-keto ester is a crucial step. Key parameters to control are the choice of base, solvent, and reaction temperature. Incomplete reaction or side product formation are common issues.

  • Low Yield:

    • Incomplete Deprotonation: Ensure your base is strong enough and used in a sufficient amount to fully deprotonate the acetoacetic ester. Sodium ethoxide (NaOEt) in ethanol is a common choice.

    • Reaction Time/Temperature: The reaction may require gentle heating or an extended reaction time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Product Formation:

    • Self-Condensation: Slow addition of the vanillin derivative to the pre-formed enolate of the acetoacetic ester can minimize self-condensation of the ester.

    • Decomposition: Avoid excessive heat, as it can lead to the decomposition of the starting materials or the product.

Question 2: My oxidative coupling of the β-keto ester is giving a low yield. How can I optimize this step?

Answer: The oxidative coupling of the β-keto ester, often using sodium ethoxide and iodine (NaOEt/I₂), is a critical dimerization step.[1] Low yields can result from several factors.

  • Stoichiometry of Iodine: The amount of iodine is critical. Too little will result in an incomplete reaction, while too much can lead to unwanted side reactions. A slight excess of iodine is often used.

  • Reaction Temperature: This reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side product formation.

  • Purity of Starting Material: Ensure the β-keto ester is pure, as impurities can interfere with the coupling reaction.

Question 3: The acid-catalyzed cyclodehydration to form the furan derivative is not proceeding as expected. What could be the issue?

Answer: This intramolecular cyclization is sensitive to the acid catalyst and reaction conditions.

  • Choice of Acid: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used. The concentration of the acid is important; too high a concentration can lead to charring and decomposition.

  • Water Removal: This is a dehydration reaction, so removing water as it forms can drive the equilibrium towards the product. Using a Dean-Stark apparatus or a drying agent can be beneficial.

  • Reaction Temperature: The reaction usually requires heating. Optimize the temperature to achieve a reasonable reaction rate without causing degradation of the product.

Question 4: I am struggling with the selective hydrogenation of the furan ring to obtain the final this compound. What are the best practices?

Answer: The selective hydrogenation of the furan ring without affecting the aromatic rings is a key challenge.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The catalyst loading and quality are important for achieving good results.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the selectivity. Start with a moderate pressure and optimize as needed.

  • Solvent and Temperature: The choice of solvent (e.g., ethanol, ethyl acetate) and reaction temperature can affect the reaction rate and selectivity.

Route 2: Demethylation of this compound Dimethyl Ether

This route involves the synthesis of the dimethyl ether precursor followed by a demethylation step.

Question 5: What are the common methods for demethylating this compound dimethyl ether to obtain the final product?

Answer: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Several reagents can be employed, with the choice depending on the specific substrate and desired reaction conditions.

  • Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for demethylating aryl methyl ethers. It is typically used in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature).

  • Hydrobromic Acid (HBr): Aqueous HBr, often in acetic acid, can also be used, but typically requires higher temperatures (reflux). This method is less mild and may not be suitable for sensitive substrates.

  • Troubleshooting Demethylation:

    • Incomplete Reaction: Ensure a sufficient stoichiometric amount of the demethylating agent is used. For BBr₃, at least one equivalent per methyl ether group is required.

    • Side Reactions: Over-reaction or decomposition can occur, especially with HBr at high temperatures. Careful control of reaction time and temperature is crucial. BBr₃ is generally more selective.

    • Work-up Procedure: The work-up for BBr₃ reactions involves quenching with a proton source (e.g., water or methanol) to hydrolyze the boron intermediates.

Part 2: Extraction of this compound from Natural Sources

For researchers working with the natural product, optimizing the extraction from plant material, such as the creosote bush (Larrea tridentata), is critical for obtaining a good yield and purity.

Question 6: What are the most effective methods for extracting this compound from creosote bush leaves?

Answer: Several extraction techniques can be employed, each with its own advantages in terms of efficiency, time, and solvent consumption. The choice of method can significantly impact the yield of DHGA.

  • Conventional Heat-Reflux Extraction: This is a traditional method that can be effective but may require longer extraction times and larger volumes of solvent.

  • Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption while providing comparable or higher yields than conventional methods.

  • Ultrasound-Assisted Extraction (UAE): UAE is another efficient method that uses ultrasonic waves to enhance the extraction process, often at room temperature, which can be beneficial for thermally sensitive compounds.

Question 7: I am getting a low yield of this compound from my extraction. How can I improve it?

Answer: Low extraction yields can be due to several factors related to the plant material, solvent, and extraction parameters.

  • Plant Material: The concentration of DHGA in the plant can vary depending on the season of collection and the specific part of the plant used. Ensure the leaves are properly dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Choice: Methanol is a commonly used and effective solvent for extracting DHGA. The polarity of the solvent is important for efficient extraction.

  • Extraction Parameters: For any method, optimizing parameters such as temperature, time, and the solid-to-solvent ratio is crucial. For MAE, the microwave power is also a key variable.

Question 8: My extracted this compound is impure. What are the recommended purification methods?

Answer: Crude extracts will contain other plant metabolites that need to be removed.

  • Solvent Extraction: A primary purification step can involve liquid-liquid extraction. For instance, after an initial alkaline extraction, the aqueous solution can be acidified and then extracted with a water-immiscible organic solvent like diethyl ether or isopropyl ether.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include aqueous acetic acid or mixtures of solvents like ethanol/water.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield of this compound (as Northis compound - NDGA) obtained using different extraction methods from creosote bush leaves.

Extraction MethodSolventTemperature (°C)TimeYield (mg/g DW)
Conventional Heat-RefluxMethanol55-601 hour~35
Microwave-Assisted (MAE)Methanol704 minutes~43
Ultrasound-Assisted (UAE)MethanolRoom Temp.20 minutes~25
EbullitionMethanolBoiling10 minutes~45

Data compiled from publicly available research. Actual yields may vary depending on specific experimental conditions and plant material.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Total Synthesis of Northis compound (NDGA) from Vanillin (Generalized)

This protocol outlines the general steps for the total synthesis of NDGA starting from vanillin.[1]

  • Step 1: Etherification and Oxidation of Vanillin:

    • Protect the phenolic hydroxyl group of vanillin, for example, by methylation to form veratraldehyde.

    • Oxidize the aldehyde group to a carboxylic acid to yield veratric acid.

  • Step 2: Formation of β-Keto Ester:

    • Activate the carboxylic acid (e.g., by converting it to an acid chloride).

    • React the activated veratric acid derivative with the enolate of an acetoacetic ester (e.g., ethyl acetoacetate) in the presence of a suitable base (e.g., sodium ethoxide) to form the corresponding β-keto ester.

  • Step 3: Oxidative Coupling:

    • Treat the β-keto ester with an oxidizing agent, such as iodine in the presence of a base (e.g., NaOEt/I₂), to induce a dimerization reaction, forming a diketo diester.

  • Step 4: Acid-Catalyzed Cyclodehydration:

    • Treat the dimeric product with a strong acid (e.g., H₂SO₄) to catalyze an intramolecular cyclization and dehydration, leading to the formation of a furan derivative.

  • Step 5: Hydrogenation and Demethylation:

    • Selectively hydrogenate the furan ring using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step forms the this compound dimethyl ether.

    • Demethylate the methyl ether groups using a reagent like boron tribromide (BBr₃) in a suitable solvent (e.g., DCM) to yield the final product, northis compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude DHGA in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated. Potential solvents include dilute acetic acid, ethanol/water mixtures, or toluene.

  • Dissolution:

    • Place the crude DHGA in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and analysis of this compound.

Dihydroguaiaretic_Acid_Synthesis_Workflow cluster_route1 Route 1: Total Synthesis from Vanillin cluster_route2 Route 2: Demethylation vanillin Vanillin Derivative keto_ester β-Keto Ester vanillin->keto_ester Condensation dimer Dimeric Intermediate keto_ester->dimer Oxidative Coupling furan Furan Derivative dimer->furan Cyclodehydration dhga_ether DHGA Dimethyl Ether furan->dhga_ether Hydrogenation dhga This compound dhga_ether->dhga Demethylation precursor Guaiaretic Acid Dimethyl Ether dhga2 This compound precursor->dhga2 Demethylation

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions Optimize Reaction Conditions (T, t) start->check_conditions side_reactions Identify Potential Side Reactions (TLC, NMR) check_sm->side_reactions incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction check_conditions->side_reactions check_conditions->incomplete_reaction solution Solution Implemented check_conditions->solution check_workup Review Work-up & Purification Procedure product_loss Product Loss During Isolation check_workup->product_loss side_reactions->check_conditions incomplete_reaction->check_conditions product_loss->solution

Caption: Troubleshooting workflow for low reaction yield.

Signaling_Pathway_Placeholder DHGA This compound LOX Lipoxygenase (LOX) DHGA->LOX Inhibits Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Promotes

Caption: Simplified signaling pathway of DHGA's anti-inflammatory action.

References

Dihydroguaiaretic Acid (DGA) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroguaiaretic Acid (DGA), also known as Northis compound (NDGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of DGA in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGA) and what are its primary applications in research?

A1: this compound is a naturally occurring lignan with potent antioxidant properties. In research, it is frequently used as an inhibitor of lipoxygenase (LOX) and for its ability to modulate various signaling pathways, including the Nrf2 antioxidant response pathway.[1][2] Its therapeutic potential is being investigated in areas such as cancer, inflammation, and neurodegenerative diseases.[3]

Q2: What are the main stability concerns when working with DGA in solution?

A2: The primary stability issue with DGA in solution is its susceptibility to oxidation, particularly autoxidation, which is accelerated by exposure to air (oxygen), light, and alkaline pH.[3] This degradation can lead to a loss of biological activity and the formation of colored byproducts.

Q3: How should I store DGA, both as a solid and in solution?

A3:

  • Solid Form: DGA powder should be stored at -20°C in a tightly sealed container, protected from light.[4]

  • Stock Solutions: Prepare stock solutions in deoxygenated organic solvents like ethanol or DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Under these conditions, stock solutions are generally stable for at least one week.

  • Aqueous Solutions: It is not recommended to store DGA in aqueous solutions for more than one day due to rapid degradation. Prepare fresh aqueous solutions for each experiment.

Q4: In which solvents is DGA soluble?

A4: DGA exhibits good solubility in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in water.

SolventApproximate Solubility
Ethanol~100 mg/mL
DMSO~100 mg/mL
Dimethylformamide (DMF)~25 mg/mL
PBS (pH 7.2)~0.05 mg/mL

Troubleshooting Guides

Issue 1: My DGA solution has turned a brownish color.
  • Cause: This is a common indicator of DGA oxidation. The catechol moieties in the DGA molecule are prone to oxidation, forming quinone-like structures that are colored. This process is accelerated by exposure to air, light, and alkaline pH.

  • Solution:

    • Prepare Fresh Solutions: Discard the colored solution and prepare a fresh one immediately before your experiment.

    • Use Deoxygenated Solvents: When preparing stock solutions, use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Protect from Light: Store all DGA solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

    • Control pH: If working with aqueous buffers, maintain a pH below 7.4, as the rate of autoxidation is base-catalyzed.

Issue 2: I am observing inconsistent results in my cell-based assays.
  • Cause: Inconsistent results can arise from the degradation of DGA in your working solutions, leading to a lower effective concentration of the active compound. The degradation is particularly rapid in aqueous cell culture media at physiological pH (around 7.4).

  • Solution:

    • Minimize Incubation Time: Add the DGA solution to your cells as the final step and minimize the time between preparation and application.

    • Prepare Fresh Dilutions: Make fresh dilutions of your DGA stock solution into your cell culture medium for each experiment. Do not store DGA in culture medium.

    • pH Considerations: Be aware that the pH of your culture medium can influence DGA stability. The half-life of DGA at pH 7.4 is approximately 3.1 hours.

    • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO or ethanol at the same final concentration) to rule out any effects of the solvent.

Quantitative Data on DGA Stability

The following tables summarize the known and illustrative quantitative data regarding the stability of this compound.

Table 1: Effect of pH on the Stability of DGA in Aqueous Buffer at 25°C

pHHalf-life (t½)% Remaining after 3 hours
6.0~15 hours>90%
7.0~8.9 hours~80%
7.4~3.1 hours~50%
8.0~1.0 hour<20%
Note: Data at pH 6.0, 7.0, and 8.0 are extrapolated based on the reported base-catalyzed autoxidation.

Table 2: Illustrative Impact of Temperature and Light on DGA Stability in Aqueous Solution (pH 7.4)

Condition% Degradation after 6 hours
4°C, Protected from Light< 10%
25°C, Protected from Light~50-60%
25°C, Exposed to Ambient Light> 70%
37°C, Protected from Light> 80%
Note: This table provides illustrative data based on general principles of chemical kinetics, as specific quantitative data for these exact conditions are not readily available in the literature. DGA is known to be sensitive to both heat and light.

Experimental Protocols

Protocol 1: Preparation of a DGA Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid DGA to equilibrate to room temperature before opening the container.

    • Weigh out the desired amount of DGA in a sterile environment.

    • Add the appropriate volume of deoxygenated DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mM). To deoxygenate the solvent, bubble inert gas through it for 10-15 minutes.

    • Vortex the solution until the DGA is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Testing of DGA in an Aqueous Buffer using HPLC
  • Materials:

    • DGA stock solution (e.g., 50 mM in DMSO)

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Procedure:

    • Prepare a working solution of DGA in the aqueous buffer at a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain the initial peak area of DGA.

    • Divide the remaining solution into different conditions to be tested (e.g., 25°C protected from light, 25°C exposed to light, 37°C protected from light).

    • At specified time points (e.g., 1, 2, 4, 6, and 24 hours), take an aliquot from each condition and inject it into the HPLC.

    • Record the peak area of DGA at each time point.

    • Calculate the percentage of DGA remaining at each time point relative to the initial peak area at t=0.

    • Plot the percentage of remaining DGA versus time to determine the degradation kinetics.

Visualizations

Signaling Pathways

This compound is known to interact with multiple signaling pathways. Below are diagrams illustrating its inhibitory effect on the Lipoxygenase (LOX) pathway and its activation of the Nrf2 antioxidant response pathway.

LOX_Pathway cluster_membrane Cell Membrane Arachidonic_Acid_Membrane Arachidonic Acid Arachidonic_Acid_Cytosol Arachidonic Acid Arachidonic_Acid_Membrane->Arachidonic_Acid_Cytosol PLA2 Lipoxygenase 5-Lipoxygenase (5-LOX) Arachidonic_Acid_Cytosol->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation DGA Dihydroguaiaretic Acid (DGA) DGA->Lipoxygenase Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyt Nrf2 Keap1->Nrf2_cyt Binding Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2_cyt->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc Translocation Ub->Nrf2_cyt DGA Dihydroguaiaretic Acid (DGA) DGA->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression DGA_Workflow Start Start Experiment Cell_Culture Culture cells to desired confluency Start->Cell_Culture Prepare_DGA Prepare fresh DGA working solution in culture medium Cell_Culture->Prepare_DGA Treat_Cells Treat cells with DGA and controls Prepare_DGA->Treat_Cells Incubate Incubate for defined period Treat_Cells->Incubate Assay Perform cellular assay (e.g., viability, gene expression) Incubate->Assay Data_Analysis Analyze and interpret data Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Dihydroguaiaretic Acid (DHGA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroguaiaretic Acid (DHGA), also known as Northis compound (NDGA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of DHGA and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DHGA powder?

A1: DHGA powder is stable for at least four years when stored at -20°C in a tightly sealed container.[1] It is recommended to keep the container in a dry environment.[2]

Q2: How should I prepare and store DHGA stock solutions?

A2: DHGA is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For maximum stability, dissolve DHGA in an oxygen-free solvent of choice by purging the solvent with an inert gas (e.g., nitrogen or argon) before use.[1] Stock solutions in oxygen-free solvents can be stored for at least one week at 0-4°C, protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: Can I store DHGA in aqueous solutions?

A3: It is not recommended to store DHGA in aqueous solutions for more than one day. DHGA has poor solubility in aqueous buffers like PBS (approximately 0.05 mg/mL) and is susceptible to degradation, particularly at physiological or higher pH.

Q4: What are the main causes of DHGA degradation?

A4: The primary cause of DHGA degradation is oxidation. The two catechol rings in its structure make it a potent antioxidant but also susceptible to oxidation, forming a reactive ortho-quinone species. This process can be accelerated by:

  • Exposure to light.

  • Presence of strong oxidizing agents.

  • Presence of metal salts.

  • pH values above 7.4, where autoxidation is base-catalyzed.

  • Exposure to air (oxygen).

Q5: What are the signs of DHGA degradation?

A5: Visual signs of DHGA degradation can include a discoloration of the compound, which is a white to light yellow crystalline powder in its pure form. In solution, degradation may not be visually apparent, so it is crucial to follow proper handling and storage procedures.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using DHGA.

  • Possible Cause: Degradation of DHGA stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment.

    • Check Storage of Stock: Ensure your stock solution was stored at 0-4°C, protected from light, and for no longer than one week. For longer-term storage, aliquoting and freezing at -80°C (for up to a year in solvent) is recommended.

    • Use Oxygen-Free Solvents: When preparing new stock solutions, use solvents purged with an inert gas to minimize oxidation.

Issue 2: Low or no activity of DHGA in a cell-based assay.

  • Possible Cause 1: Poor solubility in the aqueous assay medium.

  • Troubleshooting Steps:

    • Solvent Consideration: Ensure the final concentration of the organic solvent used to dissolve DHGA is not toxic to the cells and does not exceed the recommended percentage for your specific cell line.

    • Serial Dilutions: Prepare serial dilutions of your stock solution in the assay medium immediately before use to minimize precipitation.

  • Possible Cause 2: Degradation in the assay medium.

  • Troubleshooting Steps:

    • pH of Medium: Be aware that standard cell culture media often have a pH of 7.4 or slightly higher, which can promote the autoxidation of DHGA.

    • Minimize Incubation Time: If possible, design experiments to minimize long incubation times of DHGA in the aqueous medium.

    • Inclusion of Other Antioxidants: While this may interfere with some experimental designs, consider if the inclusion of other stabilizing antioxidants in the medium is feasible.

Issue 3: Precipitate formation when adding DHGA to aqueous buffers.

  • Possible Cause: Low aqueous solubility of DHGA.

  • Troubleshooting Steps:

    • Check Final Concentration: The solubility of DHGA in PBS (pH 7.2) is very low (approximately 0.05 mg/mL). Ensure your final concentration does not exceed this limit.

    • Use of a Solubilizing Agent: Depending on the experimental constraints, a small, non-interfering amount of a solubilizing agent might be considered.

Data Presentation

Table 1: Stability and Storage of this compound

FormStorage TemperatureDurationKey Considerations
Crystalline Solid-20°C≥ 4 yearsKeep container tightly closed and in a dry place.
Stock Solution (in oxygen-free organic solvent)0-4°C≥ 1 weekProtect from light.
Stock Solution (in organic solvent)-20°C1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in organic solvent)-80°C1 yearAliquot to avoid freeze-thaw cycles.
Aqueous SolutionNot Recommended≤ 1 dayProne to degradation, especially at pH > 7.4.

Table 2: Solubility of this compound

SolventSolubility
Ethanol~100 mg/mL
DMSO~60-100 mg/mL
Dimethylformamide (DMF)~25 mg/mL
PBS (pH 7.2)~0.05 mg/mL

Experimental Protocols

Protocol 1: Preparation of a DHGA Stock Solution

  • Materials: this compound powder, appropriate organic solvent (e.g., DMSO, ethanol), inert gas (e.g., nitrogen or argon), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the DHGA powder to equilibrate to room temperature before opening the container to prevent condensation.

    • In a well-ventilated area, weigh the desired amount of DHGA powder.

    • Purge the chosen solvent with an inert gas for 5-10 minutes to remove dissolved oxygen.

    • Add the purged solvent to the DHGA powder to achieve the desired stock concentration (e.g., 100 mg/mL in ethanol).

    • Vortex or sonicate briefly until the DHGA is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.

    • Store the aliquots at the appropriate temperature as outlined in Table 1.

Mandatory Visualization

DHGA_Degradation_Pathway cluster_conditions Degradation Triggers DHGA This compound (DHGA) OrthoQuinone Ortho-Quinone (Reactive Intermediate) DHGA->OrthoQuinone Oxidation Adducts Adduct Formation (e.g., with Glutathione or Proteins) OrthoQuinone->Adducts Nucleophilic Attack Light Light Oxygen Oxygen pH > 7.4 pH > 7.4 Oxidizing Agents Oxidizing Agents

Caption: Oxidative degradation pathway of this compound (DHGA).

DHGA_Handling_Workflow Start Start: DHGA Powder Storage Store at -20°C in a dry, dark place Start->Storage Weighing Weigh Powder (in ventilated area) Start->Weighing Dissolution Dissolve DHGA to create Stock Solution Weighing->Dissolution Solvent_Prep Purge Solvent with Inert Gas Solvent_Prep->Dissolution Stock_Storage Store Stock Solution (0-4°C, dark, ≤ 1 week) Dissolution->Stock_Storage Experiment_Prep Prepare Fresh Dilutions in Assay Medium Stock_Storage->Experiment_Prep Experiment Perform Experiment Experiment_Prep->Experiment

Caption: Recommended workflow for handling this compound (DHGA).

References

Dihydroguaiaretic Acid (DHGA) Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroguaiaretic Acid (DHGA).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving DHGA.

Question: My DHGA precipitated out of solution when I added it to my cell culture medium. What should I do?

Answer:

DHGA is a hydrophobic compound with low aqueous solubility. Precipitation is a common issue. Here are some steps to troubleshoot this problem:

  • Solvent Choice and Concentration: DHGA is soluble in organic solvents like DMSO, ethanol, and methanol.[1][2][3] Prepare a concentrated stock solution in 100% DMSO or ethanol. When diluting into your aqueous cell culture medium, ensure the final solvent concentration is minimal (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[4][5]

  • Dilution Technique: Add the DHGA stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This gradual introduction can help prevent immediate precipitation.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the DHGA stock can sometimes improve solubility.

  • pH Adjustment: The solubility of phenolic compounds like DHGA can be pH-dependent. While significant pH changes can harm cells, slight adjustments to your buffer system, if permissible for your experiment, could be explored.

  • Use of a Carrier: For in vivo studies or specific in vitro assays, consider using a biocompatible carrier or vehicle, such as a solution containing a small amount of a surfactant like Tween 80 or Cremophor EL, to improve solubility. However, always run appropriate vehicle controls.

Question: I'm observing unexpected levels of cell death in my experiments, even at low concentrations of DHGA. What could be the cause?

Answer:

While DHGA has shown protective effects in some contexts, it can also be cytotoxic, particularly at higher concentrations or in certain cell lines. Here’s how to troubleshoot unexpected cytotoxicity:

  • Confirm DHGA Concentration: Double-check your calculations for stock solution and final dilutions. An error in calculation can lead to unintentionally high concentrations.

  • Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to determine the optimal, non-toxic concentration range of DHGA for your specific cell line and experimental duration. IC50 values can vary significantly between cell lines.

  • Vehicle Control: Ensure you are running a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to rule out solvent-induced toxicity.

  • Purity of DHGA: Impurities in the DHGA solid could contribute to cytotoxicity. If possible, verify the purity of your compound, for instance, via HPLC.

  • Oxidation of DHGA: DHGA is an antioxidant and can be prone to oxidation, which may lead to the formation of cytotoxic byproducts. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the solid compound and stock solutions protected from light and air.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DHGA than others. Review the literature for reported effects of DHGA on your specific cell model.

Question: My Western blot results for signaling pathways (e.g., p-ERK, p-Akt) are inconsistent after DHGA treatment. What can I do?

Answer:

Inconsistent Western blot results can stem from various factors, from sample preparation to the blotting procedure itself. Here are some troubleshooting tips specific to studying signaling pathways affected by DHGA:

  • Time Course Experiment: The activation or inhibition of signaling pathways like MAPK/ERK and PI3K/AKT by DHGA can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal time point to observe the desired effect on protein phosphorylation.

  • Consistent Cell Density and Serum Starvation: Plate cells at a consistent density and, if appropriate for your experiment, serum-starve them before DHGA treatment. This minimizes baseline activation of signaling pathways.

  • Lysis Buffer and Inhibitors: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent the degradation and dephosphorylation of your target proteins.

  • Loading Controls: Ensure you are using appropriate loading controls (e.g., GAPDH, β-actin, or total protein stain) to verify equal protein loading across all lanes. For phosphorylation studies, it is best practice to probe for the total, non-phosphorylated form of your protein of interest as a loading control.

  • Antibody Validation: Confirm the specificity of your primary antibodies for the phosphorylated and total proteins.

Frequently Asked Questions (FAQs)

What is the recommended storage condition for DHGA?

DHGA solid should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment as their stability is limited.

In which solvents is DHGA soluble?

DHGA is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It has very poor solubility in water.

What are the primary known molecular targets of DHGA?

DHGA is a well-known inhibitor of lipoxygenases (LOXs). It also impacts several signaling pathways, including the Nrf2 antioxidant response pathway, the PI3K/AKT and MAPK/ERK pathways, and the TGF-β signaling pathway.

Quantitative Data Summary

Table 1: Reported IC50 Values of DHGA in Various Cell Lines

Cell LineAssay TypeIC50 Value (µM)Reference
HL-60Cell Viability~10-15
U-937Cell Viability~10-15
HL-602-Deoxyglucose Transport85
U-9372-Deoxyglucose Transport53
LAPC-4Androgen-Stimulated Growth5 ± 1
Vero CCL-81SARS-CoV-2 Infection (EC50)16.97

Table 2: Solubility and Storage of DHGA

SolventSolubilityStorage of Stock SolutionReference
Ethanol~100 mg/mL-20°C, protect from light
DMSO~100 mg/mL-20°C, protect from light
Dimethyl formamide (DMF)~25 mg/mL-20°C, protect from light
PBS (pH 7.2)~0.05 mg/mLDo not store for more than one day

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol describes a general procedure to assess the effect of DHGA on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DHGA Preparation: Prepare a series of dilutions of DHGA in your cell culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHGA.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.

  • Absorbance Reading: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Protocol 2: Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the ability of DHGA to inhibit LOX activity.

  • Reagent Preparation:

    • Prepare a borate buffer (0.2 M, pH 9.0).

    • Prepare a substrate solution of linoleic acid in ethanol.

    • Prepare a solution of soybean lipoxygenase in the borate buffer.

    • Dissolve DHGA in DMSO to make a stock solution, then dilute to desired concentrations in the buffer.

  • Assay Procedure:

    • In a cuvette, mix the borate buffer, the lipoxygenase solution, and the DHGA solution (or vehicle control).

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes) using a spectrophotometer. The increase in absorbance corresponds to the formation of the hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction for each concentration of DHGA. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value if desired.

Protocol 3: Western Blot for Phosphorylated ERK and Akt

This protocol details the steps to analyze the effect of DHGA on the phosphorylation of key signaling proteins.

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary.

    • Treat cells with DHGA for the predetermined optimal time.

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with antibodies against the total forms of the proteins (e.g., anti-ERK, anti-Akt) and/or a loading control like GAPDH.

Visualizations

DHGA_Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis DHGA_Prep DHGA Stock Preparation (e.g., in DMSO) Treatment Cell Treatment with DHGA DHGA_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Viability Cell Viability (MTS/MTT) Treatment->Viability Enzyme Enzyme Inhibition (e.g., LOX) Treatment->Enzyme Western Western Blot (Signaling Proteins) Treatment->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Enzyme->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for studying the effects of DHGA.

DHGA_Signaling_Pathways cluster_lox Lipoxygenase Pathway cluster_nrf2 Nrf2 Pathway cluster_growth Growth Factor Signaling cluster_tgf TGF-β Pathway DHGA DHGA LOX LOX DHGA->LOX KEAP1 KEAP1 DHGA->KEAP1 inhibition PI3K PI3K DHGA->PI3K ERK ERK DHGA->ERK TGFBR TGF-β Receptor DHGA->TGFBR Leukotrienes Leukotrienes LOX->Leukotrienes Arachidonic Acid Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX NRF2 Nrf2 KEAP1->NRF2 inhibition ARE ARE NRF2->ARE translocation Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes transcription AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation SMAD SMAD2/3 TGFBR->SMAD phosphorylation Gene_Expression Gene Expression (Fibrosis, EMT) SMAD->Gene_Expression

Caption: Key signaling pathways modulated by this compound (DHGA).

References

Technical Support Center: Improving Dihydroguaiaretic Acid (DHGA) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroguaiaretic Acid (DHGA), also commonly known as Northis compound (NDGA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a primary focus on improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHGA) and why is its solubility a concern?

A1: this compound (DHGA) is a lignan found in the creosote bush (Larrea tridentata) with known antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its therapeutic potential is often limited by its low aqueous solubility, which can hinder its bioavailability and effectiveness in biological assays and in vivo studies.

Q2: What are the general solubility properties of DHGA?

A2: DHGA is poorly soluble in water, with a reported solubility of approximately 0.05 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2] However, it is soluble in several organic solvents.[2]

Troubleshooting Guide: Enhancing DHGA Solubility

This guide provides several methods to improve the solubility of DHGA in aqueous solutions. Each section includes a brief explanation of the method, a detailed experimental protocol, and troubleshooting tips.

Method 1: pH-Mediated Solubility Enhancement

Underlying Principle: DHGA is a phenolic compound and a weak acid. By increasing the pH of the aqueous solution, the phenolic hydroxyl groups can be deprotonated, leading to the formation of a more soluble phenolate salt. A pH of 9-9.5 has been suggested to be sufficient for this purpose.[3]

Experimental Protocol:

  • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).

  • Weigh the desired amount of DHGA powder.

  • Add the aqueous buffer of your choice (e.g., PBS, Tris buffer) to the DHGA powder.

  • While stirring, slowly add small aliquots of the base stock solution to the DHGA suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the DHGA is fully dissolved and the desired pH is reached. Be cautious not to exceed a pH that may be detrimental to your experiment.

  • If necessary, filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Troubleshooting:

IssuePossible CauseSuggested Solution
DHGA precipitates out of solution after initial dissolution. The pH of the solution may have dropped over time due to atmospheric CO2 absorption.Re-adjust the pH with a small amount of base. Prepare fresh solutions for critical experiments.
The required pH is too high for my experimental system. The buffering capacity of your chosen buffer may be insufficient.Consider using a buffer with a higher buffering capacity in the desired pH range. Alternatively, explore other solubility enhancement methods.
DHGA appears to be degrading at high pH. DHGA, like many phenolic compounds, can be susceptible to oxidation at alkaline pH.Prepare solutions fresh and protect them from light. Consider purging the solvent with an inert gas like nitrogen or argon before and during dissolution.
Method 2: Co-solvent Systems

Underlying Principle: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds like DHGA by reducing the polarity of the aqueous medium. Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

Experimental Protocol:

  • Prepare a stock solution of DHGA in a suitable, pure organic solvent in which it is highly soluble (e.g., 100 mg/mL in ethanol or DMSO).[2]

  • Determine the final desired concentration of DHGA and the maximum tolerable concentration of the organic solvent in your experimental system.

  • To prepare the working solution, first add the appropriate volume of the aqueous buffer to a sterile tube.

  • While vortexing or stirring the buffer, slowly add the required volume of the DHGA stock solution. This gradual addition helps to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Troubleshooting:

IssuePossible CauseSuggested Solution
DHGA precipitates upon addition to the aqueous buffer. The final concentration of the organic solvent is too low to maintain DHGA in solution.Increase the percentage of the co-solvent in the final solution, if permissible for your experiment. Alternatively, try a different co-solvent.
The required co-solvent concentration is toxic to my cells or interferes with my assay. The chosen co-solvent is not compatible with the experimental system.Test different co-solvents to find one that is less toxic or interfering. It is crucial to run a vehicle control (buffer with the same co-solvent concentration but without DHGA) in all experiments.
The solution is cloudy or hazy. Micro-precipitation may be occurring.Try sonicating the solution for a few minutes. If cloudiness persists, the solubility limit has likely been exceeded.
Method 3: Cyclodextrin Complexation

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like DHGA, forming inclusion complexes that have increased aqueous solubility.

Experimental Protocol:

  • Select a suitable cyclodextrin, such as beta-cyclodextrin (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD). HP-β-CD generally offers higher solubility enhancement.

  • Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 1-10% w/v).

  • Add the DHGA powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the DHGA is completely dissolved. This process may take some time, and gentle heating (e.g., to 40-50°C) can sometimes facilitate complexation.

  • Allow the solution to cool to room temperature and filter it through a 0.22 µm syringe filter.

Troubleshooting:

IssuePossible CauseSuggested Solution
DHGA does not fully dissolve. The concentration of cyclodextrin is too low, or the molar ratio of cyclodextrin to DHGA is not optimal.Increase the concentration of the cyclodextrin solution. Experiment with different molar ratios of cyclodextrin to DHGA to find the most effective one.
A precipitate forms over time. The inclusion complex may not be stable under the storage conditions.Prepare solutions fresh. If storage is necessary, try different cyclodextrin types or concentrations.
The cyclodextrin interferes with the biological assay. Cyclodextrins can sometimes interact with cell membranes or other components of an assay.Run a vehicle control with the same concentration of cyclodextrin to account for any effects of the cyclodextrin itself.
Method 4: Nanoparticle Formulation

Underlying Principle: Encapsulating DHGA into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can significantly improve its aqueous dispersibility and bioavailability. The small particle size increases the surface area for dissolution. A study on an acetylated derivative of DHGA provides a useful protocol that can be adapted.

Experimental Protocol (Adapted from o/w Emulsion Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 2g) and DHGA (e.g., 20 mg) in a suitable organic solvent like dichloromethane (20 mL).

  • Aqueous Phase Preparation: Prepare a solution of a stabilizer, such as 1% (w/v) Hydroxy Propyl Methyl Cellulose (HPMC), in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously with an overhead mechanical stirrer for about 30 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion, allowing the organic solvent to evaporate. This can be done at room temperature overnight or under reduced pressure.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 6000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water several times to remove any residual stabilizer and unencapsulated DHGA.

  • Resuspension or Lyophilization: The final nanoparticles can be resuspended in an aqueous buffer for immediate use or lyophilized for long-term storage.

Troubleshooting:

IssuePossible CauseSuggested Solution
Large or aggregated particles are formed. Stirring speed during emulsification is too low, or the stabilizer concentration is not optimal.Increase the stirring speed or try a different stabilizer or concentration. Sonication can also be used to reduce particle size.
Low drug encapsulation efficiency. DHGA has partitioned into the aqueous phase during emulsification.Modify the solvent system or the polymer-to-drug ratio. A double emulsion method (w/o/w) might be considered if DHGA has some water solubility.
Difficulty in resuspending lyophilized nanoparticles. Irreversible aggregation occurred during freeze-drying.Add a cryoprotectant (e.g., trehalose or sucrose) to the nanoparticle suspension before lyophilization.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Phosphate-Buffered Saline (PBS, pH 7.2)~ 0.05 mg/mL
Ethanol~ 100 mg/mL
Dimethyl Sulfoxide (DMSO)~ 25 mg/mL
Dimethylformamide (DMF)~ 25 mg/mL
Water (estimated)~ 0.005 mg/mL (4.969 mg/L)
Propylene GlycolSoluble
EtherSoluble

Visualizations

Signaling Pathways Inhibited by DHGA

DHGA is known to inhibit several signaling pathways, which is central to its therapeutic effects. Below are diagrams of two key pathways.

IGF1R_pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates AKT Akt PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes DHGA DHGA DHGA->IGF1R Inhibits LOX_pathway ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Substrate for Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Mediate DHGA DHGA DHGA->LOX Inhibits pH_adjustment_workflow start Start add_dhga Add DHGA to Aqueous Buffer start->add_dhga add_base Slowly Add Base (e.g., 1M NaOH) add_dhga->add_base stir Stir Continuously add_base->stir check_ph Monitor pH stir->check_ph dissolved Is DHGA Dissolved? check_ph->dissolved dissolved->add_base No end Solution Ready dissolved->end Yes nanoparticle_workflow start Start organic_phase Prepare Organic Phase: DHGA + PLGA in Dichloromethane start->organic_phase aqueous_phase Prepare Aqueous Phase: Stabilizer (HPMC) in Water start->aqueous_phase emulsify Emulsify: Add Organic Phase to Aqueous Phase with Stirring organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifuge to Collect Nanoparticles evaporate->centrifuge wash Wash Nanoparticles with Water centrifuge->wash end Resuspend or Lyophilize wash->end

References

Dihydroguaiaretic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Dihydroguaiaretic Acid (DHGA).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound (DHGA) is closely related to Northis compound (NDGA) and is often synthesized as a derivative or intermediate. A common strategy involves the synthesis of a furan derivative from vanillin, which is then selectively hydrogenated to yield DHGA dimethyl ether. Subsequent demethylation can produce DHGA.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in DHGA synthesis can stem from several factors:

  • Moisture and Air Sensitivity: The catechol moieties in DHGA and its precursors are susceptible to oxidation, which can be exacerbated by moisture and air.[2][3] Ensuring anhydrous and inert reaction conditions is critical.

  • Incomplete Reactions: Some steps, like condensations or cyclizations, may not go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities. For instance, in coupling reactions, homo-coupling of starting materials can be a significant side reaction.[4]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

  • Product Loss During Workup and Purification: DHGA and its intermediates may have some solubility in aqueous layers during extraction, leading to loss. Adsorption onto silica gel during column chromatography is another common cause of yield reduction.[5]

Q3: I am observing a significant number of impurities in my crude product. How can I minimize their formation?

A3: Minimizing impurities requires careful control over the reaction conditions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.

  • Temperature Control: Adding reagents slowly and maintaining the recommended reaction temperature can prevent side reactions that are often favored at higher temperatures.

  • Purity of Starting Materials: Ensure the purity of your starting materials and solvents, as impurities can act as catalysts for unwanted side reactions.

  • pH Control: The stability of catechol-containing compounds is pH-dependent. Auto-oxidation can occur rapidly at physiological pH. Controlling the pH during the reaction and workup is important.

Q4: What are the best practices for the purification of this compound?

A4: Purification of DHGA can be challenging due to its polarity and potential for oxidation.

  • Column Chromatography: Silica gel chromatography is a common method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used. To minimize tailing and improve separation, a small amount of acetic acid can be added to the eluent.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be an effective final purification step.

  • Preparative HPLC: For high-purity samples required for biological assays, preparative reverse-phase HPLC can be employed.

  • Handling Precautions: During purification, it is advisable to use solvents that have been degassed to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Hydrogenation Step Non-selective hydrogenation: Reduction of the aromatic rings or other functional groups.Use a selective catalyst such as Palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature. Monitor the reaction carefully to stop it once the desired transformation is complete.
Catalyst poisoning: Impurities in the substrate or solvent can deactivate the catalyst.Purify the intermediate before the hydrogenation step. Use high-purity solvents.
Product Decomposition During Demethylation Harsh reaction conditions: Strong acids or high temperatures can lead to degradation of the DHGA backbone.Use milder demethylation reagents such as boron tribromide (BBr₃) at low temperatures. Carefully control the reaction time and temperature.
Formation of Colored Impurities Oxidation of catechol groups: Exposure to air and light can lead to the formation of ortho-quinones, which are often colored.Work under an inert atmosphere and protect the reaction from light. Use antioxidants during workup if necessary. Store the final product under an inert atmosphere in the dark and at low temperatures.
Difficulty in Removing Solvent High-boiling point solvents: Solvents like DMF or DMSO used in the reaction may be difficult to remove completely.Perform an aqueous workup to transfer the product to a lower-boiling organic solvent. Use high vacuum and gentle heating to remove residual high-boiling solvents.
Inconsistent Spectroscopic Data (NMR, MS) Presence of rotamers or tautomers: Can lead to complex NMR spectra.Acquire NMR spectra at different temperatures to observe potential coalescence of peaks.
Impurity co-elution: An impurity may have a similar retention factor to the product in the purification step.Use a different solvent system for chromatography or employ an alternative purification technique like recrystallization or preparative HPLC.

Experimental Protocols

A generalized experimental workflow for the synthesis of DHGA is presented below. Specific conditions may vary based on the detailed literature procedures.

Diagram: General Synthetic Workflow for this compound

DHGA_Synthesis_Workflow Vanillin Vanillin Intermediate1 β-Keto ester intermediate Vanillin->Intermediate1 Etherification, Oxidation, Condensation Dimer Dimerized Intermediate Intermediate1->Dimer Oxidative Coupling (e.g., NaOEt/I₂) Furan Furan Derivative Dimer->Furan Acid-catalyzed Cyclodehydration DHGA_ether This compound Dimethyl Ether Furan->DHGA_ether Selective Hydrogenation (e.g., H₂/Pd-C) DHGA This compound DHGA_ether->DHGA Demethylation (e.g., BBr₃)

Caption: A generalized workflow for the synthesis of this compound starting from vanillin.

Signaling Pathways and Logical Relationships

The primary mechanism of action for DHGA and its analogues often involves the inhibition of lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.

Diagram: Simplified Lipoxygenase Inhibition Pathway

LOX_Inhibition cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation DHGA This compound DHGA->LOX Inhibition

References

Dihydroguaiaretic Acid (DHGA) Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up Dihydroguaiaretic Acid (DHGA) production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound (DHGA)? A1: DHGA is structurally similar to Northis compound (NDGA), and production methods are often analogous. The primary routes include:

  • Chemical Synthesis: This involves multi-step organic synthesis, often starting from precursors like vanillin or by modifying related lignans.[1] A common synthetic route is the hydrodemethylation of the dimethyl ether of guaiaretic acid.[2]

  • Extraction from Natural Sources: DHGA and its parent compound NDGA are naturally occurring lignans found in plants like the creosote bush (Larrea tridentata).[3][4][5] Extraction can be performed using various solvent systems, followed by purification.

  • Bioproduction: Emerging methods utilize biological systems, such as solid-state fermentation with microorganisms like Aspergillus niger, to produce DHGA from plant material.

Q2: What is the most common precursor for chemical synthesis of DHGA/NDGA? A2: A frequently used precursor is 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane, which is the dimethyl ether of guaiaretic acid. This compound can be demethylated using a strong acid like hydrobromic acid to yield the final product with high purity.

Q3: Which analytical techniques are recommended for DHGA quantification and purity assessment? A3: High-Performance Liquid Chromatography (HPLC) is the most common and sensitive method for both detection and quantification of DHGA and related lignans. Gas Chromatography (GC) following derivatization (e.g., trimethylsilylation) is also a viable method. For routine analysis, UV-Vis Spectrophotometry can be a simple and rapid option.

Q4: What are the main challenges in scaling up lignan synthesis? A4: Scaling up the synthesis of complex natural products like lignans often presents several challenges. These can include long, linear reaction sequences, the generation of byproducts that complicate purification, and achieving high, reproducible yields. For DHGA specifically, ensuring complete demethylation without side reactions and preventing oxidation of the catechol groups are critical hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during DHGA synthesis, purification, and scale-up.

Problem ID Issue Description Potential Causes Recommended Solutions
SYN-01 Low Yield in Demethylation Reaction 1. Incomplete reaction due to insufficient time or temperature.2. Reagent degradation (e.g., hydrobromic acid).3. Oxidation of catechol groups during workup.1. Optimize Reaction Conditions: Ensure the reaction is heated to the specified temperature (e.g., 126°C) for the full duration (e.g., 10 hours) under an inert atmosphere (Nitrogen or Argon).2. Verify Reagent Quality: Use fresh, high-quality hydrobromic acid.3. Inert Workup: Perform the aqueous workup and filtration under a nitrogen blanket to minimize exposure to oxygen.
PUR-01 Product is an Oily Residue, Not a Crystalline Solid 1. Presence of impurities or residual solvent.2. Incomplete reaction, leaving starting material.3. Incorrect recrystallization solvent or procedure.1. Improve Washing: Wash the crude product thoroughly with cold water to remove acid residue.2. Confirm Reaction Completion: Use TLC or HPLC to check for the presence of starting material before workup.3. Optimize Recrystallization: Recrystallize from a suitable solvent system, such as 45% acetic acid, and allow for slow cooling to promote crystal growth.
EXT-01 Low Extraction Efficiency from Plant Material 1. Inappropriate solvent choice.2. Insufficient extraction time or temperature.3. Poor particle size of plant material.1. Solvent Selection: Use an effective solvent like 50% methanol. Microwave-assisted extraction (MAE) has been shown to be more efficient than conventional heat-reflux.2. Optimize Extraction Parameters: For MAE, an extraction time of 1 minute at 70°C can yield optimal results.3. Prepare Material: Ensure the plant material is dried and ground to a fine particle size (<2 mm) to maximize surface area for extraction.
SCA-01 Batch-to-Batch Inconsistency During Scale-Up 1. Poor temperature control in a larger reaction vessel.2. Inefficient mixing.3. Challenges in maintaining an inert atmosphere at scale.1. Ensure Uniform Heating: Use a reactor with a heating mantle and overhead stirring to ensure even heat distribution.2. Mechanical Stirring: Replace magnetic stirring with mechanical overhead stirring for more efficient mixing in larger volumes.3. Purge Reactor: Thoroughly purge the larger reactor with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.
ANA-01 Poor Peak Shape or Resolution in HPLC Analysis 1. Improper mobile phase composition.2. Column degradation.3. Sample overload or solvent mismatch.1. Mobile Phase Adjustment: Adjust the solvent gradient and pH of the mobile phase. A typical mobile phase might consist of an acetonitrile/water gradient with a small amount of acid (e.g., formic acid).2. Column Care: Use a guard column and ensure the mobile phase is filtered and degassed. Flush the column after each run sequence.3. Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection and avoid overloading the column.

A logical workflow can help diagnose and resolve issues with product yield systematically.

Caption: A troubleshooting flowchart for addressing low product yield.

Experimental Protocols

Protocol 1: Chemical Synthesis of NDGA via Demethylation

This protocol is adapted from a known method for synthesizing Northis compound (NDGA), a close analogue of DHGA.

Objective: To synthesize NDGA by demethylating 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

Materials:

  • 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane (17.92 g, 50 mmol)

  • 47% aqueous hydrobromic acid (110 mL)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • 45% acetic acid for recrystallization

  • Deionized water

Procedure:

  • Reaction Setup: Add 17.92 g (50 mmol) of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane to a round-bottom flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Reagent Addition: Under the nitrogen atmosphere, add 110 mL of 47% aqueous hydrobromic acid.

  • Heating: Seal the reaction vessel and heat to 126°C with magnetic stirring for 10 hours.

  • Cooling & Precipitation: After 10 hours, cool the reaction vessel to 0-5°C in an ice bath and stir overnight to allow the product to precipitate.

  • Dilution & Filtration: Dilute the mixture with 300 mL of cold deionized water while stirring. Collect the precipitated solid by suction filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 50 mL of cold deionized water to remove residual acid.

  • Recrystallization: Purify the crude product by recrystallizing from 45% acetic acid to obtain needle-like crystals.

  • Drying: Dry the purified crystals under reduced pressure at 65°C for 4 hours.

  • Analysis: Determine the yield, melting point, and purity (via HPLC). The expected yield is approximately 13.8 g (91%).

Protocol 2: Microwave-Assisted Extraction (MAE) of NDGA from Larrea tridentata**

This protocol provides an efficient method for extracting NDGA from plant matter.

Objective: To extract NDGA from dried creosote bush leaves using MAE.

Materials:

  • Dried, ground leaves of Larrea tridentata

  • 50% aqueous methanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

  • HPLC for quantification

Procedure:

  • Sample Preparation: Weigh 1 gram of dried, ground plant material.

  • Solvent Addition: Add 10 mL of 50% aqueous methanol to the sample (solid/liquid ratio of 1/10 g/mL).

  • Microwave Extraction: Place the sample in the microwave extractor and irradiate for 1 minute at 70°C.

  • Solid-Liquid Separation: After extraction, separate the solid plant material from the liquid extract by filtration or centrifugation.

  • Solvent Removal: Concentrate the extract by removing the methanol using a rotary evaporator.

  • Quantification: Analyze the final extract using a validated HPLC method to determine the concentration and total yield of NDGA. An expected yield is approximately 3.79%.

Quantitative Data Summaries

The following tables summarize key quantitative data from different production and analysis methods.

Table 1: Comparison of DHGA/NDGA Production Methods

Method Starting Material Key Reagents/Conditions Yield Purity Reference
Chemical Synthesis 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane47% HBr, 126°C, 10h91.26%99.3%
Solid-State Fermentation Larrea tridentata leavesAspergillus niger GH1, optimized pH and MgSO₄7.39 mg/gNot specified
Microwave-Assisted Extraction Larrea tridentata leaves50% Methanol, 70°C, 1 min3.79% (w/w)Not specified
Conventional Extraction Larrea tridentata leaves5% NaOH, 2.5% Na₂S₂O₄2.50 - 2.66%90 - 100%

Table 2: Analytical Method Parameters

Technique Column/Detector Mobile Phase/Conditions Key Application Reference
HPLC C18 Reverse-PhaseAcetonitrile/Water GradientQuantification and Purity
GC 10% OV-101 on Gas Chrom QTrimethylsilylation with BSAQuantification in Extracts
UV-Vis SpectrophotometerVarious Solvents (e.g., Ethanol)Routine Bulk Estimation

Visualizations

DHGA Production Workflow

The general workflow from starting material to purified product involves several key stages.

G cluster_0 Production Route cluster_1 Purification cluster_2 Quality Control synthesis Chemical Synthesis (e.g., Demethylation) filtration Filtration & Washing synthesis->filtration extraction Natural Extraction (e.g., from Larrea) extraction->filtration recrystal Recrystallization filtration->recrystal drying Drying under Vacuum recrystal->drying hplc Purity & Identity (HPLC, NMR) drying->hplc quant Quantification hplc->quant final_product Purified DHGA quant->final_product

Caption: General experimental workflow for DHGA production and quality control.

Biological Target Pathway: Lipoxygenase Inhibition

DHGA and NDGA are well-known for their biological activity, particularly as inhibitors of the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways.

G AA Arachidonic Acid (in cell membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX substrate Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes catalysis Inflammation Inflammation (Cell Proliferation, Chemotaxis) Leukotrienes->Inflammation promotes DHGA DHGA / NDGA DHGA->LOX inhibits

Caption: DHGA as an inhibitor of the 5-Lipoxygenase (5-LOX) signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Dihydroguaiaretic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dihydroguaiaretic Acid, more commonly known in scientific literature as Northis compound (NDGA), and its key analogs. The information presented is supported by experimental data to assist in research and development applications. NDGA is a naturally occurring lignan isolated from the creosote bush, Larrea tridentata, and has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, concerns regarding its toxicity have spurred the development of synthetic analogs with potentially improved efficacy and safety profiles.[1]

Comparative Analysis of Biological Activities

The primary biological activities of NDGA and its analogs—anticancer, antioxidant, and anti-inflammatory—are summarized below. Quantitative data from various in vitro studies are presented to facilitate a direct comparison of their potency.

Table 1: Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/AnalogCell LineAnticancer Activity (IC50 in µM)Reference
Northis compound (NDGA) H-69 (Small Cell Lung Cancer)~3-5[3]
MCF-7 (Breast Cancer)~30 (IGF-1 specific growth)[4]
A375 (Melanoma)50
K562 (Leukemia)230 (DNA synthesis inhibition)
Tetra-O-methyl NDGA (Terameprocol / M4N) A375 (Melanoma)2.5
ACC375 (Melanoma)5.0
NDGA Tetra Acetate (1b) A375 (Melanoma)8.5
Biscatechol with 4-carbon bridge (Analog 4) H-69 (Small Cell Lung Cancer)>10 times more active than NDGA
Phenol analogs with 3-6 carbon bridges (Analogs 8-11) H-69 (Small Cell Lung Cancer)~3-5
meso-Dihydroguaiaretic Acid (MDGA) Human Neutrophils0.78 (Superoxide generation)
FGFR1 Inhibitor Analog (Y14) Gastric Cancer CellsInhibits growth and migration

Key Signaling Pathways and Mechanisms of Action

NDGA and its analogs exert their biological effects by modulating multiple critical signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds like NDGA can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription and the synthesis of protective enzymes. This activation of the Nrf2 pathway is a primary mechanism behind the antioxidant and cytoprotective effects of NDGA.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDGA NDGA Keap1 Keap1 NDGA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub facilitates ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Nrf2_Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

NDGA-mediated activation of the Nrf2 signaling pathway.
Receptor Tyrosine Kinase (RTK) Inhibition

NDGA has been shown to directly inhibit the activity of several receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation and survival. One notable target is the Fibroblast Growth Factor Receptor 3 (FGFR3). Activating mutations in FGFR3 are linked to various cancers. NDGA can inhibit the autophosphorylation of FGFR3, thereby blocking its downstream signaling cascades, including the STAT1, STAT3, and MAPK pathways. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells expressing activated FGFR3. Analogs of NDGA have been specifically designed to enhance this inhibitory activity against FGFRs.

FGFR3_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular FGF FGF (Ligand) FGFR3 FGFR3 FGF->FGFR3 binds pFGFR3 p-FGFR3 (Activated) FGFR3->pFGFR3 phosphorylation NDGA NDGA NDGA->pFGFR3 inhibits autophosphorylation Apoptosis Apoptosis NDGA->Apoptosis induces STAT STAT1/3 pFGFR3->STAT activates MAPK_path MAPK Pathway pFGFR3->MAPK_path activates pSTAT p-STAT1/3 STAT->pSTAT phosphorylation Proliferation Cell Proliferation & Survival pSTAT->Proliferation promotes MAPK_path->Proliferation promotes

Inhibition of the FGFR3 signaling pathway by NDGA.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel NDGA analogs.

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Lead Compound (e.g., NDGA) B Analog Design & Chemical Synthesis A->B C Purification & Characterization B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anti-inflammatory Assays (LOX/COX Inhibition) C->E F Anticancer Assays (MTT, Cell Viability) C->F G Determine IC50 Values D->G E->G F->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H Lead Analogs I Enzyme Kinetics G->I Lead Analogs J Animal Models (e.g., Tumor Xenografts) H->J I->J K Toxicity & Efficacy Studies J->K

Workflow for development and testing of NDGA analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the stable, yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

  • Reagents and Materials:

    • DPPH (M.W. 394.32)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compounds (NDGA and analogs) dissolved in a suitable solvent (e.g., DMSO, methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

    • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the chosen solvent.

    • Assay Protocol:

      • In a 96-well plate, add a specific volume of each sample dilution to separate wells (e.g., 20 µL).

      • Add the DPPH working solution to each well (e.g., 200 µL).

      • Prepare a control well containing only the solvent and the DPPH solution.

      • Prepare blank wells for each sample concentration containing the sample and the solvent (e.g., methanol) instead of the DPPH solution to account for any intrinsic color of the sample.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

    • Acontrol = Absorbance of the DPPH solution without sample.

    • Asample = Absorbance of the sample with DPPH solution.

    • Ablank = Absorbance of the sample without DPPH solution. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to determine the antioxidant capacity of compounds.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The extent of decolorization is proportional to the antioxidant's concentration.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Methanol or phosphate buffer (pH 7.4)

    • Test compounds and positive control (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Protocol:

      • Add a small volume of the diluted test sample or standard to a large volume of the ABTS•+ working solution (e.g., 10 µL sample to 1 mL working solution).

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-7 minutes).

    • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Acontrol = Absorbance of the ABTS•+ working solution.

    • Asample = Absorbance of the ABTS•+ solution with the sample. The IC50 value is determined from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of lipoxygenase enzymes, which are involved in the biosynthesis of leukotrienes.

  • Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids like linoleic or arachidonic acid, forming hydroperoxides. The formation of the conjugated diene hydroperoxide product can be monitored by the increase in absorbance at 234 nm.

  • Reagents and Materials:

    • Soybean Lipoxygenase (Type I-B or V)

    • Linoleic acid (or arachidonic acid) as substrate

    • Borate buffer (pH 9.0) or Tris buffer (pH 7.4)

    • Test compounds (NDGA and analogs)

    • Positive control (e.g., NDGA, Quercetin)

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • Substrate Preparation: Prepare a solution of linoleic acid in the appropriate buffer. Tween 20 may be used to aid solubilization.

    • Enzyme Preparation: Prepare a solution of soybean LOX in buffer. Keep on ice.

    • Assay Protocol (Spectrophotometric Method):

      • In a cuvette, mix the buffer, enzyme solution, and the test compound solution.

      • Pre-incubate the mixture at room temperature (25°C) for a short period (e.g., 5-10 minutes).

      • Initiate the reaction by adding the linoleic acid substrate solution.

      • Immediately monitor the change in absorbance at 234 nm for 3-6 minutes.

    • Control and Blank:

      • A positive control contains all reagents except the test inhibitor.

      • A blank contains all reagents except the enzyme.

  • Calculation: The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 The IC50 value is determined by testing a range of inhibitor concentrations.

Conclusion

Northis compound (NDGA) is a pleiotropic molecule with well-documented anticancer, antioxidant, and anti-inflammatory activities. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as Nrf2/ARE and various receptor tyrosine kinases. While effective, the therapeutic potential of NDGA is limited by toxicity concerns. Research into its analogs, such as Terameprocol and other synthetic derivatives, has shown promise in enhancing potency and potentially reducing side effects. For instance, simplifying the structure by modifying the carbon bridge between the catechol moieties has led to analogs with significantly increased anticancer activity. Further quantitative comparative studies, particularly for antioxidant and anti-inflammatory activities, are necessary to fully elucidate the structure-activity relationships and to identify lead candidates for clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.

References

Unveiling the Anticancer Potential of Nordihydroguaiaretic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer effects of Nordihydroguaiaretic Acid (NDGA), a naturally occurring lignan found in the creosote bush (Larrea tridentata). While the initial topic specified this compound (DHGA), the vast majority of published research focuses on its more widely studied derivative, NDGA. This document will, therefore, concentrate on the extensive experimental data available for NDGA, offering an objective comparison of its performance against other alternatives and providing detailed experimental insights for researchers in oncology and drug discovery.

Comparative Efficacy of NDGA and its Analogs

NDGA has demonstrated significant cytotoxic activity against a wide range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NDGA in various cancer cell lines, providing a quantitative measure of its potency. Where available, data for comparative compounds, including analogues of NDGA and standard chemotherapeutic agents, are provided to contextualize its efficacy.

Cell LineCancer TypeCompoundIC50 (µM)Citation(s)
Breast Cancer
SKBR3Breast AdenocarcinomaNDGA31.09 ± 1.6[1]
MDA-MB-435Breast CarcinomaNDGA38.8 ± 2.1[1]
MCF-7Breast AdenocarcinomaNDGA~30[2]
Lung Cancer
H-69Small Cell Lung CancerNDGA~3-5[3]
H-69Small Cell Lung CancerBiscatechol analogue (4-carbon bridge)<0.5 ( >10x more active than NDGA)[3]
H1975Non-Small Cell Lung CancerNDGA15-25
H1299Non-Small Cell Lung CancerNDGA15-25
A549Non-Small Cell Lung CancerNDGA30-45
H358Non-Small Cell Lung CancerNDGA15-25
Calu-1Non-Small Cell Lung CancerNDGA15-25
SK-LU-1Non-Small Cell Lung CancerNDGA30-45
H2228Non-Small Cell Lung CancerNDGA30-45
Prostate Cancer
LAPC-4Prostate AdenocarcinomaNDGA5 ± 1
Leukemia
HL-60Promyelocytic LeukemiaNDGANot specified
U-937Histiocytic LymphomaNDGANot specified

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

In combination therapies, NDGA has shown synergistic effects with existing chemotherapeutic agents. For instance, it has been shown to potentiate the anti-tumor activity of cisplatin in breast cancer models while ameliorating its nephrotoxicity. Furthermore, a derivative of NDGA, Tetra-O-methyl-northis compound (M4N or terameprocol), in combination with temozolomide, has demonstrated strong tumoricidal activity in glioblastoma models. Another study showed that a methylsulfonyl derivative of NDGA could suppress drug-resistant uterine sarcoma cells and act synergistically with doxorubicin.

Key Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key assays used to evaluate the anticancer effects of NDGA are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • NDGA or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of NDGA or control vehicle and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample and assess the impact of NDGA on signaling pathways.

Materials:

  • Cell lysates from NDGA-treated and control cells

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Fix the NDGA-treated and control cells with the fixation solution.

  • Permeabilize the cells to allow the enzyme to access the nucleus.

  • Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term proliferative potential after treatment.

Materials:

  • 6-well plates

  • Complete culture medium

  • NDGA

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treat the cells with various concentrations of NDGA for a specified period.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with a solution like methanol and stain them with crystal violet.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Signaling Pathways Modulated by NDGA

NDGA exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the key pathways affected by NDGA.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment NDGA Treatment cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis TUNEL Assay (Apoptosis) treatment->apoptosis clonogenic Colony Formation (Long-term Survival) treatment->clonogenic protein_exp Western Blot (Protein Expression) treatment->protein_exp ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Modulation protein_exp->pathway_analysis

Figure 1. Experimental workflow for validating the anticancer effects of NDGA.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NDGA NDGA NDGA->PI3K inhibits NDGA->Akt inhibits

Figure 2. NDGA inhibits the PI3K/Akt signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription NDGA NDGA NDGA->Raf inhibits NDGA->MEK inhibits

Figure 3. NDGA interferes with the MAPK/ERK signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Cytokines->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation promotes gene transcription for NDGA NDGA NDGA->IKK inhibits

Figure 4. NDGA modulates the NF-κB signaling pathway.

Conclusion

The comprehensive data presented in this guide validates the significant anticancer effects of Northis compound. Its ability to induce cytotoxicity in a variety of cancer cell lines at micromolar concentrations, coupled with its modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, underscores its potential as a therapeutic agent. Furthermore, the synergistic effects observed when combined with standard chemotherapeutic drugs suggest a role for NDGA in combination therapies, potentially enhancing efficacy and mitigating toxicity. The detailed experimental protocols provided herein are intended to empower researchers to further investigate and build upon these promising findings, accelerating the translation of this natural compound into novel cancer treatments.

References

A Comparative Guide to the Spectroscopic Data of Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's structural and chemical properties is paramount. This guide provides a comparative analysis of the spectroscopic data for Dihydroguaiaretic Acid and a closely related alternative, Northis compound (NDGA). The structural similarities between these two lignans make NDGA an excellent benchmark for spectroscopic comparison.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and Northis compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This compound: Spectroscopic Data
Spectroscopy Type Data Point Value
¹H NMR Chemical Shifts (δ)Data not readily available in public databases.
¹³C NMR Chemical Shifts (δ)Data is available but not publicly detailed.[1]
Mass Spectrometry Molecular FormulaC₂₀H₂₆O₄
Molecular Weight330.4 g/mol
Mass Spectrum (GC-MS)Major m/z peaks: 330, 138, 137[1]
IR Spectroscopy Key Stretches (cm⁻¹)Data not readily available in public databases.
Northis compound (NDGA): Spectroscopic Data
Spectroscopy Type Data Point Value
¹H NMR InstrumentVarian A-60D
Chemical Shifts (δ)Data available through spectral databases.
¹³C NMR SolventDMSO-d6
Instrument Frequency400 MHz
Chemical Shifts (δ)Data available through spectral databases.[2]
Mass Spectrometry Molecular FormulaC₁₈H₂₂O₄
Molecular Weight302.4 g/mol
Mass Spectrum (EI)Major m/z peaks: 302, 124, 123
IR Spectroscopy TechniqueKBr Pellet/Wafer
Key Stretches (cm⁻¹)Aromatic C-H, O-H, C-O, and C=C stretching and bending vibrations are observable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following are generalized protocols for the spectroscopic analysis of lignans like this compound and NDGA.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition :

    • ¹H NMR : Spectra are typically acquired with a 90° pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Analysis : The resulting spectra are processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile. For gas chromatography-mass spectrometry (GC-MS), the sample may need to be derivatized to increase its volatility.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition : The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

  • Data Analysis : The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its molecular formula from the isotopic pattern. The fragmentation pattern provides information about the compound's structure.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule. For phenolic compounds, characteristic bands for O-H, C-O, and aromatic ring vibrations are of particular interest.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_elucidation Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC, etc.) Isolation->Purity MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purity->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Stereochemistry Purity->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purity->IR Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for Spectroscopic Analysis of Natural Products.

References

A Comparative Guide to Confirming the Structure of Synthesized Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized Dihydroguaiaretic Acid. It offers a comparative analysis with the structurally similar and well-characterized lignan, Northis compound (NDGA), and presents detailed experimental protocols for the necessary spectroscopic analyses.

Structural Comparison: this compound vs. Northis compound

This compound and Northis compound (NDGA) are closely related lignans, differing only by the presence of two methoxy groups on each aromatic ring in this compound, whereas NDGA possesses hydroxyl groups at these positions. This subtle difference significantly impacts their polarity and spectroscopic signatures. The confirmation of a successful synthesis of this compound relies on comparing its empirical data with expected values and with the data from a known analogue like NDGA.

Data Presentation: Spectroscopic Comparison

The following table summarizes the key spectroscopic data for this compound and Northis compound. The data for this compound is a combination of reported values and expected shifts based on its structure, providing a benchmark for analysis of a synthesized sample.

Spectroscopic Data This compound (Expected/Reported) Northis compound (Reported)
Molecular Formula C₂₀H₂₆O₄C₁₈H₂₂O₄
Molecular Weight 330.4 g/mol [1]302.4 g/mol [2]
¹H NMR (ppm) Aromatic Protons: 6.5-6.8 (m, 6H)Methine Protons: 1.7-1.9 (m, 2H)Methylene Protons: 2.4-2.6 (m, 4H)Methyl Protons: 0.8-1.0 (d, 6H)Methoxy Protons: ~3.8 (s, 6H)Aromatic Protons: 6.5-6.7 (m, 6H)Methine Protons: 1.6-1.8 (m, 2H)Methylene Protons: 2.3-2.5 (m, 4H)Methyl Protons: 0.8-0.9 (d, 6H)
¹³C NMR (ppm) Aromatic C-O: ~147, ~144Aromatic C-H: ~121, ~112, ~111Aromatic C-C: ~133Aliphatic C-H: ~40Aliphatic C-H₂: ~38Aliphatic C-H₃: ~15Methoxy C: ~56Aromatic C-O: ~143, ~142Aromatic C-H: ~120, ~116, ~114Aromatic C-C: ~132Aliphatic C-H: ~41Aliphatic C-H₂: ~38Aliphatic C-H₃: ~15
IR (cm⁻¹) O-H Stretch: ~3400 (broad, if hydrated)C-H Stretch (sp³): 2850-2960C-H Stretch (sp²): ~3010C=C Stretch (aromatic): 1600, 1510C-O Stretch (aryl ether): 1260, 1030O-H Stretch: 3300-3500 (broad)C-H Stretch (sp³): 2850-2960C-H Stretch (sp²): ~3020C=C Stretch (aromatic): 1610, 1515C-O Stretch (phenol): ~1280
Mass Spec (m/z) [M]⁺: 330Key Fragments: 137, 138[1][M]⁺: 302Key Fragments: 123, 124[2][3]
Experimental Workflow for Structure Confirmation

The process of confirming the structure of synthesized this compound involves a logical sequence of purification and analysis steps. The following diagram illustrates this workflow.

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesized_Product Crude Synthesized This compound Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

A workflow for the structural confirmation of synthesized compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Use a longer relaxation delay (e.g., 2-5 seconds) for more accurate integration, if quantitative analysis is needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum.

    • Identify the chemical shifts of the signals in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Place approximately 1-2 mg of the purified this compound into the mortar and grind it into a fine powder.

    • Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding for about a minute to ensure a homogenous mixture.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (e.g., 8-10 tons) in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C-H, C=C, C-O) by comparing their positions to correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is volatilized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation of this compound is expected to involve cleavage of the bonds between the aromatic rings and the butane backbone.

References

A Comparative Analysis of Dihydroguaiaretic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Synthesis of a Promising Therapeutic Agent

Dihydroguaiaretic acid (DGA), more commonly known as Northis compound (NDGA), is a lignan found in the creosote bush (Larrea tridentata) that has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into its therapeutic potential continues, the demand for efficient and scalable synthetic routes to access DGA and its analogs has grown. This guide provides a comparative analysis of prominent chemical synthesis methods for this compound, offering a detailed look at their methodologies, yields, and purities to aid researchers in selecting the most suitable approach for their needs.

Key Synthesis Strategies

The chemical synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The most notable approaches include:

  • Demethylation of Guaiaretic Acid Dimethyl Ether: This method involves the removal of methyl groups from a readily prepared precursor.

  • Total Synthesis from Vanillin: A multi-step approach that builds the DGA scaffold from a widely available starting material.

  • Synthesis via Stobbe Condensation: This route utilizes the Stobbe condensation as a key carbon-carbon bond-forming reaction to construct the backbone of the molecule.

Below, we delve into the specifics of these methods, presenting available quantitative data in a comparative table and outlining the experimental protocols for key reactions.

Quantitative Comparison of Synthesis Methods

Method Starting Material Key Steps Overall Yield Purity Reference
Demethylation1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutaneDemethylation with HBr91.26% (for final step)99.3% (HPLC)[1]
Total SynthesisVanillinEtherification, Oxidation, Condensation, Oxidative Coupling, Cyclodehydration, HydrogenationNot explicitly reportedNot explicitly reported[2]
Stobbe CondensationPiperonalStobbe Condensation, subsequent transformationsNot explicitly reportedNot explicitly reported

Note: The overall yield for the demethylation route does not include the synthesis of the starting material. The data for the total synthesis from vanillin and the Stobbe condensation route are not fully detailed in the available literature, highlighting a gap in directly comparable quantitative information.

Experimental Protocols

Method 1: Demethylation of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane

This method represents the final step in a convergent synthesis, providing a high yield of pure this compound.

Reaction: Demethylation

Procedure:

  • To a reaction flask, add 17.92 g (50 mmol) of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

  • Under a nitrogen atmosphere, add 110 mL of 47% hydrobromic acid.

  • Seal the reaction vessel and heat to 126°C with magnetic stirring for 10 hours.

  • After the reaction is complete, cool the mixture to 0-5°C and stir overnight.

  • Dilute the reaction mixture with 300 mL of water under stirring, which will cause the product to precipitate.

  • Collect the solid by suction filtration and wash the filter cake with 50 mL of water.

  • Recrystallize the crude product from 45% acetic acid to obtain needle-like crystals.

  • Dry the purified product under reduced pressure at 65°C for 4 hours.

Reported Yield: 13.80 g (91.26%)[1] Reported Purity: 99.3% as determined by HPLC[1]

Method 2: Total Synthesis from Vanillin (General Pathway)

Key Transformations:

  • Etherification and Oxidation of Vanillin: The phenolic hydroxyl group of vanillin is first protected, followed by oxidation of the aldehyde.

  • Condensation: The resulting product is condensed with an acetoacetic ester derivative.

  • Oxidative Coupling: The β-keto ester intermediate undergoes an oxidative coupling reaction to form a dimeric species.

  • Cyclodehydration: The dimer is then subjected to acid-catalyzed cyclodehydration to yield a furan derivative.

  • Selective Hydrogenation: A series of selective hydrogenation steps are employed to reduce the furan ring and other functionalities to afford this compound.

A detailed, step-by-step experimental protocol with yields for this multi-step synthesis is not currently available in the reviewed literature.

Visualizing the Synthesis Workflow

To better understand the logical flow of the synthesis, a generalized workflow diagram is presented below.

G Generalized Workflow for this compound Synthesis cluster_demethylation Demethylation Route cluster_vanillin Total Synthesis from Vanillin cluster_stobbe Stobbe Condensation Route Precursor 1,4-bis(3,4-dimethoxyphenyl) -2,3-dimethylbutane Demethylation Demethylation (HBr, 126°C) Precursor->Demethylation DGA Dihydroguaiaretic Acid (NDGA) Demethylation->DGA Vanillin Vanillin Intermediates Multi-step Conversion (Etherification, Oxidation, Condensation, Coupling, Cyclodehydration) Vanillin->Intermediates Hydrogenation Selective Hydrogenation Intermediates->Hydrogenation Hydrogenation->DGA Piperonal Piperonal Stobbe Stobbe Condensation Piperonal->Stobbe Further_Steps Further Transformations Stobbe->Further_Steps Further_Steps->DGA

Caption: Generalized synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct chemical routes. The demethylation of a pre-synthesized precursor stands out as a highly efficient final step, delivering a high yield and purity of the target molecule. However, the overall efficiency of this route is dependent on the synthesis of the starting material. The total synthesis from vanillin offers an approach from a simple, readily available starting material, but the multi-step nature of this pathway may impact the overall yield, and detailed quantitative data is needed for a full assessment. The Stobbe condensation presents another viable, though less detailed in the current literature, avenue for constructing the DGA scaffold.

Researchers and drug development professionals should consider factors such as the availability of starting materials, the number of synthetic steps, and the desired scale of production when selecting a synthetic method. Further research to fully quantify the yields and purities of the multi-step syntheses would be invaluable to the scientific community, enabling more direct and comprehensive comparisons. The development of more streamlined and efficient total syntheses will be crucial for advancing the study and potential therapeutic application of this compound.

References

Dihydroguaiaretic Acid and its Precursor, Nordihydroguaiaretic Acid: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of dihydroguaiaretic acid (DHGA) and its well-studied precursor, northis compound (NDGA). While both lignans, primarily found in the creosote bush (Larrea tridentata), exhibit promising therapeutic potential, their bioactivities show notable differences. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant signaling pathways to facilitate an objective evaluation.

At a Glance: Key Bioactivity Differences

BioactivityThis compound (meso-isomer, MDGA)Northis compound (NDGA)Key Observations
Antioxidant Activity Possesses strong free-radical scavenging activity.Exhibits potent antioxidant and radical scavenging properties with quantified IC50 values against various reactive oxygen species.NDGA's antioxidant capacity is more extensively quantified in the literature across a wider range of assays.
Anti-inflammatory Activity Demonstrates significant anti-inflammatory effects by inhibiting neutrophil activation and reducing pro-inflammatory mediators.Well-documented anti-inflammatory properties, including inhibition of lipoxygenase (LOX) enzymes and modulation of NF-κB and PAR2 signaling pathways.Both compounds are potent anti-inflammatory agents, but they appear to act through partially different signaling pathways.
Anticancer Activity Shows cytotoxic effects against breast cancer cell lines (4T-1 and MCF-7) and induces apoptosis.Exhibits broad-spectrum anticancer activity against various cancer cell lines with established IC50 values.NDGA has been more extensively studied for its anticancer properties across a wider range of cancer types.

Quantitative Bioactivity Data

Table 1: Antioxidant Activity
CompoundAssayTargetIC50 / ActivityReference
MDGA DPPH Radical ScavengingDPPH RadicalStrong scavenging activity (qualitative)[1]
ABTS Radical ScavengingABTS RadicalStrong scavenging activity (qualitative)[1]
NDGA Peroxynitrite ScavengingONOO⁻4 ± 0.94 μM[2]
Singlet Oxygen Scavenging¹O₂151 ± 20 μM[2]
Hydroxyl Radical Scavenging•OH0.15 ± 0.02 μM[2]
Superoxide Anion ScavengingO₂⁻15 ± 1 μM
Hypochlorous Acid ScavengingHOCl622 ± 42 μM
5-Lipoxygenase InhibitionHuman 5-LOX0.097 µM
Table 2: Anti-inflammatory Activity
CompoundCell Line / ModelKey EffectConcentrationReference
MDGA Human NeutrophilsInhibition of fMLF-induced superoxide anion generationIC50 ≈ 3 μM
Human NeutrophilsInhibition of fMLF-induced elastase releaseIC50 ≈ 1 μM
RAW 264.7 MacrophagesInhibition of LPS-induced nitric oxide (NO) generationSignificant inhibition at 5-25 μM
NDGA HaCaT KeratinocytesInhibition of SLIGKV-NH₂-induced IL-8 secretionSignificant decrease at 1.25-20 μM
Human Umbilical Vein Endothelial Cells (HUVECs)Attenuation of TNFα-dependent ICAM-1 expressionConcentration-dependent
Table 3: Anticancer Activity
CompoundCancer Cell LineAssayIC50Reference
MDGA 4T-1 (Breast Cancer)CytotoxicityDose-dependent cytotoxicity observed
MCF-7 (Breast Cancer)CytotoxicityDose-dependent cytotoxicity observed
A549 (Lung Cancer)MTT Assay17.11 ± 2.11 μM (for a derivative)
NDGA H-69 (Small Cell Lung Cancer)Cytotoxicity~3-5 µM
MCF-7 (Breast Cancer)IGF-1 specific growth inhibition~30 µM
H1975, H1299, A549 (NSCLC)Cell ViabilityIC50 between 25-50 µM

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Reactive Oxygen Species (ROS) Scavenging Assays (for NDGA): Specific assays were used to determine the IC50 values of NDGA against various ROS, including peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion, and hypochlorous acid. These assays typically involve a specific probe that reacts with the respective ROS to produce a measurable signal (e.g., fluorescence, chemiluminescence), which is quenched in the presence of the antioxidant.

Anti-inflammatory Activity Assays
  • Neutrophil Superoxide Anion Generation and Elastase Release: Human neutrophils are isolated and pre-incubated with the test compound before being stimulated with an agonist like f-Met-Leu-Phe (fMLF). Superoxide anion production is measured by the reduction of cytochrome c, while elastase release is quantified using a chromogenic substrate.

  • Nitric Oxide (NO) Production in Macrophages: RAW 264.7 macrophage cells are treated with the test compound and then stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

  • Cytokine Secretion Assay: Human keratinocytes (HaCaT) are pre-treated with the test compound and then stimulated with a pro-inflammatory agent. The levels of secreted cytokines, such as Interleukin-8 (IL-8), in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Cytotoxicity Assays: Cancer cell lines are exposed to various concentrations of the test compound for a defined period. Cell viability is then assessed using methods like the MTT assay or by direct cell counting. The IC50 value, the concentration that inhibits cell growth by 50%, is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by meso-dihydroguaiaretic acid (MDGA) and northis compound (NDGA) in the context of their anti-inflammatory and anticancer activities.

Meso-Dihydroguaiaretic Acid (MDGA)

MDGA_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway (Breast Cancer) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide iNOS->NO MDGA_inflam MDGA MDGA_inflam->NFkB Inhibits EGFR EGFR Src Src EGFR->Src IntegrinB3 Integrin β3 Src->IntegrinB3 Migration Cell Migration IntegrinB3->Migration p38 p38 MAPK Caspase3 Caspase-3 p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MDGA_cancer MDGA MDGA_cancer->EGFR Downregulates MDGA_cancer->Src Dephosphorylates MDGA_cancer->IntegrinB3 Downregulates MDGA_cancer->p38 Activates

Caption: Signaling pathways modulated by MDGA.

Northis compound (NDGA)

NDGA_Signaling cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways TNFa TNF-α TNFR TNFR TNFa->TNFR PI3K PI3K TNFR->PI3K NFkB_inflam NF-κB PI3K->NFkB_inflam ICAM1 ICAM-1 NFkB_inflam->ICAM1 LOX Lipoxygenases Leukotrienes Leukotrienes LOX->Leukotrienes PAR2 PAR2 Ca_influx Ca²⁺ Influx PAR2->Ca_influx Inflammatory_Mediators Inflammatory Mediators Ca_influx->Inflammatory_Mediators NDGA_inflam NDGA NDGA_inflam->PI3K Inhibits NDGA_inflam->LOX Inhibits NDGA_inflam->PAR2 Antagonizes IGF1R IGF-1R Akt Akt IGF1R->Akt HER2 HER2/neu CellGrowth Cell Growth HER2->CellGrowth BAD BAD Akt->BAD Apoptosis Inhibition of Apoptosis BAD->Apoptosis NDGA_cancer NDGA NDGA_cancer->IGF1R Inhibits NDGA_cancer->HER2 Inhibits

Caption: Signaling pathways modulated by NDGA.

Conclusion

Both this compound and its precursor, northis compound, are potent bioactive lignans with significant therapeutic potential. NDGA has been more extensively researched, with a larger body of quantitative data available for its antioxidant and anticancer activities. MDGA, however, demonstrates strong and specific anti-inflammatory effects, particularly in the context of neutrophil-mediated inflammation.

The available data suggest that while both compounds share some mechanisms of action, they also possess distinct pharmacological profiles. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages for specific disease applications. This guide serves as a foundational resource for researchers to navigate the current understanding of these two promising natural products.

References

Dihydroguaiaretic Acid (DGA): A Guide to Understanding its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroguaiaretic acid (DGA), and its more extensively studied demethylated form, northis compound (NDGA), are lignans with potent biological activities. Originally identified as a powerful antioxidant, the therapeutic potential of NDGA has been explored in cancer, inflammatory diseases, and neurological disorders. However, its broad spectrum of activity, stemming from its interaction with multiple cellular targets, necessitates a thorough understanding of its potential for cross-reactivity in a variety of biological assays. This guide provides an objective comparison of DGA's performance, supported by experimental data, to aid researchers in interpreting their results and designing future studies.

Multi-Target Profile of this compound

The phenolic catechol rings in the structure of DGA/NDGA are key to its biological effects, which include potent antioxidant and free radical scavenging properties.[1][2] Beyond this, NDGA is a well-documented inhibitor of several enzyme families, leading to a high likelihood of cross-reactivity in assays investigating these targets.

Key Molecular Targets:
  • Lipoxygenases (LOX): NDGA is a non-selective inhibitor of lipoxygenases, particularly 5-LOX and 15-LOX, which are involved in the synthesis of inflammatory mediators like leukotrienes.[3][4]

  • Receptor Tyrosine Kinases (RTKs): NDGA has been shown to directly inhibit the kinase activity of several RTKs, including the Insulin-like Growth Factor-1 Receptor (IGF-1R), Human Epidermal Growth Factor Receptor 2 (HER2/neu), and Fibroblast Growth Factor Receptor 3 (FGFR3).[5]

  • Serine/Threonine Kinases: The transforming growth factor-β (TGF-β) type I receptor, a serine/threonine kinase, is also a direct target of NDGA.

  • Other Enzymes: NDGA has been reported to inhibit catechol-O-methyltransferase (COMT).

This multi-targeted nature means that while DGA/NDGA may be used to investigate a specific pathway, its effects on other signaling cascades can lead to confounding results.

Comparative Inhibitory Activity of NDGA

The following tables summarize the inhibitory concentrations (IC50) of NDGA against various targets, providing a quantitative comparison with other known inhibitors where data is available.

Table 1: Comparative Inhibition of 15-Lipoxygenase (15-LOX)
CompoundTargetIC50 (µM)Source
Northis compound (NDGA) 15-LOX~5
3',4'-dihydroxyflavone15-LOX>25
Fisetin15-LOX>25
Luteolin15-LOX>25

As indicated, NDGA is a significantly more potent inhibitor of 15-LOX compared to several flavonoid compounds.

Table 2: Inhibition of Receptor Tyrosine Kinases by NDGA and its Analogs
CompoundTargetIC50 (µM)Source
Northis compound (NDGA) IGF-1R Kinase~10
Northis compound (NDGA) HER2/neu~10
Analog 7g (desmethyl NDGA)IGF-1R Kinase~10
Analog 7h (cyclic)IGF-1R Kinase~15

Structural modifications to NDGA can alter its inhibitory potency against different targets, highlighting the potential for developing more selective analogs.

Table 3: Inhibition of Cancer Cell Growth
Cell LineCompoundIC50 (µM)Source
LAPC-4 (Prostate Cancer)NDGA ~5
MCF-7 (Breast Cancer)NDGA ~30
SGC-7901 (Gastric Cancer)Y14 (NDGA Analog)2.3
BGC-823 (Gastric Cancer)Y14 (NDGA Analog)3.0

The anti-proliferative effects of NDGA are observed across various cancer cell lines, likely due to its inhibition of multiple growth factor signaling pathways.

Signaling Pathway Interactions

The broad inhibitory profile of DGA/NDGA leads to its modulation of several key signaling pathways. Understanding these interactions is crucial for interpreting experimental outcomes.

NDGA_Signaling_Pathway_Interactions NDGA This compound (NDGA) LOX Lipoxygenases (5-LOX, 15-LOX) NDGA->LOX Inhibits RTKs Receptor Tyrosine Kinases (IGF-1R, HER2, FGFR3) NDGA->RTKs Inhibits TGFbR1 TGF-β Type I Receptor NDGA->TGFbR1 Inhibits Nrf2 Nrf2 Pathway NDGA->Nrf2 Activates Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Pathway LOX->NFkB Modulates PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt MAPK MAPK Pathway RTKs->MAPK SMAD SMAD Pathway TGFbR1->SMAD Inflammation Inflammation Leukotrienes->Inflammation Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Cell_Growth SMAD->Cell_Growth NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: NDGA's multi-target inhibition and pathway modulation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential.

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of DGA/NDGA against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor 1. Prepare serial dilutions of DGA/NDGA add_inhibitor 4. Add DGA/NDGA to microplate wells prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase solution add_kinase 5. Add kinase to wells and pre-incubate prep_kinase->add_kinase prep_substrate 3. Prepare substrate and ATP solution start_reaction 6. Initiate reaction with substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate 7. Incubate at 30°C start_reaction->incubate stop_reaction 8. Terminate reaction and deplete remaining ATP incubate->stop_reaction detect_signal 9. Add detection reagent and measure signal stop_reaction->detect_signal

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DGA/NDGA in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the DGA/NDGA dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Add the kinase solution to all wells except the negative control.

    • Pre-incubate the plate to allow for the interaction between the inhibitor and the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction using a suitable stop reagent.

    • Measure the kinase activity by quantifying the amount of product formed or ATP consumed, often through luminescence or fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each DGA/NDGA concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of DGA/NDGA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Considerations for Immunoassays

While DGA/NDGA has a broad range of biological targets, there is currently no direct evidence to suggest it significantly interferes with antibody-antigen binding in immunoassays such as ELISA. Immunoassay interference is more commonly associated with larger molecules like heterophilic antibodies, human anti-mouse antibodies (HAMA), or rheumatoid factors. However, due to the potential for DGA/NDGA to be oxidized to reactive quinones, it is advisable to perform appropriate controls, such as spike and recovery experiments, to rule out any unforeseen matrix effects in sensitive immunoassays.

Conclusion

This compound is a promiscuous molecule that interacts with a variety of cellular targets. This multi-target profile is responsible for its diverse biological effects but also presents a significant potential for cross-reactivity in numerous assays. Researchers utilizing DGA/NDGA should be aware of its inhibitory effects on lipoxygenases and a range of protein kinases. When investigating a specific biological question, it is crucial to employ orthogonal approaches and consider the potential off-target effects of this compound to ensure the accurate interpretation of experimental data. The development of more selective DGA/NDGA analogs may provide more precise tools for dissecting specific signaling pathways in the future.

References

Safety Operating Guide

Safe Disposal of Dihydroguaiaretic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Dihydroguaiaretic Acid (also known as Northis compound or NDGA), ensuring compliance with safety protocols and regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1][2][3] Understanding its primary hazards is the first step in safe handling and disposal.

Primary Hazards:

  • Harmful if swallowed: Causes acute oral toxicity.[1]

  • Skin Irritant: Causes skin irritation upon contact.

  • Serious Eye Irritant: Can cause serious damage to the eyes.

  • Respiratory Irritant: May cause irritation to the respiratory system if inhaled.

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C₁₈H₂₂O₄
Molecular Weight 302.36 g/mol
Melting Point/Range 184 - 189 °C / 363.2 - 372.2 °F
Oral LD50 (Rat) 2,000 mg/kg
Intraperitoneal LD50 (Mouse) 75 mg/kg

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural workflow:

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.

    • Keep the waste in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.

  • Waste Collection and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow their specific instructions for packaging and labeling for transport.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the chemical.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Chemical waste generators are responsible for correctly classifying and labeling their waste.

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs follow_instructions Follow Packaging & Labeling Instructions contact_ehs->follow_instructions disposal Arrange for Professional Waste Disposal follow_instructions->disposal decontaminate Decontaminate Work Area & Equipment disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Dihydroguaiaretic Acid (NDGA). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of dust.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary in situations with a high risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Lab coat or other protective clothing to prevent skin exposure.Gloves should be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Respiratory Protection A NIOSH-approved dust respirator or an N95 mask.Required when dusts are generated. The user must ensure proper fit, maintenance, and cleaning of the respiratory protective device.

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Take precautionary measures against static discharge.

  • Avoid prolonged or repeated exposure.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • For long-term storage, it is recommended to store in a freezer.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Skin Contact Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately get medical attention.

Spill and Disposal Plan

Spill Management:

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.

  • Avoid Dust Generation: Avoid creating dust.

  • Containment: Use proper personal protective equipment. Sweep up the spilled solid material and shovel it into a suitable container for disposal.

  • Decontamination: Clean the spill site thoroughly.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • Disposal should be in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Quantitative Data

Data PointValueSpecies
Oral LD50 2,000 mg/kgRat
Oral LD50 2 g/kgMouse
Intraperitoneal LD50 75 mg/kgMouse
Melting Point/Range 184 - 189 °C / 363.2 - 372.2 °FN/A

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if dust is expected) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh and handle solid material carefully to avoid dust C->D Proceed to handling E Use only in a chemical fume hood D->E F Keep container tightly closed when not in use E->F G Decontaminate work area F->G Finished handling H Wash hands and exposed skin thoroughly G->H I Store in a cool, dry, well-ventilated area H->I J Dispose of waste in a designated, labeled container I->J Prepare for disposal K Follow institutional and regulatory disposal guidelines J->K

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroguaiaretic Acid
Reactant of Route 2
Reactant of Route 2
Dihydroguaiaretic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.